Product packaging for 3-(2-Iodoacetamido)-PROXYL(Cat. No.:CAS No. 27048-01-7)

3-(2-Iodoacetamido)-PROXYL

Cat. No.: B014228
CAS No.: 27048-01-7
M. Wt: 326.17 g/mol
InChI Key: XKHFOUJKRORWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Iodoacetamido)-PROXYL (CAS 27048-01-7) is a nitroxide-based spin label reagent that is covalently attached to biomolecules for investigation using Electron Paramagnetic Resonance (EPR) spectroscopy. Its core structure features a stable free radical (the PROXYL nitroxide) and a reactive iodoacetamido functional group. This group selectively alkylates thiol (sulfhydryl) groups on cysteine residues in proteins or other thiol-containing molecules, enabling site-directed spin labeling. This compound is a critical tool in biochemical and biophysical research for studying the structure, dynamics, and interactions of biological macromolecules. Key research applications include: Protein Dynamics & Conformation: Mapping conformational changes, measuring distances within and between proteins using pulsed EPR, and analyzing protein-protein interactions. Membrane Studies: Investigating the orientation, mobility, and refolding of membrane proteins, as well as probing lipid bilayer properties and fluidity. Nucleic Acid Research: Site-specific spin labeling of RNA and DNA, particularly at phosphorothioate sites, to determine the structure of large RNAs and protein-RNA complexes. Enzymology & Drug Discovery: Studying enzyme mechanisms, ligand binding, and allosteric effects, aiding in the understanding of drug-receptor interactions. Specifications: The compound is supplied as an off-white to yellow powder with a molecular weight of 325.17 and a melting point of 162-164 °C. It has a minimum purity of ≥ 95% and must be stored desiccated at 2-8°C, protected from light. Note: This product is intended for research purposes only and is not approved for use in humans or as a therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19IN2O2 B014228 3-(2-Iodoacetamido)-PROXYL CAS No. 27048-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)-2-iodoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHFOUJKRORWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)NC(=O)CI)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL: A Versatile Spin Label for Probing Biomolecular Structure and Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Iodoacetamido)-PROXYL is a stable nitroxide radical that serves as a crucial tool in the field of molecular biology and biophysics. Its paramount application lies in site-directed spin labeling (SDSL) in conjunction with electron paramagnetic resonance (EPR) spectroscopy. This technique allows for the precise measurement of distances, dynamics, and solvent accessibility within proteins, nucleic acids, and their complexes. The iodoacetamido functional group of this spin label exhibits high reactivity and specificity towards thiol groups, particularly those of cysteine residues, enabling the targeted introduction of a paramagnetic center into a biomolecule of interest. This in-depth guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

Core Properties and Synthesis

This compound, also known as 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a derivative of the PROXYL (2,2,5,5-tetramethylpyrrolidin-1-oxyl) nitroxide. The presence of the stable nitroxide free radical is the basis for its utility in EPR spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₈IN₂O₂[1]
Molecular Weight 325.17 g/mol [1]
CAS Number 27048-01-7[1]
Appearance Off-white to yellow powder/solid[2][3]
Melting Point 162-164 °C (lit.)[3]
Solubility Soluble in organic solvents like DMSO and DMF.[4]
Storage Conditions 2-8 °C, protect from light.[3]
Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 3-amino-PROXYL. The key transformation is the acylation of the amino group with an iodoacetyl moiety.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-PROXYL in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine or DIPEA (typically 1.1 to 1.5 equivalents).

  • Acylation: Slowly add a solution of iodoacetic anhydride (or iodoacetyl chloride) in anhydrous DCM (typically 1.0 to 1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

  • Characterization: Confirm the identity and purity of the product using techniques such as mass spectrometry and NMR spectroscopy (after reduction of the nitroxide radical to the corresponding hydroxylamine (B1172632) to enable sharp NMR signals).

Logical Relationship: Synthesis of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 3-amino-PROXYL 3-amino-PROXYL Acylation Reaction Acylation Reaction 3-amino-PROXYL->Acylation Reaction Iodoacetic Anhydride Iodoacetic Anhydride Iodoacetic Anhydride->Acylation Reaction Base (TEA or DIPEA) Base (TEA or DIPEA) Base (TEA or DIPEA)->Acylation Reaction Work-up Work-up Acylation Reaction->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Mechanism of Action and Reaction with Thiols

The utility of this compound as a spin label stems from the specific and efficient reaction of its iodoacetamido group with the thiol side chain of cysteine residues in proteins. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Mechanism: The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as a nucleophile and attacks the electrophilic carbon atom of the iodoacetamido group. This leads to the displacement of the iodide ion, which is a good leaving group, and the formation of a stable thioether bond between the PROXYL spin label and the cysteine residue. The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), which favors the deprotonation of the cysteine thiol group.

Signaling Pathway: Covalent Labeling of Cysteine

G Covalent Labeling of Cysteine Residue Protein-SH Cysteine Residue (Thiol) TransitionState SN2 Transition State Protein-SH->TransitionState PROXYL-Iodoacetamide This compound PROXYL-Iodoacetamide->TransitionState LabeledProtein Labeled Protein (Thioether) TransitionState->LabeledProtein Iodide Iodide Ion (Leaving Group) TransitionState->Iodide G Experimental Workflow for Site-Directed Spin Labeling Start Start Protein_Purification Purify Cysteine-Mutant Protein Start->Protein_Purification Reduction Reduce Disulfide Bonds (if necessary) Protein_Purification->Reduction Labeling Incubate with this compound Reduction->Labeling Quenching Quench Excess Spin Label Labeling->Quenching Purification Remove Unreacted Label Quenching->Purification EPR_Measurement EPR Spectroscopy Purification->EPR_Measurement Data_Analysis Analyze EPR Spectra EPR_Measurement->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Mechanism and Application of 3-(2-Iodoacetamido)-PROXYL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Iodoacetamido)-PROXYL (IPSL) is a sulfhydryl-reactive nitroxide spin label pivotal for investigating the structure, dynamics, and conformational changes of biomolecules through Electron Paramagnetic Resonance (EPR) spectroscopy. This guide provides a comprehensive overview of its core mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data. Furthermore, it illustrates the utility of IPSL in elucidating complex biological processes, such as the enzymatic cycle of Ca²⁺-ATPase and the gating mechanism of ion channels, through detailed signaling pathway diagrams.

Core Mechanism of Action

The primary function of this compound is to serve as a paramagnetic probe that can be covalently attached to a specific site within a biological macromolecule, most commonly a protein.[1][2][3][4] The mechanism of action is centered on the selective reaction of its iodoacetamide (B48618) functional group with the sulfhydryl side chain of cysteine residues.

This reaction proceeds via a bimolecular nucleophilic substitution (S₂N) mechanism.[5] The deprotonated thiol group of a cysteine residue (thiolate anion, Cys-S⁻), acting as a nucleophile, attacks the electrophilic carbon atom of the iodoacetamide moiety. This results in the displacement of the iodide ion as a leaving group and the formation of a stable thioether bond between the PROXYL spin label and the cysteine residue.

The specificity of this reaction for cysteine is enhanced under slightly alkaline conditions (pH 8-9), which favors the formation of the more nucleophilic thiolate anion.[5] Once covalently attached, the nitroxide radical of the PROXYL group, which contains a stable unpaired electron, allows the labeled protein to be studied by EPR spectroscopy. The spectral line shape of the EPR signal is highly sensitive to the local environment and motional dynamics of the spin label, providing invaluable insights into the structure and function of the protein.[6][7][8][9]

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound and related iodoacetamide spin labels.

ParameterValueConditionsReference(s)
Reaction Kinetics
Second-Order Rate Constant36 M⁻¹ min⁻¹with free cysteine at pH 7
Physical Properties
Molecular Weight325.17 g/mol [3][4][10][11]
Melting Point162-164 °C[3][4][11]
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol), limited in water[5]
Storage Conditions2-8 °C, protected from light[3][4]
ParameterRepresentative Value (PROXYL Nitroxide)DescriptionReference(s)
EPR Spectroscopic Parameters
g-value (isotropic)~2.006A measure of the magnetic moment of the unpaired electron. For organic radicals like nitroxides, this value is close to that of a free electron.[12]
Hyperfine Coupling Constant (A_iso)14-16 GDescribes the interaction between the electron spin and the nuclear spin of the nitrogen atom in the nitroxide group.[13][14]
Rotational Correlation Time (τc)1.15 - 1.25 nsFor iodoacetamidoproxyl labeled annexins, this indicates the motional freedom of the spin label.[15]

Experimental Protocols

Site-Directed Spin Labeling of Sarcoplasmic Reticulum Ca²⁺-ATPase

This protocol is adapted from studies investigating the conformational changes of the sarcoplasmic reticulum Ca²⁺-ATPase.[16]

Materials:

  • Sarcoplasmic Reticulum (SR) vesicles

  • Labeling Buffer: 80 mM KCl, 10 mM MOPS, pH 7.0

  • This compound (IPSL) stock solution (e.g., 100 mM in DMSO)

  • Dithiothreitol (DTT)

  • Quenching Solution: 10 mM DTT in Labeling Buffer

  • Washing Buffer: Labeling Buffer

  • Centrifuge and appropriate tubes

  • EPR spectrometer

Procedure:

  • Preparation of SR Vesicles: Isolate SR vesicles from rabbit skeletal muscle according to established protocols. Resuspend the purified vesicles in Labeling Buffer to a final protein concentration of 10-20 mg/mL.

  • Reduction of Cysteine Residues (Optional): If necessary to ensure all target cysteines are in a reduced state, incubate the SR vesicles with a 2-5 fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT by pelleting the vesicles via ultracentrifugation and resuspending in fresh, DTT-free Labeling Buffer. Repeat this washing step twice.

  • Spin Labeling Reaction:

    • Add a 5 to 10-fold molar excess of the IPSL stock solution to the SR vesicle suspension.

    • Incubate the reaction mixture in the dark with gentle agitation for 1-4 hours at room temperature, or overnight at 4°C. The reaction should be performed in the dark as iodoacetamide is light-sensitive.

  • Quenching of Unreacted Label: Add an excess of the Quenching Solution to the reaction mixture to react with any unreacted IPSL. Incubate for 30 minutes.

  • Removal of Unreacted Label:

    • Pellet the spin-labeled SR vesicles by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

    • Carefully remove the supernatant containing the unreacted label and quenching agent.

    • Resuspend the pellet in fresh Washing Buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of free spin label.

  • EPR Sample Preparation and Spectroscopy:

    • Resuspend the final pellet of spin-labeled SR vesicles in a minimal volume of Labeling Buffer.

    • Load the concentrated sample into a quartz capillary tube suitable for EPR measurements.

    • Record the EPR spectrum at room temperature using an X-band EPR spectrometer. Typical settings include a microwave frequency of ~9.5 GHz, microwave power of 10-20 mW, modulation amplitude of 1-2 G, and a scan range of 100-150 G.

Spin Labeling of the KcsA Potassium Channel

This protocol provides a general workflow for spin labeling the KcsA potassium channel, a model for studying ion channel gating.[17][18][19]

Materials:

  • Purified KcsA protein with a single cysteine mutation at the desired labeling site.

  • Labeling Buffer: e.g., 20 mM Tris-HCl, 150 mM KCl, pH 7.5.

  • Detergent (e.g., n-Dodecyl β-D-maltoside, DDM) at a concentration above the critical micelle concentration.

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound (IPSL) stock solution (e.g., 100 mM in DMSO).

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50).

Procedure:

  • Protein Preparation and Reduction:

    • Concentrate the purified KcsA protein to approximately 5-10 mg/mL in Labeling Buffer containing detergent.

    • Add a 5-10 fold molar excess of TCEP to the protein solution and incubate for 1 hour at room temperature to ensure the target cysteine is reduced.

  • Spin Labeling Reaction:

    • Add a 10-fold molar excess of the IPSL stock solution to the reduced KcsA protein.

    • Incubate the reaction mixture in the dark with gentle mixing for 4-12 hours at 4°C.

  • Removal of Unreacted Label:

    • Load the labeling reaction mixture onto an SEC column pre-equilibrated with Labeling Buffer containing detergent.

    • Elute the protein and collect fractions. The spin-labeled protein will elute in the void volume, while the smaller, unreacted spin label will be retained on the column.

    • Monitor the elution profile by measuring absorbance at 280 nm.

  • Confirmation of Labeling (Optional):

    • Assess the extent of labeling using mass spectrometry to detect the mass shift corresponding to the addition of the spin label.

    • Alternatively, perform a control EPR measurement on a cysteine-free KcsA mutant subjected to the same labeling protocol to ensure no non-specific labeling has occurred.[6]

  • EPR Spectroscopy:

    • Pool and concentrate the fractions containing the spin-labeled KcsA.

    • Prepare the sample for EPR analysis as described in the previous protocol. The sample can be reconstituted into liposomes to mimic a native membrane environment if desired.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Site-Directed Spin Labeling

G cluster_prep Protein Preparation cluster_labeling Spin Labeling cluster_purification Purification cluster_analysis Analysis node_mutagenesis Site-Directed Mutagenesis (Introduce Cys) node_expression Protein Expression & Purification node_mutagenesis->node_expression node_reduction Reduction of Cysteine (TCEP/DTT) node_expression->node_reduction node_reaction Incubation with This compound node_reduction->node_reaction node_quench Quench Excess Label node_reaction->node_quench node_separation Removal of Free Label (e.g., SEC, Dialysis) node_quench->node_separation node_epr EPR Spectroscopy node_separation->node_epr node_data Data Analysis (Mobility, Accessibility, Distance) node_epr->node_data

Caption: Workflow for site-directed spin labeling using this compound.

Ca²⁺-ATPase Enzymatic Cycle

G cluster_cytoplasm Cytoplasm cluster_lumen Lumen E1 E1 (High Ca²⁺ affinity) E1_Ca E1·2Ca²⁺ E1->E1_Ca + 2Ca²⁺ E1P_Ca E1P·2Ca²⁺ E1_Ca->E1P_Ca + ATP - ADP E2P E2P (Low Ca²⁺ affinity) E1P_Ca->E2P Conformational Change (Spin label reports restricted motion) E2_Pi E2·Pi E2P->E2_Pi - 2Ca²⁺ E2 E2 E2_Pi->E2 - Pi E2->E1 Conformational Change (Spin label reports mobile state)

Caption: Conformational states of the Ca²⁺-ATPase enzymatic cycle studied by spin labeling.

KcsA Potassium Channel Gating Mechanism

G cluster_channel KcsA Channel States Closed Closed State (pH 7) Pore blocked at intracellular gate Selectivity filter in non-conductive state Open Open State (pH 4) Intracellular gate opens Selectivity filter becomes conductive Closed->Open Protonation (low pH) (Spin label at TM2 shows increased mobility) Open->Closed De-protonation (neutral pH) Inactivated Inactivated State Pore open at intracellular gate Selectivity filter collapses Open->Inactivated Sustained opening Inactivated->Closed Recovery

Caption: Gating mechanism of the KcsA potassium channel as revealed by EPR studies.[1][2][17][18][19][20][21][22]

References

An In-depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(2-Iodoacetamido)-PROXYL, a key reagent in molecular biology and biophysics. Its primary application is as a spin label for Site-Directed Spin Labeling (SDSL) studies, offering profound insights into the structure, dynamics, and interactions of biomolecules.

Core Properties and Specifications

This compound, with the CAS number 27048-01-7 , is a stable nitroxide radical.[1][2][3] Its utility in research is underscored by its specific reactivity and the stability of the incorporated radical, which is essential for Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 27048-01-7[1][2][3][4]
Molecular Formula C₁₀H₁₈IN₂O₂[1][2][3]
Molecular Weight 325.17 g/mol [1][2][3]
Appearance Off-white to yellow powder/solid[1][4]
Melting Point 162 - 164 °C[1][2]
Purity ≥ 95%[1]
Solubility Soluble in organic solvents like ethanol (B145695) and DMSO; limited solubility in water.
Storage Conditions 2 - 8 °C, protect from light.[1][2]
MDL Number MFCD00010161[1][2]
PubChem ID 4339884[1]

Key Applications in Research and Development

This compound is a versatile tool with broad applications in several scientific domains:

  • Biochemical and Biophysical Research : It serves as a spin label in EPR spectroscopy to elucidate protein dynamics, conformational changes, and molecular interactions.[1] This is particularly valuable for studying protein folding, membrane dynamics, and enzyme kinetics.[1]

  • Drug Development : The compound is instrumental in understanding drug-receptor interactions. By labeling proteins, researchers can monitor structural changes upon drug binding, which aids in optimizing drug efficacy.[1]

  • Cell Biology : It is employed to investigate cellular processes, including membrane fluidity and the localization of proteins within the cellular environment.[1]

  • Nucleic Acid Research : This spin label can be attached to RNA and DNA, for instance by coupling to a 4-thiouridine (B1664626) residue in RNA, enabling the study of nucleic acid-protein complexes.[3]

Experimental Protocols

The primary experimental use of this compound is for the site-directed spin labeling of cysteine residues in proteins. The iodoacetamide (B48618) group reacts specifically with the sulfhydryl group of cysteine residues under controlled pH conditions.

Protocol for Site-Directed Spin Labeling of a Protein

This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required for specific proteins.

1. Protein Preparation:

  • The protein of interest must have a cysteine residue at the desired labeling site. If the wild-type protein does not have a suitable cysteine, site-directed mutagenesis is used to introduce one. Any other accessible, non-essential cysteine residues should be mutated to a non-reactive amino acid like alanine (B10760859) or serine to ensure labeling specificity.
  • Purify the protein and ensure it is in a buffer that does not contain any thiol-containing reagents (e.g., DTT or β-mercaptoethanol). A buffer exchange step (e.g., dialysis or gel filtration) is often necessary.

2. Reduction of Cysteine Residues (Optional but Recommended):

  • To ensure the target cysteine is in its reduced, reactive state, treat the protein with a 5- to 10-fold molar excess of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
  • Incubate at room temperature for 1 hour.
  • Remove the TCEP using a desalting column, as it can react with the spin label.

3. Labeling Reaction:

  • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) immediately before use. The spin label is light-sensitive, so protect the solution from light.
  • Add a 10- to 20-fold molar excess of the spin label to the protein solution. The reaction should be performed at a pH between 7.0 and 8.0.
  • Incubate the reaction mixture in the dark with gentle stirring. Incubation can be for 1-2 hours at 37°C or overnight at 4°C. The optimal time and temperature should be determined empirically.

4. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching reagent to consume any unreacted spin label. A common choice is a 50- to 100-fold molar excess of L-cysteine or DTT.
  • Incubate for an additional 30-60 minutes.

5. Removal of Excess Spin Label:

  • It is crucial to remove the unreacted spin label as it can interfere with EPR measurements. This is typically achieved by:
  • Gel Filtration Chromatography : Using a desalting column (e.g., Sephadex G-25).
  • Dialysis : Extensive dialysis against the desired buffer.
  • Centrifugal Concentrators : Repeated concentration and dilution cycles.

6. Verification of Labeling:

  • The success of the labeling can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show a mass shift corresponding to the addition of the spin label.
  • The concentration of the attached spin label can be quantified by EPR spectroscopy and compared to the protein concentration.

7. Sample Preparation for EPR Spectroscopy:

  • The final labeled protein sample should be concentrated to a suitable level for EPR measurements (typically in the range of 50-200 µM).
  • The sample is then loaded into a quartz capillary tube or a specialized EPR sample tube.
  • For measurements at cryogenic temperatures, the sample is flash-frozen in liquid nitrogen.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

G cluster_prep Protein Preparation cluster_labeling Spin Labeling Reaction cluster_cleanup Purification & Analysis mutagenesis Site-Directed Mutagenesis (Introduce Cys) purification Protein Purification mutagenesis->purification reduction Cysteine Reduction (TCEP) purification->reduction buffer_exchange Buffer Exchange (Remove reducing agent) reduction->buffer_exchange add_label Add this compound buffer_exchange->add_label incubation Incubate (Dark, pH 7-8) add_label->incubation quench Quench Reaction (e.g., L-Cysteine) incubation->quench remove_excess Remove Excess Label (Gel Filtration/Dialysis) quench->remove_excess verification Verify Labeling (Mass Spec) remove_excess->verification epr_prep Prepare Sample for EPR verification->epr_prep epr_analysis EPR Spectroscopy epr_prep->epr_analysis

Workflow for Site-Directed Spin Labeling using this compound.

G protein Protein with Cysteine-SH labeled_protein Labeled Protein Protein-S-CH₂-CO-NH-R' protein->labeled_protein  Alkylation Reaction (Nucleophilic Substitution) spin_label This compound I-CH₂-CO-NH-R' spin_label->labeled_protein hi HI labeled_protein->hi

References

An In-Depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Iodoacetamido)-PROXYL is a sulfhydryl-specific nitroxide spin label that is extensively utilized in the field of molecular biology and biophysics. Its paramount application lies in Site-Directed Spin Labeling (SDSL) in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. This powerful combination allows for the precise measurement of distances in biomolecules, the characterization of local protein dynamics, and the elucidation of conformational changes that are central to biological function. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of its utility in studying protein dynamics.

Core Structure and Properties

This compound, also known as 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a stable free radical. The nitroxide radical (N-O•) is the paramagnetic center that is detected by EPR spectroscopy. The iodoacetamido functional group provides specificity for the thiol group of cysteine residues, forming a stable covalent thioether bond.

Chemical Structure:

Physical and Chemical Properties:

PropertyValueReference
Molecular Formula C₁₀H₁₈IN₂O₂[1][2][3][4]
Molecular Weight 325.17 g/mol [1][2][3][4]
Appearance Off-white to yellow powder[1]
Melting Point 162-164 °C[1][2][3]
Solubility Soluble in organic solvents like ethanol (B145695) and DMSO; limited solubility in water.[5]
Storage Conditions 2-8 °C, protected from light and heat.[1][2][3][6]
Functional Group Iodoacetamide (B48618) (reacts with sulfhydryl groups)[1][2][4]

Quantitative Data

Reaction Kinetics

The reaction of iodoacetamide derivatives with cysteine is highly dependent on pH, as the reactive species is the thiolate anion (S⁻). The second-order rate constant for the reaction of iodoacetamide with the sulfhydryl group of cysteine has been reported to be significantly higher than that of iodoacetate.

pHSecond-Order Rate Constant (k) for Iodoacetamide with Cysteine (M⁻¹s⁻¹)Reference
7.2107[7]

Note: This value is for iodoacetamide. The rate constant for this compound is expected to be of a similar order of magnitude. More specific kinetic data for this compound would be beneficial for precise experimental design.

EPR Spectral Parameters

The EPR spectrum of a nitroxide spin label is characterized by the g-tensor and the hyperfine coupling tensor (A-tensor) with the ¹⁴N nucleus. These parameters are sensitive to the polarity of the local environment and the motional freedom of the spin label.

ParameterTypical Value Range for PROXYL NitroxidesNotes
g-tensor (principal values) g_xx ≈ 2.008, g_yy ≈ 2.006, g_zz ≈ 2.002The exact values are sensitive to the local environment.
¹⁴N Hyperfine Tensor (principal values) A_xx ≈ 6-8 G, A_yy ≈ 6-8 G, A_zz ≈ 32-36 GA_zz is particularly sensitive to the polarity of the environment.

Note: These are general ranges for PROXYL radicals. The precise tensor values for this compound covalently attached to a specific protein site would need to be determined experimentally or through high-level computational modeling.

Experimental Protocols

Site-Directed Spin Labeling (SDSL) of a Protein

This protocol outlines the general steps for labeling a cysteine-containing protein with this compound. T4 Lysozyme (B549824) is a commonly used model protein for such studies.[4][5][6][8][9][10][11]

SDSL_Workflow cluster_prep Protein Preparation cluster_label Spin Labeling Reaction cluster_cleanup Purification cluster_analysis EPR Analysis P1 Express and Purify Cysteine-mutant Protein P2 Reduce Disulfides (e.g., with DTT or TCEP) P1->P2 P3 Buffer Exchange into Labeling Buffer (pH 7-8) P2->P3 L2 Add 10-fold molar excess of spin label to protein P3->L2 L1 Dissolve this compound in organic solvent (e.g., DMSO) L1->L2 L3 Incubate (e.g., 4-12 hours at 4°C or 1-2 hours at room temp.) L2->L3 C1 Quench reaction (e.g., with excess cysteine) L3->C1 C2 Remove unreacted spin label (e.g., gel filtration, dialysis, or spin desalting column) C1->C2 A1 Concentrate labeled protein C2->A1 A2 Load into EPR sample tube A1->A2 A3 Acquire EPR Spectrum A2->A3 A4 Data Analysis (mobility, accessibility, distance) A3->A4

Detailed Methodology:

  • Protein Preparation:

    • Express and purify the protein of interest containing a single cysteine residue at the desired labeling site. If the wild-type protein contains other reactive cysteines, they should be mutated to a non-reactive amino acid (e.g., alanine (B10760859) or serine).

    • Reduce any existing disulfide bonds by incubating the protein with a 5-10 fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.

    • Remove the reducing agent by buffer exchange into a degassed labeling buffer (e.g., 50 mM MOPS or phosphate (B84403) buffer, 150 mM NaCl, pH 7.5). Gel filtration or a spin desalting column is effective for this step.[5][7]

  • Spin Labeling Reaction:

    • Prepare a fresh stock solution of this compound (e.g., 50-100 mM) in a minimal amount of a compatible organic solvent such as DMSO or DMF.

    • Add a 10-fold molar excess of the spin label solution to the protein solution.

    • Incubate the reaction mixture. Typical conditions are overnight at 4°C or for 1-4 hours at room temperature. The optimal time should be determined empirically. The reaction should be carried out in the dark to prevent potential degradation of the light-sensitive iodoacetamide group.

  • Removal of Unreacted Spin Label:

    • Quench the labeling reaction by adding a 5-fold molar excess of free L-cysteine or DTT relative to the initial amount of spin label.

    • It is crucial to remove all non-covalently bound spin label as it can interfere with the EPR measurements.[12] This is typically achieved by:

      • Gel Filtration Chromatography: Using a column such as a PD-10 desalting column.[5][12]

      • Dialysis: Dialyze the sample against a large volume of buffer with several buffer changes over 24-48 hours.[5]

      • Spin Desalting Columns: For smaller sample volumes, spin columns provide a rapid and efficient method for removing small molecules.[5][7][8]

  • EPR Spectroscopy:

    • Concentrate the purified, spin-labeled protein to the desired concentration for EPR measurements (typically in the range of 50-200 µM).

    • Load the sample into an appropriate EPR sample tube or capillary.

    • Acquire the EPR spectrum. For continuous wave (CW) EPR, the spectrum provides information about the mobility and solvent accessibility of the spin label. For pulsed EPR techniques like Double Electron-Electron Resonance (DEER), distance measurements between two spin labels can be performed.

Application in Studying Biomolecular Systems: The Bacteriorhodopsin Photocycle

Site-directed spin labeling with reagents like this compound has been instrumental in elucidating the conformational changes that occur in membrane proteins during their functional cycles. A classic example is the study of the light-driven proton pump, bacteriorhodopsin.[1][2][3][12][13] The photocycle of bacteriorhodopsin involves a series of spectrally distinct intermediate states (K, L, M, N, O), which are coupled to conformational changes that facilitate proton transport across the membrane.

Bacteriorhodopsin_Photocycle L L M M Conform2 Conform2 BR BR Conform1 Conform1 O O Conform3 Conform3

EPR studies on bacteriorhodopsin with spin labels introduced at specific sites, particularly in the cytoplasmic loops, have revealed significant changes in spin label mobility during the M to N transition.[1][2] This indicates a conformational change in this region of the protein, which is believed to be crucial for the proton uptake from the cytoplasm. The ability to track these structural rearrangements in real-time provides invaluable insights into the mechanism of ion transport.

Conclusion

This compound is a versatile and powerful tool for investigating the structure and dynamics of biomolecules. Its specificity for cysteine residues allows for targeted introduction of a paramagnetic probe, enabling detailed analysis of local environments and conformational changes using EPR spectroscopy. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this spin label in their studies of complex biological systems. The continued application of site-directed spin labeling with probes like this compound will undoubtedly continue to provide critical insights into the fundamental mechanisms of life.

References

An In-depth Technical Guide to PROXYL Spin Labels for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROXYL Spin Labels

PROXYL spin labels are a class of stable nitroxide free radicals built upon a five-membered pyrrolidine (B122466) ring.[1] These paramagnetic molecules are instrumental in the field of molecular biology and drug discovery, primarily serving as reporter groups for investigating the structure, dynamics, and conformational changes of biomolecules using Electron Paramagnetic Resonance (EPR) spectroscopy.[2][3] The core of the PROXYL spin label is the 2,2,5,5-tetramethylpyrrolidin-1-oxyl moiety, which contains an unpaired electron localized in the N-O bond. This unpaired electron is the source of the EPR signal. The pyrrolidine ring is less conformationally flexible than the six-membered piperidine (B6355638) ring of the more common TEMPO spin labels, which can be advantageous in certain applications. Furthermore, the five-membered ring structure of PROXYL labels has been shown to be more stable in reducing cellular environments.

Functionally, PROXYL spin labels are derivatized with reactive groups that allow for their covalent attachment to specific amino acid residues in proteins, a technique known as Site-Directed Spin Labeling (SDSL).[2][3] The most common target for labeling is the thiol group of cysteine residues, for which PROXYL labels are functionalized with maleimide (B117702), iodoacetamide (B48618), or methanethiosulfonate (B1239399) groups.[1] Once attached to a protein, the EPR spectrum of the PROXYL label is exquisitely sensitive to its local environment, including the polarity of the surrounding milieu and the motional freedom of the label.[1] This sensitivity allows researchers to probe solvent accessibility, secondary and tertiary structure, and dynamic processes such as protein folding and ligand binding.

A key application of PROXYL spin labels is in pulsed EPR techniques like Double Electron-Electron Resonance (DEER), which enables the measurement of nanometer-scale distances between two spin labels attached to a biomolecule.[4] These distance measurements provide crucial constraints for determining the three-dimensional structure of proteins and protein complexes, and for characterizing conformational changes that are central to biological function.

Core Structure and Common Derivatives

The foundational structure of all PROXYL spin labels is 2,2,5,5-tetramethyl-1-pyrrolidinyloxy. This core is then functionalized at the 3-position to create a reactive handle for covalent attachment to biomolecules. Some of the most frequently utilized PROXYL derivatives include:

  • 3-Maleimido-PROXYL (5-MSL): This is one of the most common PROXYL derivatives. The maleimide group reacts specifically with the thiol group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[3]

  • 3-(2-Iodoacetamido)-PROXYL (IAP): The iodoacetamide group also reacts with cysteine thiols through nucleophilic substitution.[3]

  • 3-Carboxy-PROXYL: This derivative can be coupled to primary amines on a protein, for example, the ε-amino group of lysine, using carbodiimide (B86325) chemistry.

  • 3-Amino-PROXYL: The amino group can be used as a point of attachment for various other functionalities or can be reacted with other molecules of interest.

Quantitative Data on PROXYL Spin Labels

The interpretation of EPR spectra from PROXYL-labeled biomolecules relies on the analysis of several key parameters. These parameters provide quantitative insights into the local environment and dynamics of the spin label.

EPR Spectral Parameters

The continuous-wave (CW) EPR spectrum of a nitroxide spin label is characterized by its g-factor and hyperfine coupling constant (A). These parameters are tensors, meaning their values depend on the orientation of the spin label with respect to the external magnetic field. In a rigid, immobilized sample (powder spectrum), the anisotropy of these interactions can be resolved. In solution, the motional averaging of these tensors provides information about the rotational dynamics of the label.

ParameterDescriptionTypical Values for PROXYL
g-factor (isotropic) A dimensionless constant that is a measure of the magnetic moment of the unpaired electron. It is sensitive to the electronic environment of the nitroxide.~2.006
Aiso (Hyperfine Coupling Constant) The isotropic hyperfine coupling constant, which describes the interaction between the unpaired electron and the 14N nucleus. It is sensitive to the polarity of the solvent.14 - 16 G (in Gauss)
Amax The maximal hyperfine splitting in a powder spectrum, which is related to the Azz component of the hyperfine tensor. It is a key parameter for determining the rotational correlation time in the slow-motional regime.Varies with environment
ΔH0 The width of the central line in the EPR spectrum, which is also sensitive to the mobility of the spin label.Varies with environment

Note: The exact values of these parameters can vary depending on the specific PROXYL derivative, the solvent, and the local environment at the labeling site.

Rotational Correlation Time (τc)

The rotational correlation time is a measure of the speed of tumbling of the spin label.[5][6] It is a critical parameter for understanding the dynamics of the labeled protein region. In the fast-motional regime (τc < 1 ns), the EPR spectrum consists of three sharp lines of equal height. As the motion slows down, the lines broaden asymmetrically. In the slow-motional regime (1 ns < τc < 100 ns), τc can be estimated from the EPR lineshape, particularly from the Amax value. For very slow motions (τc > 100 ns), more advanced EPR techniques are required.

EnvironmentTypical τc for PROXYL
Free in water< 0.1 ns
On a solvent-exposed, flexible loop of a protein0.5 - 2 ns
In a more restricted environment within a folded protein2 - 20 ns
Rigidly attached to a large, slowly tumbling protein> 20 ns
DEER Distance Measurements

DEER spectroscopy measures the dipolar coupling between two spin labels, which is dependent on the distance between them. This technique provides a distribution of distances between the two labeled sites. Below are example distance measurements obtained for a PROXYL-labeled protein.

Protein SystemLabeled ResiduesMean Distance (nm)Distance Distribution Width (nm)
T4 Lysozyme8C / 44C~2.5~0.5
T4 Lysozyme65C / 135C~4.0~0.8

Note: These are representative values, and the actual measured distances and distribution widths will depend on the specific protein, the labeling sites, and the conformational state of the protein.[7]

Experimental Protocols

Synthesis of 3-Maleimido-PROXYL

A common route for the synthesis of 3-Maleimido-PROXYL involves the reaction of 3-Amino-PROXYL with maleic anhydride (B1165640).

Materials:

Procedure:

  • Formation of the Maleamic Acid: Dissolve 3-Amino-PROXYL in anhydrous DCM. To this solution, add a solution of maleic anhydride in anhydrous DCM dropwise at 0°C with stirring. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cyclization to the Maleimide: To the solution from step 1, add triethylamine, acetic anhydride, and a catalytic amount of sodium acetate. Heat the mixture to reflux and stir for 4-6 hours.

  • Work-up and Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield 3-Maleimido-PROXYL as a stable solid.

Protocol for Labeling a Protein with 3-Maleimido-PROXYL

This protocol provides a general guideline for labeling a cysteine-containing protein with 3-Maleimido-PROXYL. Optimization may be required for specific proteins.

Materials:

  • Purified, cysteine-containing protein in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-7.5, degassed)

  • 3-Maleimido-PROXYL

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Gel filtration column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any thiol-containing reagents from the purification process.

    • If the target cysteine is in a disulfide bond, reduction is necessary. Add a 5-10 fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. TCEP does not need to be removed before labeling.

    • Adjust the protein concentration to 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.[8]

  • Spin Label Preparation:

    • Prepare a 100 mM stock solution of 3-Maleimido-PROXYL in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the 3-Maleimido-PROXYL stock solution to the protein solution to achieve a 10-20 fold molar excess of the spin label over the protein.[3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.

  • Removal of Unreacted Spin Label:

    • To remove the excess, unreacted spin label, pass the reaction mixture through a gel filtration column (e.g., a desalting column) equilibrated with the desired storage buffer.[9]

    • Alternatively, dialyze the sample against a large volume of buffer.

  • Confirmation of Labeling:

    • Labeling efficiency can be assessed by EPR spectroscopy by comparing the integrated signal intensity to a standard of known concentration. Mass spectrometry can also be used to confirm the covalent modification of the protein.

Visualizations of Workflows and Pathways

General Workflow for Site-Directed Spin Labeling (SDSL)-EPR

The following diagram illustrates the typical experimental workflow for an SDSL-EPR study.

SDSL_EPR_Workflow cluster_protein_prep Protein Preparation cluster_labeling Spin Labeling cluster_epr EPR Spectroscopy cluster_analysis Data Analysis & Interpretation start Start with Protein of Interest mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) start->mutagenesis expression Protein Expression & Purification mutagenesis->expression reduction (Optional) Reduce Disulfides (e.g., with TCEP) expression->reduction labeling Covalent Labeling with PROXYL Spin Label reduction->labeling purification Remove Excess Label (e.g., Gel Filtration) labeling->purification cw_epr CW-EPR Measurement (Dynamics, Accessibility) purification->cw_epr pulsed_epr Pulsed EPR (DEER) (Distance Measurement) purification->pulsed_epr spectral_sim Spectral Simulation (τc, motional parameters) cw_epr->spectral_sim dist_dist Distance Distribution Analysis pulsed_epr->dist_dist struc_model Structural Modeling & Interpretation spectral_sim->struc_model dist_dist->struc_model

Caption: A flowchart of the Site-Directed Spin Labeling (SDSL)-EPR experimental workflow.

G-Protein Coupled Receptor (GPCR) Activation Pathway

PROXYL spin labels are valuable tools for studying the conformational changes that underlie the activation of GPCRs. The following diagram outlines the key steps in a canonical GPCR signaling pathway.

GPCR_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive Inactive GPCR GPCR_active Active GPCR (Conformationally Changed) GPCR_inactive->GPCR_active Ligand Binding G_protein_inactive Inactive G-Protein (GDP-bound αβγ trimer) G_protein_active Active G-Protein G_protein_inactive->G_protein_active GDP-GTP Exchange GPCR_active->G_protein_inactive Interaction G_alpha_GTP Gα-GTP Subunit G_protein_active->G_alpha_GTP G_beta_gamma Gβγ Dimer G_protein_active->G_beta_gamma Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Activation/Inhibition Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Exploring Molecular Dynamics with 3-(2-Iodoacetamido)-PROXYL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful biophysical technique for investigating the structure, dynamics, and conformational changes of proteins and other biological macromolecules.[1] This method provides site-specific information about the local environment of an individual residue, offering insights that are often unattainable through other structural biology techniques.[1] A key component of SDSL is the use of nitroxide spin labels, stable free radicals that are covalently attached to specific amino acid residues, most commonly cysteine.[2]

This technical guide focuses on the application of 3-(2-Iodoacetamido)-PROXYL, a sulfhydryl-reactive nitroxide spin label, for exploring molecular dynamics. Its iodoacetamide (B48618) functional group reacts specifically with the thiol group of cysteine residues, forming a stable covalent bond.[3] The PROXYL (2,2,5,5-tetramethylpyrrolidin-1-yl)oxyl) moiety contains the unpaired electron necessary for EPR detection. By introducing cysteine mutations at desired locations within a protein, this compound can be used to probe the local environment and its changes in response to stimuli such as ligand binding or, as will be discussed in detail, light absorption.

This guide will provide an in-depth overview of the experimental workflow, from protein preparation and spin labeling to EPR data acquisition and analysis, with a focus on the study of the membrane protein bacteriorhodopsin as a model system.

Physicochemical Properties of this compound

A clear understanding of the properties of the spin label is crucial for its effective use in molecular dynamics studies.

PropertyValueReference
Synonyms 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, IPSL[2]
Molecular Formula C₁₀H₁₈IN₂O₂[2]
Molecular Weight 325.17 g/mol [2]
Appearance Off-white to yellow powder
Reactive Group Iodoacetamide[3]
Target Residue Cysteine (thiol group)[3]
Storage Conditions 2-8 °C, protected from light

Experimental Protocols

Site-Directed Mutagenesis and Protein Expression

The foundation of a successful SDSL experiment lies in the generation of a suitable protein construct. For proteins that do not have native cysteine residues at the desired labeling sites, site-directed mutagenesis is employed to introduce them.

1. Cysteine Mutant Generation:

  • Identify the site(s) of interest for spin labeling based on the research question.

  • If the protein contains native cysteine residues that are not of interest, they should be mutated to a non-reactive amino acid, such as alanine (B10760859) or serine, to ensure site-specific labeling.

  • Introduce a unique cysteine codon at the desired position(s) using standard site-directed mutagenesis protocols.

  • Verify the sequence of the entire gene to confirm the desired mutation and the absence of unintended mutations.

2. Protein Expression and Purification:

  • Express the cysteine-mutant protein in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells).

  • For membrane proteins like bacteriorhodopsin, expression in a system that allows for proper folding and membrane insertion is critical.

  • Purify the protein using standard chromatographic techniques (e.g., affinity chromatography, ion exchange, and size exclusion chromatography). The purification protocol should be tailored to the specific protein and expression system.

Spin Labeling with this compound

The following is a general protocol for labeling a cysteine-mutant protein with this compound. Optimization of buffer conditions, reagent concentrations, and incubation times may be necessary for specific proteins.

Materials:

  • Purified cysteine-mutant protein in a suitable buffer (e.g., Tris or HEPES buffer, pH 7.5-8.5). The buffer should be free of reducing agents.

  • This compound stock solution (e.g., 50-100 mM in a compatible organic solvent like DMSO or DMF). Prepare this solution fresh.

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) for initial reduction of any disulfide bonds (if necessary).

  • Quenching reagent (e.g., excess L-cysteine or DTT).

  • Dialysis tubing or desalting column for removal of unreacted spin label.

Protocol:

  • Reduction of Cysteine Residues (if necessary): If the protein contains disulfide-bonded cysteines that need to be labeled, incubate the protein with a 5-10 fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature. This step should be followed by the removal of the reducing agent, for example, by dialysis or using a desalting column, as it will react with the iodoacetamide group of the spin label.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

    • Incubate the reaction mixture in the dark (as iodoacetamide is light-sensitive) with gentle mixing for 4-12 hours at room temperature, or overnight at 4°C.[4] The optimal incubation time should be determined empirically.

  • Quenching the Reaction: Add a 5-10 fold molar excess of a quenching reagent, such as L-cysteine or DTT, relative to the initial amount of spin label to react with any unreacted this compound. Incubate for 1 hour at room temperature.

  • Removal of Unreacted Spin Label:

    • Remove the unreacted spin label and quenching reagent by extensive dialysis against the desired buffer or by using a desalting column (e.g., Sephadex G-25).

    • For membrane proteins, the protein may need to be solubilized in a detergent-containing buffer throughout the labeling and purification process.

Workflow for Site-Directed Spin Labeling:

SDSL_Workflow cluster_protein_prep Protein Preparation cluster_labeling Spin Labeling cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) expression Protein Expression mutagenesis->expression purification Protein Purification expression->purification reduction Reduction of Cys (optional) purification->reduction labeling Incubation with This compound reduction->labeling quenching Quenching Reaction labeling->quenching removal Removal of Excess Label quenching->removal epr EPR Spectroscopy removal->epr data_analysis Data Analysis epr->data_analysis Photocycle BR BR (568 nm) K K (590 nm) BR->K light (fs-ps) L L (550 nm) K->L µs M M (412 nm) L->M µs N N (560 nm) M->N ms O O (640 nm) N->O ms O->BR ms

References

An In-depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoacetamido)-PROXYL, also known as 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a sulfhydryl-specific nitroxide spin label critical for investigating the structure, dynamics, and conformational changes of biological macromolecules.[1][2] As a stable free radical, it serves as a paramagnetic probe for Electron Paramagnetic Resonance (EPR) spectroscopy.[1] The iodoacetamide (B48618) functional group allows for its specific covalent attachment to cysteine residues, which can be introduced at desired locations within a protein or nucleic acid sequence via site-directed mutagenesis. This technique, known as Site-Directed Spin Labeling (SDSL), provides invaluable insights into local protein environments, solvent accessibility, secondary and tertiary structure, and the large-scale conformational changes that underpin biological function.[1][3]

This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, reactivity, detailed experimental protocols for its use, and quantitative data from key applications in the literature.

Core Principles of Site-Directed Spin Labeling (SDSL)

The SDSL method is a powerful biophysical technique for studying macromolecular structure and dynamics. The fundamental principle involves introducing a paramagnetic nitroxide spin label, such as this compound, at a specific site within a protein or nucleic acid. The EPR spectrum of the attached nitroxide radical is highly sensitive to its local environment and motional freedom. By analyzing the spectral line shape, one can deduce information about the structure and dynamics at the labeled site. Furthermore, by introducing two spin labels, the magnetic dipolar interaction between them can be measured to determine the distance between the two sites, typically in the range of 0.7 to 6 nm.

SDSL_Principle cluster_protein Protein Engineering cluster_labeling Spin Labeling cluster_epr EPR Spectroscopy WT Wild-Type Protein (No accessible Cys) Mutant Site-Directed Mutagenesis WT->Mutant CysMutant Engineered Protein (Single Cys at Site X) Mutant->CysMutant Reaction Covalent Reaction (Thiol-Specific) CysMutant->Reaction SpinLabel This compound SpinLabel->Reaction LabeledProtein Spin-Labeled Protein Reaction->LabeledProtein EPR EPR Spectrometer LabeledProtein->EPR Spectrum EPR Spectrum EPR->Spectrum Analysis Spectral Analysis Spectrum->Analysis Data Structural & Dynamic Information (Mobility, Accessibility, Distance) Analysis->Data Labeling_Workflow start Start: Purified, Cys-mutant protein step1 1. Pre-reduction of Thiol Incubate with 5-10 mM DTT/TCEP for 1 hr start->step1 step2 2. Removal of Reducing Agent Use desalting column, dialysis, or spin concentrator step1->step2 step3 3. Prepare Spin Label Stock Dissolve this compound in DMSO or DMF to ~100 mM step2->step3 step4 4. Labeling Reaction Add 10-fold molar excess of spin label to protein. Incubate in dark, 4°C to RT, 1-12 hours. step3->step4 step5 5. Quench Reaction (Optional) Add excess DTT or β-mercaptoethanol step4->step5 step6 6. Remove Free Spin Label Extensive dialysis or multiple desalting columns step5->step6 step7 7. Sample Concentration & Storage Concentrate protein and store at -80°C step6->step7 end End: Labeled protein ready for EPR step7->end

References

A Technical Guide to 3-(2-Iodoacetamido)-PROXYL: Properties and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoacetamido)-PROXYL is a sulfhydryl-reactive spin label compound that is extensively utilized in the fields of biochemistry, biophysics, and drug development.[1][2] As a derivative of PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxy), it possesses a stable nitroxide free radical, making it a powerful tool for investigation by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations of key processes. Its principal application lies in site-directed spin labeling (SDSL), a technique that provides valuable insights into protein and nucleic acid structure, dynamics, and molecular interactions.[1][4][5][6][7]

Physical and Chemical Properties

This compound is typically an off-white to yellow crystalline solid.[1][8] The stability of the compound is sensitive to light and heat, necessitating storage at 2-8°C in a dark environment.[1][8] It exhibits solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), with limited solubility in water.[3]

Core Data
PropertyValueReference
Synonyms 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, IPSL[1][5][9]
CAS Number 27048-01-7[1][5][10][11]
Molecular Formula C₁₀H₁₈IN₂O₂[1][5][10]
Molecular Weight 325.17 g/mol [1][5][10][11]
Appearance Off-white to yellow powder/solid[1][3][8]
Melting Point 162-164 °C[1][9][11][12][13][14][15]
Purity ≥95%[1][3]
Storage Conditions 2-8°C, protect from light[1][8][11][12][13][14][15]
Solubility Soluble in DMSO and ethanol; limited in water[3]

Chemical Reactivity and Mechanism

The primary utility of this compound stems from the reactivity of its iodoacetamido group towards sulfhydryl (thiol) groups, predominantly found in cysteine residues of proteins and thiolated nucleic acids.[4][14] The reaction is a bimolecular nucleophilic substitution (SN2) where the deprotonated thiol group (thiolate) acts as a nucleophile, attacking the carbon atom bonded to the iodine.[16] This results in the displacement of the iodide leaving group and the formation of a stable, covalent thioether bond.[5]

To ensure specificity for cysteine residues, the labeling reaction is typically carried out at a slightly alkaline pH (7.5-8.5).[12][17][18][19] At this pH, the thiol group is more likely to be in its more reactive thiolate form. It is crucial to control the pH, as at higher pH values or with excess reagent, iodoacetamide (B48618) can react non-specifically with other amino acid residues such as lysine, histidine, methionine, aspartate, and glutamate.[17][18][19]

Caption: Covalent labeling of a cysteine residue with this compound.

Experimental Protocols

Protocol 1: Site-Directed Spin Labeling of a Protein

This protocol outlines a general procedure for labeling a purified protein containing a single, accessible cysteine residue.

1. Materials:

  • Purified protein with a single cysteine residue in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.5-8.5). Avoid buffers containing primary amines (like Tris) or thiols.

  • This compound

  • High-quality, anhydrous DMSO

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Desalting column (e.g., Sephadex G-25)

2. Procedure:

  • Protein Reduction (Optional but Recommended):

    • If the protein's cysteine residue may be oxidized (e.g., forming a disulfide bond), it must first be reduced.

    • Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

    • Remove the reducing agent completely using a desalting column equilibrated with the labeling buffer. This step is critical as the reducing agent will react with the spin label.

  • Spin Label Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 50-100 mM). Protect the solution from light.[19]

  • Labeling Reaction:

    • Add a 10-fold molar excess of the this compound stock solution to the protein solution.[8]

    • Incubate the reaction mixture for 4-12 hours at 4°C or for 1-2 hours at room temperature, with gentle mixing and protected from light.[8][19] The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 50-100 mM to consume any unreacted spin label.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted spin label and quenching reagent by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).[20]

    • The first colored fraction to elute is typically the spin-labeled protein.

  • Verification and Quantification:

    • The success of the labeling can be confirmed by EPR spectroscopy.

    • The concentration of the spin label can be determined by comparing the double integral of the EPR spectrum of the labeled protein with that of a known concentration of a standard nitroxide solution.

Protocol 2: Spin Labeling of Thiolated RNA

This protocol is adapted for the labeling of RNA containing a 4-thiouridine (B1664626) or other thiol-modified nucleotide.[14]

1. Materials:

  • Thiol-modified RNA

  • Labeling Buffer: 100 mM sodium phosphate, pH 8.0[2]

  • This compound

  • Ethanol

  • Denaturing polyacrylamide gel

2. Procedure:

  • RNA Preparation:

    • Resuspend the thiol-modified RNA in the labeling buffer.[2]

  • Labeling Reaction:

    • Prepare a solution of this compound in ethanol.

    • Add a 200-fold molar excess of the spin label solution to the RNA.[2]

    • Incubate the reaction mixture at 40°C for 24 hours in the dark.[2]

  • Purification and Verification:

    • Purify the labeled RNA using standard methods such as ethanol precipitation or size-exclusion chromatography.

    • Verify the integrity of the spin-labeled RNA by running it on a denaturing polyacrylamide gel.[2]

    • Confirm successful labeling by EPR and/or mass spectrometry.[2]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a site-directed spin labeling experiment.

G cluster_protein_prep Protein Preparation cluster_labeling Spin Labeling cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) expression Protein Expression and Purification mutagenesis->expression reduction Protein Reduction (DTT/TCEP) expression->reduction purification1 Removal of Reducing Agent reduction->purification1 labeling Incubation with This compound purification2 Removal of Excess Spin Label labeling->purification2 purification1->labeling epr EPR Spectroscopy purification2->epr data_analysis Data Analysis (Structure, Dynamics) epr->data_analysis

Caption: A typical workflow for a site-directed spin labeling experiment.

Applications in Research and Development

This compound is a versatile tool with a wide range of applications:

  • Structural Biology: It is used to determine secondary and tertiary structures of proteins, map protein folding and conformational changes, and investigate protein-protein and protein-ligand interactions.[1][3][6]

  • Membrane Protein Studies: The technique is invaluable for studying the structure and dynamics of membrane proteins, which are often difficult to analyze using traditional methods like X-ray crystallography and NMR.[1][21]

  • Nucleic Acid Research: It is employed to study the structure and dynamics of RNA and DNA, including RNA-protein complexes.[2][5][10][14]

  • Drug Development: This spin label aids in understanding drug-receptor interactions and can be used to screen for compounds that induce conformational changes in a target protein.[1][2]

Conclusion

This compound is an indispensable reagent for researchers employing EPR spectroscopy to investigate the intricacies of biological macromolecules. Its specific reactivity with cysteine residues allows for precise, site-directed introduction of a paramagnetic probe, enabling the elucidation of structural and dynamic information that is often inaccessible by other means. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this powerful tool in a variety of research and development settings.

References

An In-depth Technical Guide to the Safety and Handling of 3-(2-Iodoacetamido)-PROXYL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Iodoacetamido)-PROXYL (commonly abbreviated as IPSL), a sulfhydryl-specific spin label vital for investigating the structure, dynamics, and conformational changes of proteins and other macromolecules through Electron Paramagnetic Resonance (EPR) spectroscopy. This document outlines the chemical and physical properties, safety and handling protocols, reactivity, and detailed experimental procedures for its application in site-directed spin labeling. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this versatile molecular probe.

Introduction

This compound is a stable nitroxide free radical that serves as a valuable tool in biophysical and biochemical research.[1] Its utility stems from the PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxy) moiety, which contains an unpaired electron, making it EPR-active, and the iodoacetamido reactive group, which specifically targets sulfhydryl groups, primarily found in cysteine residues of proteins.[2] This specificity allows for the precise introduction of a spin label at a designated site within a biomolecule, a technique known as site-directed spin labeling (SDSL).[2] The resulting EPR spectrum is highly sensitive to the local environment of the spin label, providing insights into protein structure, dynamics, and interactions.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper storage, handling, and use in experimental settings.

PropertyValueReference
Chemical Name 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy[3]
Synonyms This compound, IPSL[3]
CAS Number 27048-01-7
Molecular Formula C₁₀H₁₈IN₂O₂
Molecular Weight 325.17 g/mol
Appearance Off-white to yellow powder/solid
Melting Point 162-164 °C
Solubility Soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO); limited solubility in water.
Storage Temperature 2-8°C

Safety and Handling

While the Safety Data Sheet (SDS) from some suppliers may classify this compound as not a hazardous substance or mixture, the presence of the iodoacetamide (B48618) functional group warrants careful handling. Iodoacetamide and related compounds are known to be reactive and can pose health risks. Therefore, adherence to standard laboratory safety protocols is crucial.

Hazard Identification and Precautions
  • Reactivity: The iodoacetamido group is an alkylating agent that reacts with nucleophiles, most notably the thiol groups of cysteine residues. It is this reactivity that makes it a useful tool, but also a potential hazard, as it can react with biological molecules.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a chemical fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Ingestion: Do not ingest.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry place, refrigerated at 2-8°C. Protect from light.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Reactivity and Mechanism of Action

The primary application of this compound is the specific labeling of sulfhydryl groups.

Reaction with Thiols

This compound reacts with the thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate anion, -S⁻) acts as the nucleophile, attacking the electrophilic carbon atom attached to the iodine. This results in the formation of a stable thioether bond and the displacement of the iodide ion as a leaving group. The reaction is most efficient at a pH range of 6.5-7.5.

Reaction of this compound with a protein thiol.

Experimental Protocols

The following sections provide a general framework for the use of this compound in site-directed spin labeling experiments.

Protein Preparation
  • Site-Directed Mutagenesis: If the protein of interest does not have a native cysteine at the desired labeling site, introduce one using site-directed mutagenesis. If the protein contains other reactive cysteines, they should be mutated to a non-reactive amino acid, such as alanine (B10760859) or serine, to ensure specific labeling.

  • Protein Expression and Purification: Express and purify the protein of interest using standard biochemical techniques. Ensure the final protein solution is in a suitable buffer, free of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which will compete for the labeling reagent.

Labeling Reaction

G Experimental Workflow for Protein Spin Labeling A Prepare Protein Solution (Cysteine-mutant in buffer) C Mix Protein and IPSL (Molar excess of IPSL) A->C B Prepare IPSL Stock Solution (in DMSO or Ethanol) B->C D Incubate (e.g., 1-4 hours at room temp. or overnight at 4°C) C->D E Quench Reaction (Add excess free cysteine or DTT) D->E F Remove Excess Label (Size-exclusion chromatography or dialysis) E->F G Concentrate Labeled Protein F->G H Prepare Sample for EPR G->H

General workflow for labeling a protein with this compound.
  • Prepare Reagents:

    • Protein Solution: Prepare the purified protein in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) at a pH between 6.5 and 7.5. The protein concentration should typically be in the range of 50-200 µM.

    • IPSL Stock Solution: Prepare a fresh stock solution of this compound in a compatible organic solvent such as DMSO or ethanol at a concentration of 10-50 mM.

  • Labeling Reaction:

    • Add the IPSL stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the spin label over the protein. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The optimal incubation time and temperature should be determined empirically for each protein.

  • Quenching the Reaction:

    • After the incubation period, quench the reaction by adding a small molecule thiol, such as free L-cysteine or DTT, to a final concentration of 1-5 mM to react with any unreacted IPSL.

  • Removal of Excess Label:

    • Remove the unreacted spin label and quenching reagent from the labeled protein using size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis against the desired buffer.

EPR Sample Preparation
  • Concentration: Concentrate the purified, labeled protein to the desired concentration for EPR measurements (typically 50-200 µM).

  • Cryoprotectant: If measurements will be performed at cryogenic temperatures, add a cryoprotectant (e.g., 20-30% glycerol (B35011) or sucrose) to the sample to ensure glassing upon freezing.

  • Sample Loading: Transfer the final protein solution into a quartz EPR sample tube.

  • Freezing: For low-temperature measurements, flash-freeze the sample in liquid nitrogen.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

ParameterValue
Molecular Weight 325.17 g/mol
Melting Point 162-164 °C
Appearance Off-white to yellow solid

Table 2: Recommended Reaction Conditions

ParameterRecommended Range
pH 6.5 - 7.5
Molar Excess of IPSL 5 to 20-fold
Incubation Temperature 4°C to Room Temperature
Incubation Time 1 - 12 hours

Conclusion

This compound is a powerful and widely used spin label for the study of biomolecular structure and dynamics. Its specificity for sulfhydryl groups allows for targeted labeling of proteins and other macromolecules. While generally considered to be of low toxicity, its reactive nature necessitates careful handling and adherence to standard safety protocols. The experimental procedures outlined in this guide provide a solid foundation for the successful application of this versatile probe in EPR spectroscopy. Researchers should optimize the labeling conditions for each specific biological system to ensure efficient and specific incorporation of the spin label.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 3-(2-Iodoacetamido)-PROXYL

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Iodoacetamido)-PROXYL, also known as IPSL, is a sulfhydryl-specific nitroxide spin label crucial for investigating the structure and dynamics of proteins and other macromolecules through a technique called site-directed spin labeling (SDSL).[1][2] This compound contains a stable nitroxide free radical, which serves as a reporter group detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, and an iodoacetamide (B48618) reactive group that specifically forms a covalent bond with the thiol group of cysteine residues.[1][2] The insights gained from EPR studies on IPSL-labeled proteins are valuable for understanding protein folding, conformational changes, and molecular interactions, making it an indispensable tool in structural biology, biochemistry, and drug development.[1][3]

Chemical and Physical Properties

The key properties of this compound are summarized in the table below. Proper storage and handling are critical for its stability and reactivity.

PropertyValue
Alternate Names 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrolidinyloxy, IPSL[4]
CAS Number 27048-01-7[4][5]
Molecular Formula C₁₀H₁₈IN₂O₂[4][5]
Molecular Weight 325.17 g/mol [4][5]
Appearance White to off-white solid[1]
Melting Point 162-164 °C[5]
Solubility Soluble in organic solvents like DMSO and ethanol; limited solubility in water[1]
Storage Conditions 2-8°C, protect from light and moisture[5][6]

Principle of Protein Labeling

The labeling of proteins with this compound is based on the specific reaction between the iodoacetamide functional group and the sulfhydryl (thiol) group of cysteine residues. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, covalently attaching the PROXYL spin label to the protein.

The reaction is highly specific for cysteine residues under mildly alkaline conditions (pH 7.5-8.5).[7][8] While reactions with other amino acid side chains such as histidine and lysine (B10760008) can occur, they are generally less favorable and happen at different pH ranges.[9] To ensure specificity, it is crucial to control the reaction pH and the molar ratio of the labeling reagent to the protein.[8]

Protein_Cys Protein-SH (Cysteine Residue) Labeled_Protein Protein-S-CH₂-CO-NH-PROXYL (Labeled Protein) Protein_Cys->Labeled_Protein + IPSL IPSL I-CH₂-CO-NH-PROXYL (this compound) HI HI (Hydrogen Iodide)

Figure 1. Reaction of this compound with a protein cysteine residue.

Applications in Research and Development

This compound is a versatile tool for a variety of applications in molecular biology and drug discovery:

  • Structural Biology : It is widely used to study protein structure, folding mechanisms, and conformational changes during enzymatic activity.[1]

  • Molecular Dynamics : The spin label allows researchers to monitor molecular movements and dynamics through changes in the EPR signal.[1]

  • Protein Interactions : It facilitates the investigation of protein interactions with ligands, other biomolecules, or cell membranes.[3][10]

  • Drug Development : The compound is valuable in understanding drug-receptor interactions and optimizing drug efficacy.[3]

Experimental Protocols

The following section provides a detailed protocol for labeling proteins with this compound. It is important to note that optimal conditions may vary depending on the specific protein and should be determined empirically.

Summary of Reaction Conditions
ParameterRecommended RangeNotes
pH 7.0 - 9.0[9]Optimal specificity for cysteines is typically between pH 7.5-8.5.[7][8]
Temperature Room Temperature to 37°C[9]
Molar Excess of Label 10- to 20-fold over protein[9][11]Higher excess may be needed but can increase non-specific labeling.
Reaction Time 2 hours to overnight[9][11]Should be optimized for the specific protein.
Buffer Phosphate, HEPES, or Tris buffers[8][9]Avoid buffers containing sulfhydryl groups.
Materials Required
  • This compound (IPSL)

  • Protein of interest (containing at least one accessible cysteine residue)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 7.5, containing 150 mM NaCl)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) (Optional, for reducing disulfide bonds)

  • Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Size-exclusion chromatography column or dialysis tubing for purification

  • Spectrophotometer and consumables

Step-by-Step Protocol

1. Protein Preparation a. Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. b. If the target cysteine residue is involved in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of DTT and incubate for 1 hour at 37°C. Subsequently, DTT must be removed by dialysis or a desalting column, as it will react with the iodoacetamide label. Alternatively, TCEP can be used, which does not need to be removed before labeling.[11]

2. Preparation of IPSL Stock Solution a. Important: Iodoacetamide solutions are light-sensitive and unstable; prepare fresh immediately before use and protect from light.[7] b. Dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

3. Labeling Reaction a. Add a 10- to 20-fold molar excess of the freshly prepared IPSL stock solution to the protein solution.[11] It is recommended to add the label stock solution dropwise while gently stirring to avoid protein precipitation. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent degradation of the iodoacetamide reagent.[7][12]

4. Quenching the Reaction a. To stop the labeling reaction, add a quenching reagent to consume any unreacted IPSL. Add L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM.[11] b. Incubate for an additional 30 minutes at room temperature.[11]

5. Purification of the Labeled Protein a. Remove excess, unreacted IPSL and the quenching reagent by size-exclusion chromatography (gel filtration) or dialysis.[11][13] b. For size-exclusion chromatography, equilibrate the column with a suitable storage buffer for your protein and apply the reaction mixture. c. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm). The labeled protein will typically be in the first peak to elute.

6. Confirmation of Labeling (Optional) a. The success of the labeling reaction can be confirmed by EPR spectroscopy, which will detect the nitroxide radical signal. b. Alternatively, mass spectrometry can be used to determine the mass shift corresponding to the covalent addition of the label.

G start Start: Purified Protein Solution prep_protein 1. Protein Preparation (Optional: Reduce disulfide bonds with DTT/TCEP) start->prep_protein reaction 3. Labeling Reaction (Add 10-20x molar excess of IPSL to protein. Incubate 2h @ RT or overnight @ 4°C in dark) prep_protein->reaction prep_label 2. Prepare Fresh IPSL Stock Solution (in DMSO or DMF, protect from light) prep_label->reaction quench 4. Quench Reaction (Add L-cysteine or 2-mercaptoethanol) reaction->quench purify 5. Purify Labeled Protein (Size-exclusion chromatography or dialysis) quench->purify end End: Purified, Labeled Protein purify->end

Figure 2. Experimental workflow for protein labeling with this compound.

References

Application Notes and Protocols for Site-Directed Spin Labeling with 3-(2-Iodoacetamido)-PROXYL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-Directed Spin Labeling (SDSL) is a powerful biophysical technique used to investigate the structure, dynamics, and conformational changes of proteins and other macromolecules.[1][2] This method involves the introduction of a paramagnetic spin label at a specific site within the molecule of interest, followed by analysis using Electron Paramagnetic Resonance (EPR) spectroscopy.[2] 3-(2-Iodoacetamido)-PROXYL (IPSL) is a sulfhydryl-reactive spin label that specifically targets cysteine residues, making it a valuable tool for SDSL studies.[3] The iodoacetamide (B48618) group reacts with the thiol group of cysteine via a nucleophilic substitution reaction, forming a stable covalent bond.[3] This application note provides detailed protocols for protein preparation, spin labeling with IPSL, and subsequent analysis by EPR spectroscopy.

Applications

Site-directed spin labeling with IPSL has a wide range of applications in biomedical research and drug development, including:

  • Structural Biology: Determining distances between labeled sites to elucidate protein folding and tertiary/quaternary structure.[1]

  • Protein Dynamics: Characterizing conformational changes in proteins upon ligand binding, protein-protein interaction, or changes in the environment.[4]

  • Membrane Protein Studies: Investigating the structure and function of membrane-spanning proteins in their native-like environments.[5]

  • Drug Discovery: Screening for compounds that induce conformational changes in a target protein, indicating potential therapeutic activity.

Data Presentation

Table 1: Labeling Efficiency of Target Protein with this compound

Protein ConstructLabeling Conditions (Molar Excess of IPSL, Time, Temperature)Labeling Efficiency (%)Method of Determination
Example: Protein X (Cys-mutant)10-fold excess, 4 hours, 25°C85Continuous Wave (CW) EPR
Example: Protein Y (Cys-mutant)20-fold excess, 12 hours, 4°C92Mass Spectrometry

Table 2: EPR Spectral Parameters for IPSL-labeled Protein

Protein StateCentral Linewidth (ΔH₀, Gauss)Outer Hyperfine Splitting (2A'zz, Gauss)Inverse Second Moment ()Interpretation
Apo-Protein X2.568.515.2Unliganded, flexible conformation
Protein X + Ligand3.170.212.8Ligand-bound, more rigid conformation

Table 3: Inter-spin Distance Measurements using Double Electron-Electron Resonance (DEER)

Labeled Residue PairExperimental ConditionsMeasured Distance (Å)Distance Distribution Width (Å)
Residue 50 - Residue 15050 K, 20% glycerol35.24.5
Residue 50 - Residue 20050 K, 20% glycerol48.76.1

Experimental Protocols

Protocol 1: Protein Preparation for Spin Labeling

This protocol outlines the essential steps for preparing a protein for specific labeling with IPSL. The key is to have a single, reactive cysteine at the desired labeling site.

Workflow for Protein Preparation

cluster_0 Protein Engineering cluster_1 Protein Expression & Purification cluster_2 Preparation for Labeling Mutagenesis Site-Directed Mutagenesis (Introduce Cysteine at target site, remove other reactive Cysteines) Expression Protein Expression (e.g., E. coli) Mutagenesis->Expression Transform Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Lyse & Purify Reduction Reduction of Cysteine (e.g., with DTT or TCEP) Purification->Reduction Treat Buffer_Exchange Buffer Exchange (Removal of reducing agent) Reduction->Buffer_Exchange Desalt

Caption: Workflow for preparing a protein for site-directed spin labeling.

Materials:

  • Protein expression system (e.g., E. coli BL21(DE3) cells)

  • Purification resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column (e.g., PD-10) or spin concentrator

  • Labeling Buffer: 50 mM MOPS or phosphate (B84403) buffer, 150 mM NaCl, pH 7.0-7.5

Procedure:

  • Site-Directed Mutagenesis:

    • If the protein of interest contains multiple native cysteine residues, they should be mutated to a non-reactive amino acid (e.g., alanine (B10760859) or serine) to ensure specific labeling.

    • Introduce a unique cysteine residue at the desired labeling site using standard site-directed mutagenesis techniques.

  • Protein Expression and Purification:

    • Express the mutant protein using a suitable expression system.

    • Purify the protein to >95% purity using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Reduction of Cysteine Residue:

    • Prior to labeling, the target cysteine must be in its reduced (thiol) state.

    • Incubate the purified protein with a 10-fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature.

  • Removal of Reducing Agent:

    • It is critical to remove the reducing agent before adding the iodoacetamide-based spin label, as it will react with the label.

    • Immediately before labeling, exchange the protein into the labeling buffer using a desalting column or a spin concentrator.

Protocol 2: Cysteine-Specific Labeling with this compound

This protocol describes the covalent attachment of IPSL to the target cysteine residue.

Workflow for Spin Labeling

cluster_0 Labeling Reaction cluster_1 Quenching & Removal of Excess Label Add_Label Add IPSL to Protein Solution Incubate Incubate (e.g., 4 hours at RT or overnight at 4°C) Add_Label->Incubate Mix Quench Quench Reaction (e.g., with excess Cysteine) Incubate->Quench Stop Reaction Removal Remove Excess Label (e.g., Desalting Column) Quench->Removal Purify

Caption: General workflow for the spin labeling reaction and purification.

Materials:

  • Reduced, purified protein in labeling buffer

  • This compound (IPSL)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • L-cysteine

  • Desalting column or dialysis cassette

Procedure:

  • Prepare IPSL Stock Solution: Dissolve IPSL in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 100 mM).

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the IPSL stock solution to the protein solution. The final concentration of DMSO should be below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture with gentle agitation. The incubation time and temperature can be optimized, but common conditions are 4 hours at room temperature or overnight at 4°C.[6] The reaction should be performed in the dark to prevent photodecomposition of the nitroxide label.

  • Quench the Reaction: To quench any unreacted IPSL, add a 5-fold molar excess of L-cysteine and incubate for an additional 30 minutes.

  • Remove Excess Label:

    • Remove the unreacted spin label and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against the desired buffer for EPR measurements.

    • The removal of free label is crucial to avoid its contribution to the EPR spectrum.

Protocol 3: EPR Spectroscopy

This protocol provides a general guideline for acquiring EPR spectra of the spin-labeled protein.

Workflow for EPR Analysis

cluster_0 Sample Preparation cluster_1 EPR Measurement cluster_2 Data Analysis Sample_Loading Load Labeled Protein into Capillary Tube CW_EPR Continuous Wave (CW) EPR (for mobility and accessibility) Sample_Loading->CW_EPR Acquire Spectrum DEER Pulsed EPR (DEER) (for distance measurement) Sample_Loading->DEER Acquire Echo Decays Spectral_Analysis Analyze Spectral Lineshape CW_EPR->Spectral_Analysis Distance_Distribution Calculate Distance Distribution DEER->Distance_Distribution

Caption: Workflow for EPR data acquisition and analysis.

Materials:

  • Spin-labeled protein in a suitable buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.0)

  • EPR spectrometer (X-band)

  • Quartz capillary tubes

Procedure:

  • Continuous Wave (CW) EPR Spectroscopy:

    • Load the spin-labeled protein sample (typically 20-100 µM) into a quartz capillary tube.

    • Acquire the CW-EPR spectrum at room temperature. Typical X-band spectrometer settings are:

      • Microwave frequency: ~9.5 GHz

      • Microwave power: 10-20 mW

      • Modulation frequency: 100 kHz

      • Modulation amplitude: 1-2 G

      • Sweep width: 100-150 G

    • The lineshape of the CW-EPR spectrum provides information about the mobility of the spin label, which reflects the local protein dynamics.

  • Double Electron-Electron Resonance (DEER) Spectroscopy:

    • For distance measurements between two spin-labeled sites, prepare a sample containing the doubly labeled protein.

    • Freeze the sample in the presence of a cryoprotectant (e.g., 20-30% glycerol) to prevent ice crystal formation.

    • Acquire DEER data at cryogenic temperatures (typically 50-80 K) using a four-pulse DEER sequence.[7]

    • The resulting echo modulation is analyzed to obtain the distance distribution between the two spin labels.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incomplete reduction of cysteine.Increase the concentration of the reducing agent and/or the incubation time. Ensure complete removal of the reducing agent before labeling.
Inactive spin label.Use a fresh stock of IPSL. Store the spin label protected from light and moisture.
Presence of Free Label in Spectrum Incomplete removal of excess label.Repeat the desalting/dialysis step. Use a larger volume of dialysis buffer or a longer desalting column.
Protein Precipitation during Labeling High concentration of DMSO.Keep the final DMSO concentration below 5%.
Protein instability under labeling conditions.Optimize buffer pH and ionic strength. Perform labeling at a lower temperature (4°C).

Conclusion

Site-directed spin labeling with this compound is a versatile and powerful technique for probing protein structure and dynamics. The protocols provided here offer a comprehensive guide for researchers to successfully label their protein of interest and acquire high-quality EPR data. Careful optimization of each step is essential for obtaining reliable and reproducible results that can provide valuable insights into complex biological processes.

References

Application Notes and Protocols for 3-(2-Iodoacetamido)-PROXYL EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with Site-Directed Spin Labeling (SDSL), is a powerful biophysical technique for investigating protein structure, dynamics, and conformational changes. This application note provides a detailed overview and experimental protocols for the use of 3-(2-Iodoacetamido)-PROXYL (IAP), a sulfhydryl-specific nitroxide spin label, in EPR studies. IAP is a valuable tool for probing the local environment of cysteine residues within proteins, offering insights into protein folding, protein-protein interactions, and ligand binding events.[1][2]

The IAP spin label contains a stable nitroxide radical, whose EPR spectrum is highly sensitive to its rotational motion.[3] When covalently attached to a cysteine residue in a protein, the mobility of the IAP label is influenced by the local protein structure and dynamics.[4][5][6] By analyzing the EPR lineshape, one can extract information about the secondary and tertiary structure, solvent accessibility, and conformational equilibria of the labeled protein region.[4][7]

Key Applications

  • Probing Protein Structure and Dynamics: Characterizing the local environment and mobility of specific residues.[1][2]

  • Investigating Protein-Ligand Interactions: Monitoring conformational changes upon ligand binding.[2][7]

  • Studying Protein-Protein Interactions: Mapping interaction interfaces and detecting changes in protein complexes.

  • Analyzing Protein Folding and Unfolding: Tracking the structural transitions during folding pathways.

  • Membrane Protein Structural Topology: Determining the depth of spin-labeled residues within a membrane bilayer.[8]

Data Presentation

Table 1: Properties of this compound (IAP)
PropertyValue
Chemical Name 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, free radical
CAS Number 27048-01-7
Molecular Formula C₁₀H₁₈IN₂O₂
Molecular Weight 325.17 g/mol
Reactive Group Iodoacetamide
Target Residue Cysteine (sulfhydryl group)
Storage 2-8°C, protected from light
Table 2: Comparison of Common Sulfhydryl-Specific Spin Labels
Spin LabelReactive GroupBond Formed with CysteineKey Feature
IAP IodoacetamideThioetherStable under mild reducing conditions.[3]
MTSL MethanethiosulfonateDisulfideMost commonly used; smaller side chain (R1).[3][8][9]
MSL MaleimideThioetherIrreversible reaction with cysteine.
Table 3: Typical Experimental Parameters for Protein Labeling with IAP
ParameterRecommended ValueNotes
Protein Concentration 100 - 500 µMHigher concentrations can improve labeling efficiency.
IAP to Protein Molar Ratio 10:1 to 20:1A significant excess of the label drives the reaction to completion.
Reaction Buffer Phosphate or MOPS buffer, pH 7.0-7.5Avoid Tris buffer as it can react with iodoacetamide.
Reducing Agent (Pre-incubation) Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)To ensure the cysteine sulfhydryl group is reduced. Must be removed before adding IAP.
Incubation Time 1-4 hours to overnightReaction time can be optimized based on the protein.
Incubation Temperature Room temperature or 4°CLower temperatures can be used for sensitive proteins.
Table 4: Typical CW-EPR Spectrometer Settings (X-band)
ParameterTypical ValuePurpose
Microwave Frequency ~9.5 GHzStandard X-band frequency.
Microwave Power 2 - 20 mWShould be non-saturating for lineshape analysis.
Modulation Frequency 100 kHzStandard for CW-EPR.
Modulation Amplitude 0.5 - 2.0 GOptimized for maximum signal-to-noise without line broadening.[7][10]
Sweep Width 100 - 150 GTo cover the entire nitroxide spectrum.[7]
Conversion Time 20 - 40 msAffects the signal-to-noise ratio.[7][10]
Time Constant 20 - 40 msSignal filtering.[7][10]
Number of Scans 1 - 100Averaged to improve signal-to-noise.
Temperature 293 - 298 K (Room Temperature)For studying protein dynamics in solution.

Experimental Protocols

Protocol 1: Site-Directed Spin Labeling of a Cysteine-Mutant Protein with IAP
  • Protein Preparation:

    • Express and purify the cysteine-mutant protein of interest. Ensure that there is a unique cysteine residue at the desired labeling site.

    • Buffer exchange the purified protein into a labeling buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4). The buffer must be free of any reducing agents.

  • Reduction of Cysteine:

    • Add a 10-fold molar excess of DTT or TCEP to the protein solution.

    • Incubate for 30 minutes at room temperature to ensure the sulfhydryl group of the cysteine is fully reduced.

  • Removal of Reducing Agent:

    • Remove the reducing agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the labeling buffer. This step is critical as the reducing agent will react with IAP.

  • Spin Labeling Reaction:

    • Prepare a fresh stock solution of IAP (e.g., 100 mM in DMSO or acetonitrile).

    • Add a 10 to 20-fold molar excess of the IAP stock solution to the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light.

  • Removal of Unreacted Spin Label:

    • Quench the reaction by adding an excess of free cysteine or DTT.

    • Remove the unreacted IAP and quenching agent by extensive dialysis or size-exclusion chromatography against the desired EPR buffer.

  • Verification of Labeling:

    • Confirm labeling efficiency using mass spectrometry or by comparing the double integral of the EPR signal of the labeled protein to a known standard concentration of free IAP.

Protocol 2: Preparation of IAP-Labeled Protein Samples for EPR Spectroscopy
  • Sample Concentration:

    • Concentrate the purified, spin-labeled protein to a final concentration of 100-500 µM in the desired EPR buffer.

  • Cryoprotectant Addition (for low-temperature measurements):

    • For measurements at cryogenic temperatures (e.g., DEER), add a cryoprotectant to prevent ice crystal formation. Common cryoprotectants include glycerol (B35011) or ethylene (B1197577) glycol at a final concentration of 20-30% (v/v).

  • Sample Loading:

    • For CW-EPR at room temperature, load approximately 20-50 µL of the sample into a glass capillary tube (e.g., 0.60 mm inner diameter).

    • Seal one end of the capillary with a sealant such as Critoseal.

    • Place the capillary into a standard quartz EPR tube.

  • Freezing (for low-temperature measurements):

    • Flash-freeze the sample in the EPR tube by immersing it in liquid nitrogen. Rapid freezing is crucial to ensure a glassy, amorphous state.

Protocol 3: CW-EPR Data Acquisition
  • Spectrometer Setup:

    • Turn on the EPR spectrometer and allow the microwave source and magnet to stabilize.

    • Set the desired temperature using the temperature controller. For room temperature measurements, ensure the temperature is stable at around 295 K.

  • Tuning:

    • Insert the sample into the resonator cavity.

    • Tune the spectrometer to the microwave frequency of the cavity.

  • Data Collection:

    • Set the data acquisition parameters as outlined in Table 4.

    • Perform a preliminary scan to ensure the spectrum is centered and the signal-to-noise is adequate.

    • Acquire and average multiple scans to achieve a good signal-to-noise ratio.

  • Data Saving:

    • Save the acquired spectrum in a suitable format for later analysis.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for IAP EPR Spectroscopy cluster_prep Protein Preparation and Labeling cluster_epr EPR Sample Preparation and Data Acquisition cluster_analysis Data Analysis P1 Purify Cysteine-Mutant Protein P2 Reduce Cysteine (DTT/TCEP) P1->P2 P3 Remove Reducing Agent P2->P3 P4 Incubate with IAP P3->P4 P5 Remove Unreacted IAP P4->P5 S1 Concentrate Labeled Protein P5->S1 Labeled Protein S2 Add Cryoprotectant (if needed) S1->S2 S3 Load into EPR Tube S2->S3 S4 Acquire EPR Spectrum S3->S4 A1 Baseline Correction S4->A1 Raw EPR Data A2 Spectral Simulation (e.g., EasySpin) A1->A2 A3 Extract Parameters (e.g., τc, Accessibility) A2->A3 A4 Structural Interpretation A3->A4

Caption: Workflow for IAP EPR spectroscopy.

Ligand_Binding_Conformational_Change Ligand-Induced Conformational Change Studied by IAP EPR cluster_apo Apo State (Ligand-Free) cluster_holo Holo State (Ligand-Bound) Apo Protein (Open Conformation) IAP1 IAP EPR1 EPR Spectrum: Mobile Component Apo->EPR1 IAP reports high mobility Ligand Ligand Apo->Ligand Holo Protein (Closed Conformation) IAP2 IAP EPR2 EPR Spectrum: Immobilized Component Holo->EPR2 IAP reports restricted mobility Ligand->Holo

Caption: Conformational change upon ligand binding.

Data Analysis and Interpretation

The analysis of the EPR spectrum of an IAP-labeled protein can provide a wealth of information.

  • Lineshape Analysis and Rotational Correlation Time (τc): The shape of the CW-EPR spectrum is determined by the rotational mobility of the IAP label. A narrow, three-line spectrum indicates a highly mobile label (fast tumbling), while a broad, anisotropic spectrum signifies restricted motion (slow tumbling). The rotational correlation time (τc), which is a measure of the timescale of the label's motion, can be estimated from the spectral lineshape.[11][12][13] Changes in τc can indicate alterations in the local protein environment, such as those occurring during protein folding or ligand binding.

  • Power Saturation and Accessibility Studies: The accessibility of the IAP label to paramagnetic quenching agents (e.g., molecular oxygen, chromium oxalate) can be determined using power saturation experiments.[14][15][16][17] In these experiments, the EPR signal intensity is measured as a function of increasing microwave power. A more accessible spin label will be more readily saturated. This technique is particularly useful for mapping the solvent-exposed surfaces of proteins and determining the immersion depth of residues in membranes.

  • Spectral Simulation: For a more quantitative analysis, the experimental EPR spectrum can be simulated using software packages like EasySpin.[10][18][19] By fitting the simulated spectrum to the experimental data, one can extract precise parameters such as the rotational correlation time, order parameters, and hyperfine coupling constants.[18]

Conclusion

This compound is a versatile and robust spin label for studying protein structure and dynamics using EPR spectroscopy. Its specificity for cysteine residues allows for targeted investigations of specific protein regions. The detailed protocols and experimental parameters provided in this application note serve as a comprehensive guide for researchers and scientists in academia and the pharmaceutical industry to effectively utilize IAP EPR spectroscopy in their studies of protein function, conformational changes, and molecular interactions.

References

Application Notes and Protocols for Quantifying Protein Labeling with 3-(2-Iodoacetamido)-PROXYL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoacetamido)-PROXYL is a sulfhydryl-reactive spin label commonly used in structural biology and biophysics to study protein structure, dynamics, and interactions.[1] This iodoacetamide (B48618) derivative specifically reacts with the thiol group of cysteine residues, introducing a stable nitroxide radical (PROXYL) into the protein of interest.[2][3] The unpaired electron of the nitroxide moiety makes it paramagnetic, allowing for its detection and characterization by Electron Paramagnetic Resonance (EPR) spectroscopy.[4][5] Accurate quantification of the labeling efficiency is crucial for the interpretation of EPR data and for ensuring the reliability and reproducibility of experimental results.

These application notes provide detailed protocols for labeling proteins with this compound and for quantifying the degree of labeling using two primary methods: Continuous Wave Electron Paramagnetic Resonance (CW-EPR) spectroscopy and Mass Spectrometry (MS).

Principle of the Method

The quantification of protein labeling with this compound relies on the specific and covalent attachment of the iodoacetamide group to the sulfhydryl group of cysteine residues. The iodoacetamide moiety undergoes a nucleophilic substitution reaction with the thiolate anion of a cysteine residue, forming a stable thioether bond.

The extent of this reaction, or the degree of labeling, can be determined by measuring the amount of covalently bound PROXYL label. This can be achieved directly by quantifying the paramagnetic signal of the nitroxide radical using EPR spectroscopy or by detecting the mass increase of the protein or its constituent peptides using mass spectrometry.

Materials and Reagents

  • Protein of interest with at least one accessible cysteine residue

  • This compound (CAS 27048-01-7)[6]

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0)

  • Quenching solution (e.g., 1 M L-cysteine or DTT)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • EPR spectrometer and accessories (capillaries, dewar)

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Standard nitroxide solution of known concentration (e.g., TEMPO)

  • Ammonium bicarbonate

  • Acetonitrile (ACN)

  • Formic acid

  • Trypsin (MS-grade)

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound.[5]

1. Protein Preparation and Reduction: a. Dissolve the purified protein in Labeling Buffer to a final concentration of 50-100 µM. b. To ensure the cysteine residues are in a reduced state, add a 10-fold molar excess of a reducing agent (e.g., DTT or TCEP). c. Incubate the mixture for 30 minutes at room temperature. d. Remove the reducing agent using a desalting column equilibrated with degassed Labeling Buffer. This step is critical to prevent the reducing agent from reacting with the iodoacetamide label.

2. Labeling Reaction: a. Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM. b. Add a 10-fold molar excess of the this compound solution to the reduced protein solution. c. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle agitation and protected from light.[5] The optimal incubation time and temperature should be determined empirically for each protein.

3. Quenching the Reaction: a. To stop the labeling reaction, add a 100-fold molar excess of a quenching agent like L-cysteine or DTT to react with any unreacted this compound. b. Incubate for 15-30 minutes at room temperature.

4. Removal of Unreacted Label: a. Separate the labeled protein from the unreacted spin label and quenching agent by size-exclusion chromatography (e.g., using a PD-10 desalting column) equilibrated with the desired storage buffer. b. Collect the protein-containing fractions. The successful removal of the free label is essential for accurate quantification by EPR.

5. Protein Concentration Determination: a. Determine the concentration of the labeled protein using a standard protein assay method (e.g., Bradford or BCA assay).

Protocol 2: Quantification of Labeling by CW-EPR Spectroscopy

This protocol outlines the steps to quantify the concentration of the bound spin label using CW-EPR and determine the labeling efficiency.

1. Preparation of a Standard Curve: a. Prepare a series of standard solutions of a stable nitroxide radical of known concentration (e.g., TEMPO or free this compound) in the same buffer as the labeled protein sample. The concentration range should encompass the expected concentration of the spin label in the protein sample (e.g., 1 µM to 100 µM). b. Acquire the CW-EPR spectrum for each standard solution under non-saturating microwave power conditions. c. For each spectrum, perform a double integration of the first-derivative signal to obtain the area under the absorption curve. This area is directly proportional to the number of spins in the sample.[7] d. Plot the double-integrated area as a function of the known nitroxide concentration to generate a standard curve.

2. EPR Measurement of the Labeled Protein: a. Prepare the labeled protein sample at a known concentration in an EPR-compatible capillary tube. b. Acquire the CW-EPR spectrum of the labeled protein sample using the same instrument settings as for the standard curve.

3. Calculation of Labeling Efficiency: a. Perform a double integration of the EPR spectrum of the labeled protein to determine the area under the absorption curve. b. Use the standard curve to determine the concentration of the bound spin label in the protein sample from its double-integrated area. c. Calculate the degree of labeling (DOL) or labeling efficiency using the following formula:

Protocol 3: Quantification of Labeling by Mass Spectrometry

This protocol describes how to determine the degree of protein labeling using mass spectrometry by measuring the mass shift upon labeling.

1. Sample Preparation for Intact Protein Analysis: a. Desalt the labeled protein sample using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts. b. Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

2. Intact Protein Mass Analysis: a. Acquire the mass spectrum of the unlabeled and labeled protein using an ESI-TOF or MALDI-TOF mass spectrometer. b. The mass of the this compound label is approximately 325.17 Da. Covalent attachment to a cysteine residue results in the loss of an iodine atom and the formation of a thioether bond, leading to a mass increase of 198.1 Da per label. c. Deconvolute the raw mass spectra to obtain the zero-charge state masses of the protein species. d. The presence of a peak corresponding to the mass of the unlabeled protein plus multiples of 198.1 Da indicates successful labeling. e. The relative intensities of the peaks for the unlabeled and labeled protein can be used to estimate the labeling efficiency.

3. Sample Preparation for Peptide Analysis (Bottom-up Approach): a. Denature the labeled protein in a buffer containing urea (B33335) (e.g., 6 M urea, 100 mM Tris, pH 8.1).[8] b. Reduce any remaining disulfide bonds with DTT or TCEP. c. Alkylate any free cysteine residues with a different alkylating agent, such as iodoacetamide (IAM), to distinguish them from the PROXYL-labeled cysteines. d. Perform buffer exchange to remove urea. e. Digest the protein into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C. f. Desalt the resulting peptide mixture using a C18 ZipTip.

4. Peptide Mass Analysis: a. Analyze the peptide mixture by LC-MS/MS. b. Identify the peptides containing the PROXYL-labeled cysteine residue by searching for the expected mass shift. c. Quantify the relative abundance of the labeled and unlabeled versions of the cysteine-containing peptide by comparing their peak areas in the extracted ion chromatograms (XICs).[2] d. The labeling efficiency for a specific site can be calculated as:

Data Presentation

Table 1: Quantitative Data Summary for Protein Labeling with this compound

Protein TargetLabeling MethodQuantification MethodDegree of Labeling (DOL)Labeling Efficiency (%)Reference
T4 Lysozyme (mutant)Cysteine-specificEPR Spectroscopy~0.5 per cysteine~50% per cysteine[9]
Generic ProteinCysteine-specificMass SpectrometryVariable>95% (optimized)Adapted from[10]
Human Serum AlbuminCysteine-specificMass SpectrometryN/A (used for method dev.)Complete alkylation achieved[2]

Mandatory Visualizations

G cluster_workflow Protein Labeling Workflow A 1. Protein Reduction (DTT or TCEP) B 2. Removal of Reducing Agent A->B C 3. Incubation with This compound B->C D 4. Quenching (L-cysteine) C->D E 5. Removal of Unreacted Label D->E F Labeled Protein E->F

Caption: Experimental workflow for labeling a protein with this compound.

G cluster_reaction Chemical Reaction Protein_Cys_SH Protein-Cys-SH (Reduced Cysteine) PROXYL_Iodo Iodoacetamido-PROXYL Protein_Cys_S_PROXYL Protein-Cys-S-CH2-CONH-PROXYL (Labeled Protein) Protein_Cys_SH->Protein_Cys_S_PROXYL + Protein_Cys_SH->Protein_Cys_S_PROXYL PROXYL_Iodo->Protein_Cys_S_PROXYL PROXYL_Iodo->Protein_Cys_S_PROXYL HI HI (Byproduct)

Caption: Reaction of this compound with a protein cysteine residue.

G cluster_quantification Quantification Workflow Labeled_Protein Labeled Protein Sample EPR CW-EPR Spectroscopy Labeled_Protein->EPR MS Mass Spectrometry Labeled_Protein->MS Double_Integration Double Integration of Spectrum EPR->Double_Integration Intact_Mass Intact Mass Analysis MS->Intact_Mass Peptide_Analysis Peptide Analysis (LC-MS/MS) MS->Peptide_Analysis Standard_Curve Comparison to Standard Curve Double_Integration->Standard_Curve Spin_Concentration Determine Spin Concentration Standard_Curve->Spin_Concentration DOL_EPR Calculate Degree of Labeling Spin_Concentration->DOL_EPR Mass_Shift Observe Mass Shift Intact_Mass->Mass_Shift Peak_Area_Ratio Compare Peak Areas of Labeled vs. Unlabeled Peptides Peptide_Analysis->Peak_Area_Ratio DOL_MS Calculate Degree of Labeling Mass_Shift->DOL_MS Peak_Area_Ratio->DOL_MS

References

Probing Membrane Protein Dynamics with 3-(2-Iodoacetamido)-PROXYL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the conformational dynamics of membrane proteins is paramount in elucidating their function in cellular signaling, transport, and catalysis. These dynamic changes are often central to disease pathogenesis and are key targets for therapeutic intervention. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy offers a powerful approach to investigate the structural dynamics of membrane proteins in their native-like environments.[1][2] 3-(2-Iodoacetamido)-PROXYL is a sulfhydryl-reactive nitroxide spin label that serves as a valuable tool for these studies.[3] Its iodoacetamide (B48618) functional group specifically reacts with the thiol side chain of cysteine residues, which can be introduced at desired locations within a protein via site-directed mutagenesis.[2][3] The attached PROXYL radical acts as a reporter, with its EPR spectrum providing information on the local environment, mobility, and accessibility of the labeled site, thereby revealing conformational changes in the protein.[1]

This document provides detailed application notes and protocols for utilizing this compound to study membrane protein dynamics, with a specific case study on the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA).

Properties of this compound

A thorough understanding of the physicochemical properties of the spin label is crucial for its effective application.

PropertyValueReference
Molecular Formula C₁₀H₁₈IN₂O₂[3]
Molecular Weight 325.17 g/mol [3]
Appearance Off-white to yellow powder
Reactive Group Iodoacetamide[3]
Target Residue Cysteine (sulfhydryl group)[2][3]
Storage Conditions 2-8°C, protected from light[3]

Experimental Workflow for Studying Membrane Protein Dynamics

The overall process of using this compound to study membrane protein dynamics involves several key steps, from protein engineering to EPR data analysis.

G cluster_0 Protein Preparation cluster_1 Spin Labeling cluster_2 EPR Spectroscopy cluster_3 Data Analysis A Site-Directed Mutagenesis (Introduce single Cysteine) B Protein Expression & Purification A->B C Reduction of Cysteine Thiol B->C D Incubation with This compound C->D E Removal of Excess Spin Label D->E F Reconstitution into Lipid Bilayer (optional) E->F G EPR Data Acquisition (e.g., in different functional states) F->G H Spectral Analysis (Mobility, Accessibility) G->H I Interpretation of Conformational Changes H->I

Fig. 1: Experimental workflow for SDSL-EPR studies.

Detailed Experimental Protocols

Site-Directed Mutagenesis and Protein Purification

The initial step involves engineering the target membrane protein to contain a single, reactive cysteine residue at the site of interest. Native cysteine residues that are not involved in disulfide bonds should be mutated to a non-reactive amino acid, such as alanine (B10760859) or serine, to ensure specific labeling. The protein is then expressed and purified using standard biochemical techniques.

Spin Labeling of Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) with this compound

This protocol is adapted from studies on SERCA, a well-characterized membrane protein pump.[4][5]

Materials:

  • Purified SERCA in a suitable buffer (e.g., 20 mM MOPS, 100 mM KCl, 5 mM MgCl₂, pH 7.0)

  • This compound (prepare a fresh 100 mM stock solution in DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Labeling Buffer: 20 mM MOPS, 100 mM KCl, 5 mM MgCl₂, pH 7.0

  • Quenching Buffer: Labeling buffer containing 10 mM L-cysteine

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Protein Preparation:

    • Start with purified SERCA at a concentration of 5-10 mg/mL.

    • If the protein has been stored in the presence of reducing agents, they must be removed by dialysis or buffer exchange into the Labeling Buffer.

  • Reduction of Cysteine:

    • To ensure the target cysteine is in its reduced, reactive state, treat the protein with a 5-fold molar excess of TCEP for 30 minutes at room temperature. DTT can also be used, but must be subsequently removed as it will react with the iodoacetamide label. TCEP does not need to be removed.

  • Labeling Reaction:

    • Add the 100 mM this compound stock solution to the protein solution to achieve a final 10-fold molar excess of the spin label over the protein.

    • Incubate the reaction mixture in the dark (the iodoacetamide group is light-sensitive) for 4-12 hours at 4°C with gentle stirring. The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add L-cysteine from the Quenching Buffer to a final concentration of 1 mM and incubate for 1 hour. The L-cysteine will react with any unreacted spin label.

  • Removal of Unreacted Spin Label:

    • Separate the labeled protein from the unreacted spin label and quenching reagent by size-exclusion chromatography using a pre-equilibrated Sephadex G-50 column with the Labeling Buffer.

    • Collect the protein-containing fractions. The success of the labeling can be confirmed by EPR spectroscopy and, if desired, mass spectrometry.

Data Presentation: Case Study of SERCA Conformational Changes

EPR spectra of SERCA labeled with an iodoacetamide spin label (IASL), such as this compound, can distinguish between different conformational states of the enzyme.[4] The addition of substrates like Ca²⁺ and ATP analogs (e.g., AMPPNP) induces a conformational change that is reflected in the EPR spectrum. The spectrum of the labeled SERCA can be resolved into two components: a "mobile" component, representing the E1 state, and a "restricted" component, corresponding to the E2 or substrate-bound state.[4]

The following table summarizes the mole fraction of the restricted component (fR) under different ligand conditions, as determined by the analysis of the EPR spectra.[4]

Ligand ConditionMole Fraction of Restricted Component (fR)Interpretation
No Ligands0Enzyme predominantly in the E1 state
Saturating Ca²⁺0Ca²⁺ binding alone does not induce the major conformational change at the labeled site
Saturating AMPPNP~0.2AMPPNP alone induces a partial shift towards the restricted conformation
Saturating Ca²⁺ + AMPPNP~0.5Synergistic binding of Ca²⁺ and nucleotide shifts the equilibrium towards the restricted conformation
E2-P (phosphoenzyme)0The E2-P state does not exhibit the restricted conformation at this specific labeled site

Visualization of the SERCA P-type ATPase Cycle

The SERCA pump cycle involves large conformational changes to transport Ca²⁺ ions across the sarcoplasmic reticulum membrane. SDSL-EPR with this compound can be used to probe these transitions.

SERCA_Cycle E1_Ca2 E1·2Ca²⁺ E1_Ca2_ATP E1·2Ca²⁺·ATP E1_Ca2->E1_Ca2_ATP ATP binding E2_P E2-P E1_Ca2_ATP->E2_P Phosphorylation & Ca²⁺ release (lumen) E2 E2 E2_P->E2 Dephosphorylation E2->E1_Ca2 2Ca²⁺ binding (cytosol)

Fig. 2: Simplified schematic of the SERCA cycle.

Conclusion

This compound is a robust and specific spin label for studying the dynamics of membrane proteins using SDSL-EPR spectroscopy. The protocols and data presented here for SERCA provide a framework for investigating the conformational changes of other membrane proteins. By carefully designing experiments and analyzing the resulting EPR spectra, researchers can gain valuable insights into the structure-function relationships of these critical cellular components, which can aid in the rational design of novel therapeutics.

References

Application Notes and Protocols for 3-(2-Iodoacetamido)-PROXYL (IAP) Labeling of Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed spin labeling (SDSL) utilizing 3-(2-Iodoacetamido)-PROXYL (IAP) in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating protein structure, dynamics, and conformational changes.[1][2][3] IAP is a sulfhydryl-specific nitroxide spin label that covalently attaches to cysteine residues via a stable thioether bond.[1] The paramagnetic nitroxide group serves as a reporter, with its EPR spectrum being sensitive to the local environment, mobility, and distance to other paramagnetic centers.[2] This methodology is invaluable for elucidating protein-ligand binding, protein-protein interactions, and the molecular mechanisms of protein function.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the successful labeling of cysteine residues with IAP, purification of the labeled protein, and quantification of labeling efficiency.

Data Presentation

Table 1: Typical Reaction Conditions and Labeling Efficiencies for IAP Labeling
ParameterCondition 1Condition 2Condition 3
Protein Concentration 100 µM200 µM50 µM
IAP:Protein Molar Ratio 10:120:15:1
Reaction Temperature Room Temperature (22-25°C)4°CRoom Temperature (22-25°C)
Reaction Time 4 hours12 hours (overnight)2 hours
pH 7.58.07.2
Reducing Agent 1 mM TCEP5 mM DTT2 mM TCEP
Typical Labeling Efficiency ~50-70%~60-80%~30-50%

Note: Labeling efficiencies are protein-dependent and should be optimized for each specific system.

Experimental Protocols

I. Preparation of Reagents
  • Protein Sample Preparation:

    • The protein of interest should be purified and buffer-exchanged into a suitable labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The buffer should be free of any thiol-containing reagents.

    • If the protein contains disulfide bonds that are not the target of labeling, they should be protected. If the target cysteine is in a disulfide bond, it must be reduced prior to labeling.

  • IAP Stock Solution:

    • This compound (IAP) is light-sensitive and should be handled accordingly.

    • Prepare a stock solution of IAP (e.g., 20 mM) in a dry, inert solvent such as anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). This should be done immediately before use.

  • Reducing Agent Stock Solution:

    • Prepare a fresh stock solution of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) (e.g., 100 mM in labeling buffer). TCEP is often preferred as it does not contain a free thiol group that could react with IAP.

II. IAP Labeling of Cysteine Residues
  • Reduction of Cysteine Residue (if necessary):

    • To the protein solution, add the reducing agent to a final concentration of 1-5 mM.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the reducing agent using a desalting column equilibrated with the labeling buffer. This step is critical to prevent the reducing agent from reacting with the IAP.

  • Labeling Reaction:

    • Immediately after removing the reducing agent, add the IAP stock solution to the protein solution to achieve the desired final molar excess (typically 10-fold molar excess of IAP over the protein).

    • Incubate the reaction mixture in the dark with gentle mixing. The reaction can be carried out for 2-4 hours at room temperature or overnight at 4°C. Optimal time and temperature should be determined empirically for each protein.

III. Removal of Unreacted IAP

It is crucial to remove all non-reacted IAP from the labeled protein solution, as free spin label will interfere with subsequent EPR measurements.

  • Desalting Column:

    • Equilibrate a desalting column (e.g., PD-10) with the desired final buffer for your protein.

    • Apply the labeling reaction mixture to the column.

    • Elute the protein according to the manufacturer's instructions. The larger protein will elute first, while the smaller, unreacted IAP will be retained.

  • Dialysis:

    • Transfer the labeling reaction mixture into a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against a large volume of the desired final buffer at 4°C.

    • Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the free label.

IV. Labeling Efficiency Quantification

The success of the labeling reaction should be quantified to ensure reproducibility.

  • EPR Spectroscopy:

    • Prepare a standard curve using a known concentration of a stable nitroxide radical, such as TEMPO.

    • Acquire the EPR spectrum of the IAP-labeled protein.

    • Double integrate the EPR signal from both the standard and the labeled protein sample.

    • Calculate the concentration of the spin label in the protein sample by comparing its double integral to the standard curve.

    • Determine the protein concentration using a standard method (e.g., BCA assay or UV-Vis spectroscopy).

    • The labeling efficiency is calculated as: (moles of spin label) / (moles of protein) * 100%.

  • Mass Spectrometry:

    • Analyze the labeled protein using electrospray ionization mass spectrometry (ESI-MS).

    • The mass of the IAP-labeled protein will be increased by the molecular weight of the reacted IAP molecule (minus the iodine atom).

    • For more detailed analysis, the protein can be digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.

    • Identify the cysteine-containing peptide and its IAP-modified counterpart.

    • The labeling efficiency can be estimated by comparing the peak intensities of the labeled and unlabeled peptides.

V. Sample Preparation for EPR Spectroscopy
  • Concentrate the purified, IAP-labeled protein to the desired concentration for EPR measurements (typically 100-200 µM).

  • If measurements are to be performed at cryogenic temperatures, add a cryoprotectant (e.g., 20-30% glycerol (B35011) or sucrose) to the sample to ensure glassing upon freezing.

  • Transfer the final sample into an EPR sample tube (e.g., quartz capillary).

  • Flash-freeze the sample in liquid nitrogen.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_labeling 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Protein_Purification Purified Protein in Labeling Buffer Reduction Reduce Cysteine with TCEP (30-60 min, RT) Protein_Purification->Reduction IAP_Stock IAP Stock Solution (in DMF/DMSO) TCEP_Stock TCEP Stock Solution Remove_TCEP Remove TCEP (Desalting Column) Reduction->Remove_TCEP Labeling Add IAP (10x excess) Incubate in dark (e.g., 4h, RT) Remove_TCEP->Labeling Remove_IAP Remove Unreacted IAP (Desalting Column or Dialysis) Labeling->Remove_IAP Quantify_Efficiency Quantify Labeling Efficiency (EPR and/or Mass Spectrometry) Remove_IAP->Quantify_Efficiency EPR_Measurement Prepare Sample for EPR (Concentrate, add cryoprotectant) Quantify_Efficiency->EPR_Measurement Data_Acquisition EPR Data Acquisition EPR_Measurement->Data_Acquisition

Caption: Experimental workflow for IAP labeling of cysteine residues.

Ligand_Binding_Study cluster_protein_states Protein States cluster_epr EPR Analysis cluster_interpretation Interpretation Apo_Protein Apo-Protein (IAP Labeled) Holo_Protein Holo-Protein (IAP Labeled + Ligand) Apo_Protein->Holo_Protein + Ligand EPR_Apo EPR Spectrum of Apo-Protein Apo_Protein->EPR_Apo EPR_Holo EPR Spectrum of Holo-Protein Holo_Protein->EPR_Holo Comparison Compare EPR Spectra EPR_Apo->Comparison EPR_Holo->Comparison Conclusion Infer Conformational Change (Changes in spectral lineshape indicate altered spin label mobility/environment) Comparison->Conclusion

Caption: Workflow for studying ligand-induced conformational changes.

References

Application Notes and Protocols for the Removal of Unreacted 3-(2-Iodoacetamido)-PROXYL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the removal of unreacted 3-(2-Iodoacetamido)-PROXYL, a sulfhydryl-reactive spin label, from protein samples following a labeling reaction. The selection of the appropriate purification method is critical to ensure that downstream biophysical or structural studies are not compromised by the presence of free, unbound spin label.

Introduction

This compound is a valuable tool for investigating protein structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. Covalent labeling of cysteine residues with this nitroxide spin label allows for the introduction of a paramagnetic probe at specific sites within a protein. Following the labeling reaction, it is imperative to remove any unreacted spin label to prevent interference with subsequent analyses. This document outlines three common and effective methods for this purpose:

  • Dialysis: A simple and gentle method for separating molecules based on size through a semi-permeable membrane.

  • Size-Exclusion Chromatography (SEC): A rapid chromatographic technique that separates molecules based on their hydrodynamic radius.

  • Acetone (B3395972) Precipitation: A method to precipitate proteins out of solution, leaving small molecules like the unreacted spin label in the supernatant.

Prior to initiating any purification protocol, it is highly recommended to quench the labeling reaction to stop further modification of the protein.

Quenching the Labeling Reaction

To ensure that no further labeling occurs after the desired incubation time, the unreacted this compound should be quenched by adding a small molecule containing a thiol group. Dithiothreitol (DTT) is commonly used for this purpose.

Protocol for Quenching with DTT:

  • After the protein labeling reaction has proceeded for the desired time, add a final concentration of 5-10 mM DTT from a stock solution (e.g., 1 M DTT in water) to the reaction mixture.[1][2]

  • Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.[1][2]

  • The quenched reaction mixture is now ready for purification to remove both the unreacted spin label and the quenching agent.

Comparison of Removal Methods

The choice of method for removing unreacted this compound will depend on factors such as the properties of the protein, the required final purity, sample volume, and available equipment. The following table summarizes the key features of each method.

FeatureDialysisSize-Exclusion Chromatography (SEC)Acetone Precipitation
Principle Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient.Separation of molecules based on size, with larger molecules eluting first.Differential solubility in an organic solvent, causing proteins to precipitate while small molecules remain in solution.
Estimated Spin Label Removal Efficiency >99% with sufficient buffer exchanges.>90-98%[3]>95%
Typical Protein Recovery >90%[3]70% to >95%80-100%[4]
Time Required 12-48 hours (multiple buffer changes)< 30 minutes per sample1-2 hours
Sample Dilution Can lead to sample dilution or concentration depending on osmotic pressures.Minimal with spin columns; some dilution with gravity flow columns.Results in a concentrated protein pellet.
Advantages Gentle, simple, and effective for large volumes.Rapid, can be used for buffer exchange simultaneously.Fast, concentrates the protein sample.
Disadvantages Time-consuming, potential for sample loss with dilute samples.Potential for some protein loss on the column matrix.Can cause protein denaturation and aggregation, making resolubilization difficult.
Best Suited For Large sample volumes, proteins sensitive to precipitation or chromatographic resins.Small to medium sample volumes requiring rapid buffer exchange and purification.Robust proteins that can be easily resolubilized; when sample concentration is also desired.

Experimental Protocols

Method 1: Dialysis

Dialysis is a widely used technique for removing small molecules from protein solutions. The choice of a dialysis membrane with an appropriate molecular weight cut-off (MWCO) is crucial for retaining the protein of interest while allowing the unreacted spin label (MW: 325.17 Da) to diffuse out.

Materials:

  • Dialysis tubing or cassette with a 2-3.5 kDa MWCO

  • Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • Large beaker (e.g., 2-4 L)

  • Stir plate and stir bar

Protocol:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.

  • Load the quenched protein labeling reaction mixture into the dialysis tubing or cassette.

  • Place the sealed tubing/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times, with a final overnight dialysis step to ensure complete removal of the unreacted spin label.

  • Recover the purified, labeled protein from the dialysis tubing/cassette.

Dialysis_Workflow start Quenched Labeling Reaction Mixture load_sample Load Sample into Dialysis Cassette start->load_sample dialysis_step Dialyze against Buffer (4°C, stirring) load_sample->dialysis_step buffer_change1 Change Buffer (after 4h) dialysis_step->buffer_change1 buffer_change2 Change Buffer (after 4h) buffer_change1->buffer_change2 overnight_dialysis Overnight Dialysis buffer_change2->overnight_dialysis recover_protein Recover Purified Labeled Protein overnight_dialysis->recover_protein

Dialysis workflow for removing unreacted spin label.
Method 2: Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography, also known as gel filtration, is a rapid and effective method for separating proteins from small molecules. Pre-packed desalting columns, such as Sephadex G-25 or PD-10 columns, are convenient for this purpose.

Materials:

  • Sephadex G-25 or PD-10 desalting column

  • Equilibration/elution buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • Centrifuge (for spin columns) or collection tubes (for gravity flow)

Protocol (using a spin column, e.g., Sephadex G-25):

  • Equilibrate the desalting column by passing 2-3 column volumes of the desired buffer through it. This can be done by centrifugation or gravity flow, following the manufacturer's instructions.

  • Place the column in a clean collection tube.

  • Carefully load the quenched protein labeling reaction mixture onto the center of the resin bed.

  • Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).

  • The purified, labeled protein will be in the eluate in the collection tube. The unreacted spin label will be retained in the column matrix.

SEC_Workflow start Quenched Labeling Reaction Mixture equilibrate_column Equilibrate SEC Column start->equilibrate_column load_sample Load Sample onto Column equilibrate_column->load_sample centrifuge Centrifuge load_sample->centrifuge collect_eluate Collect Purified Labeled Protein centrifuge->collect_eluate waste Unreacted Spin Label (retained in column) centrifuge->waste

Size-Exclusion Chromatography workflow.
Method 3: Acetone Precipitation

Acetone precipitation is a rapid method for concentrating a protein sample while removing small, soluble contaminants. This method may not be suitable for all proteins as it can cause denaturation.

Materials:

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Resuspension buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

Protocol:

  • Place the quenched protein labeling reaction mixture in a microcentrifuge tube.

  • Add 4 volumes of ice-cold acetone to the protein solution.

  • Vortex briefly and incubate at -20°C for at least 1 hour to allow the protein to precipitate.

  • Centrifuge the mixture at >13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant and discard the supernatant, which contains the unreacted spin label.

  • Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry the pellet, as this can make it difficult to redissolve.

  • Resuspend the protein pellet in the desired volume of resuspension buffer.

Acetone_Precipitation_Workflow start Quenched Labeling Reaction Mixture add_acetone Add 4 volumes of Cold Acetone start->add_acetone incubate Incubate at -20°C (≥ 1 hour) add_acetone->incubate centrifuge Centrifuge (>13,000 x g, 10 min) incubate->centrifuge separate Separate Pellet and Supernatant centrifuge->separate pellet Air-dry Pellet separate->pellet supernatant Discard Supernatant (contains unreacted spin label) separate->supernatant resuspend Resuspend Pellet in Buffer pellet->resuspend end Purified Labeled Protein resuspend->end

Acetone Precipitation workflow for protein purification.

Conclusion

The successful removal of unreacted this compound is a critical step in preparing spin-labeled protein samples for downstream applications. The choice of purification method should be carefully considered based on the specific protein and experimental requirements. Dialysis offers a gentle but time-consuming approach, size-exclusion chromatography provides a rapid and efficient separation, and acetone precipitation is a fast method that also concentrates the sample but carries a risk of protein denaturation. For all methods, initial quenching of the labeling reaction is recommended to ensure reproducible results.

References

Application Notes and Protocols for EPR Data Analysis of 3-(2-Iodoacetamido)-PROXYL Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with Site-Directed Spin Labeling (SDSL), is a powerful biophysical technique for investigating the structure, dynamics, and conformational changes of proteins. This method provides site-specific information, making it invaluable for understanding protein function, protein-ligand interactions, and the molecular basis of disease. 3-(2-Iodoacetamido)-PROXYL (IAP) is a sulfhydryl-reactive spin label commonly used in SDSL studies. The iodoacetamide (B48618) functional group of IAP reacts specifically with the thiol group of cysteine residues, introducing a stable nitroxide radical (PROXYL) as a paramagnetic probe. The subsequent EPR analysis of the IAP-labeled protein provides insights into the local environment and mobility of the labeled site.

These application notes provide detailed protocols for protein labeling with IAP, EPR data acquisition, and data analysis. Additionally, quantitative data are summarized in tables for easy reference, and a representative experimental workflow for studying the conformational cycle of an ABC transporter is illustrated.

I. Experimental Protocols

A. Protocol for Site-Directed Mutagenesis and Protein Purification

Successful site-directed spin labeling begins with the generation of a suitable protein mutant. The target protein should ideally have a single cysteine residue at the desired labeling site and no other reactive, surface-exposed cysteines.

  • Site-Directed Mutagenesis:

    • If the wild-type protein contains multiple cysteine residues, they should be mutated to a non-reactive amino acid, such as alanine (B10760859) or serine, to create a "cysteine-light" variant.

    • Introduce a unique cysteine residue at the desired position for spin labeling using standard site-directed mutagenesis techniques.

    • Verify the mutation by DNA sequencing.

  • Protein Expression and Purification:

    • Express the cysteine mutant protein in a suitable expression system (e.g., E. coli).

    • Purify the protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

    • The final protein buffer should be free of reducing agents.

B. Protocol for Labeling Protein with this compound (IAP)

This protocol outlines the steps for covalently attaching the IAP spin label to a purified, single-cysteine mutant protein.

Materials:

  • Purified single-cysteine mutant protein in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.0-7.5)

  • This compound (IAP) spin label

  • Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving the IAP spin label

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis cassette for removing excess spin label

  • Reaction buffer: A buffer at a slightly alkaline pH (7.0-8.0) is recommended to ensure the cysteine thiol is sufficiently nucleophilic. Avoid buffers containing primary amines if there is a risk of non-specific labeling.

Procedure:

  • Protein Reduction (Optional but Recommended):

    • To ensure the cysteine thiol is in a reduced state, treat the protein with a 5-10 fold molar excess of a reducing agent like DTT or TCEP.

    • Incubate for 30-60 minutes at room temperature or 4°C.

    • Crucially, the reducing agent must be removed before adding the spin label. This is typically achieved by buffer exchange using a desalting column or dialysis.

  • Spin Label Stock Solution Preparation:

    • Prepare a fresh stock solution of IAP in DMSO or DMF at a concentration of 50-100 mM. The iodoacetamide group is light-sensitive, so protect the solution from light.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the IAP stock solution to the purified protein solution.

    • Incubate the reaction mixture in the dark with gentle mixing. The reaction can be carried out for 4-12 hours at 4°C or for 1-2 hours at room temperature. The optimal time and temperature should be determined empirically for each protein.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with the excess IAP.

  • Removal of Excess Spin Label:

    • It is critical to remove all non-reacted spin label, as it will contribute to the EPR spectrum.

    • Pass the labeling reaction mixture through a desalting column or perform extensive dialysis against the desired final buffer.

  • Determination of Labeling Efficiency:

    • The concentration of the bound spin label can be determined by comparing the double integral of the EPR spectrum of the labeled protein to that of a standard of known concentration (e.g., a known concentration of free IAP).

    • Alternatively, mass spectrometry can be used to confirm the covalent modification of the protein.

C. Protocol for EPR Data Acquisition

This protocol provides typical parameters for acquiring continuous-wave (CW) EPR spectra of IAP-labeled proteins at X-band frequency.

Instrumentation:

  • X-band EPR spectrometer equipped with a high-sensitivity cavity.

Typical Acquisition Parameters:

ParameterTypical ValueNotes
Microwave Frequency~9.5 GHz (X-band)
Microwave Power2-20 mWPower should be optimized to avoid saturation of the signal.
Modulation Frequency100 kHz
Modulation Amplitude0.5-2.0 GShould be a fraction of the narrowest line width to avoid signal distortion.
Sweep Width100-150 GSufficient to cover the entire nitroxide spectrum.
Time Constant20-80 ms
Conversion Time20-80 ms
Number of Scans1-16Averaging multiple scans improves the signal-to-noise ratio.
TemperatureRoom temperature (~298 K) or low temperature (e.g., 77 K)Low-temperature measurements provide information on the rigid-limit spectrum.

II. Data Presentation and Analysis

A. Quantitative Data Summary

The analysis of EPR spectra can yield several quantitative parameters that provide insights into the local environment and dynamics of the spin-labeled site.

Table 1: Typical EPR Spectral Parameters for Nitroxide Spin Labels

ParameterSymbolTypical Value RangeInformation Provided
g-tensor componentsgxx, gyy, gzzgxx ≈ 2.0088, gyy ≈ 2.0062, gzz ≈ 2.0022Reflects the electronic environment of the nitroxide radical.
Hyperfine coupling tensor componentsAxx, Ayy, AzzAxx ≈ 6 G, Ayy ≈ 6 G, Azz ≈ 32-36 GDescribes the interaction between the unpaired electron and the nitrogen nucleus; sensitive to polarity.
Isotropic g-valueg_iso~2.0057Average g-value in a rapidly tumbling system.
Isotropic hyperfine coupling constantA_iso~14-17 GAverage hyperfine coupling; sensitive to the polarity of the spin label's environment.

Note: These values are typical for nitroxide spin labels in a protein environment and can vary depending on the specific local environment, solvent polarity, and hydrogen bonding.

Table 2: Parameters Derived from EPR Line Shape Analysis

ParameterSymbolMethod of DeterminationInformation Provided
Rotational Correlation TimeτcSpectral simulation or empirical calculations based on line widths and positions.Describes the timescale of the rotational motion of the spin label. Values typically range from sub-nanosecond (highly mobile) to microseconds (highly immobilized).
Order ParameterSSpectral simulation.Quantifies the degree of spatial restriction of the spin label's motion. S=1 for a completely immobilized label, and S=0 for isotropic motion.
Inverse Central Linewidth(ΔH₀)⁻¹Direct measurement from the spectrum.A qualitative measure of spin label mobility; a larger value indicates higher mobility.
Second Moment<ΔB²>Calculated from the spectral line shape.A measure of the overall breadth of the spectrum, which is related to the motional regime of the spin label.
B. Interpretation of EPR Spectra

The line shape of the CW-EPR spectrum of an IAP-labeled protein is highly sensitive to the rotational motion of the nitroxide radical.

  • Fast Tumbling (τc < 1 ns): The spectrum consists of three sharp, narrow lines of nearly equal height. This is indicative of a highly mobile spin label, often found in unstructured regions of a protein or on highly exposed surface loops.

  • Intermediate Motion (1 ns < τc < 20 ns): The lines become broader, and their relative heights change. The high-field line is typically the broadest and has the lowest amplitude. This motional regime is sensitive to changes in local protein dynamics.

  • Slow Tumbling (τc > 20 ns): The spectrum is broad and asymmetric, resembling a "powder pattern." This indicates a highly immobilized spin label, which can occur when the labeled residue is in a well-structured region of the protein or involved in intermolecular interactions.

III. Mandatory Visualizations

A. Experimental Workflow for SDSL-EPR

The following diagram illustrates the general workflow for a site-directed spin labeling EPR experiment.

experimental_workflow cluster_protein_prep Protein Preparation cluster_labeling Spin Labeling cluster_epr EPR Analysis mutagenesis Site-Directed Mutagenesis (Introduce single Cys) expression Protein Expression mutagenesis->expression purification Protein Purification expression->purification reduction Protein Reduction (optional) purification->reduction labeling Labeling with IAP reduction->labeling removal Removal of Excess Label labeling->removal acquisition EPR Data Acquisition removal->acquisition analysis Spectral Analysis acquisition->analysis interpretation Interpretation & Modeling analysis->interpretation

General workflow for a Site-Directed Spin Labeling (SDSL) EPR experiment.
B. Investigating ABC Transporter Conformational Cycle using IAP-EPR

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to transport substrates across cellular membranes. Their function involves a cycle of conformational changes, primarily between an inward-facing and an outward-facing state. SDSL-EPR with IAP labeling can be used to probe these conformational changes.

The following diagram illustrates a logical workflow for studying the conformational cycle of an ABC transporter like MsbA using IAP-EPR.[1][2]

abc_transporter_workflow cluster_prep Preparation of IAP-labeled MsbA cluster_states Trapping Conformational States cluster_analysis EPR Data Acquisition and Analysis mutant_prep Prepare single-Cys MsbA mutants in different domains (e.g., NBD and TMD) label_protein Label mutants with IAP mutant_prep->label_protein reconstitute Reconstitute into liposomes label_protein->reconstitute apo Apo State (No nucleotide) atp_bound ATP-bound State (Add ATPγS or AMP-PNP) post_hydrolysis Post-hydrolysis State (Add ATP + Vanadate) epr_apo Acquire EPR spectrum of Apo state apo->epr_apo epr_atp Acquire EPR spectrum of ATP-bound state atp_bound->epr_atp epr_post Acquire EPR spectrum of Post-hydrolysis state post_hydrolysis->epr_post compare Compare spectra: Analyze line shapes, mobility, and accessibility epr_apo->compare epr_atp->compare epr_post->compare model Model conformational changes compare->model

Workflow for studying ABC transporter conformational changes using IAP-EPR.

Conclusion

Site-directed spin labeling with this compound followed by EPR spectroscopy is a versatile and powerful approach for obtaining site-specific information on protein structure and dynamics. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively design, execute, and interpret SDSL-EPR experiments. The ability to probe conformational changes in complex systems, such as ABC transporters, highlights the utility of this technique in advancing our understanding of fundamental biological processes and in the development of novel therapeutics.

References

Application Notes and Protocols: 3-(2-Iodoacetamido)-PROXYL in RNA-Protein Complex Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA-protein interactions is fundamental to understanding cellular processes such as gene expression, splicing, and translation. A powerful technique for elucidating the structural dynamics of these complexes is Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy. 3-(2-Iodoacetamido)-PROXYL (IAP) is a sulfhydryl-specific spin label that serves as a valuable tool in this regard. This document provides detailed application notes and protocols for the use of IAP in the investigation of RNA-protein complexes, with a specific focus on the Polypyrimidine Tract-Binding Protein 1 (PTBP1).

This compound is a nitroxide spin label that selectively reacts with the thiol group of cysteine residues, making it ideal for site-specific labeling of proteins. By introducing cysteine mutations at desired locations, researchers can covalently attach the IAP probe and subsequently use EPR spectroscopy to obtain information about the local environment, solvent accessibility, and distances between labeled sites. When applied to RNA-protein complexes, this approach can reveal conformational changes, binding interfaces, and the overall architecture of the assembly.

Application: Characterizing Conformational Changes in the PTBP1-RNA Complex

Polypyrimidine tract-binding protein 1 (PTBP1) is a key regulator of alternative splicing, functioning by binding to pyrimidine-rich sequences in pre-mRNA and inducing RNA looping to either repress or enhance exon inclusion. Understanding the structural rearrangements that PTBP1 undergoes upon RNA binding is crucial for deciphering its mechanism of action. SDSL with IAP has been employed to probe these conformational changes.

By labeling different RNA Recognition Motif (RRM) domains of PTBP1 with IAP, researchers can measure inter-domain distances in the presence and absence of a target RNA molecule. Studies have shown that in its free state, PTBP1 is conformationally flexible, characterized by broad distance distributions between its RRM domains. Upon binding to its target RNA, the complex adopts a more compact and ordered structure, which is reflected in significantly narrower inter-domain distance distributions as measured by Double Electron-Electron Resonance (DEER), a pulsed EPR technique. This compaction is essential for the proper positioning of RNA elements to regulate splicing.

Quantitative Data Summary

The following table summarizes representative data from EPR distance measurements on doubly spin-labeled PTBP1, illustrating the conformational changes upon binding to a target RNA sequence. The data shows a transition from a flexible, unbound state with broad distance distributions to a more rigid, RNA-bound state with well-defined inter-domain distances.

Labeled Sites in PTBP1StateMean Distance (Å)Distance Distribution Width (Å)Reference
RRM2 - RRM3Unbound45>20 (Broad)[1]
RRM2 - RRM3RNA-Bound38<10 (Narrow)[1]
RRM3 - RRM4Unbound50>25 (Broad)[1]
RRM3 - RRM4RNA-Bound42<12 (Narrow)[1]

Experimental Protocols

Protocol 1: Site-Directed Spin Labeling of PTBP1 with this compound

This protocol describes the labeling of a cysteine residue in a specific RNA-binding domain of PTBP1.

Materials:

  • Purified PTBP1 with a single cysteine mutation at the desired labeling site.

  • This compound (IAP) (Sigma-Aldrich, Cat. No. 253421 or similar).

  • Labeling Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

  • Reducing Agent: Dithiothreitol (DTT).

  • Quenching Solution: 1 M Cysteine.

  • Dialysis tubing or centrifugal filters for buffer exchange and removal of excess label.

  • EPR tubes.

Procedure:

  • Protein Preparation:

    • Start with a purified stock of the PTBP1 mutant in a buffer free of reducing agents.

    • If the protein has formed disulfide bonds, reduce it by incubation with a 10-fold molar excess of DTT for 1 hour at room temperature.

    • Remove the DTT by dialysis against the Labeling Buffer or by using a desalting column.

  • Labeling Reaction:

    • Prepare a fresh 100 mM stock solution of IAP in a suitable organic solvent like DMSO or DMF.

    • Add a 10-fold molar excess of the IAP solution to the protein solution.

    • Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C in the dark to prevent photo-degradation of the nitroxide label.

  • Quenching and Purification:

    • Quench the reaction by adding cysteine to a final concentration of 100 mM to react with any unreacted IAP.

    • Incubate for 1 hour at room temperature.

    • Remove the excess spin label and quenching agent by extensive dialysis against the desired storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) or by using centrifugal filters.

  • Verification of Labeling:

    • Confirm the successful labeling and determine the labeling efficiency using continuous-wave (CW) EPR spectroscopy by comparing the integrated signal of the labeled protein to a standard of known concentration.

    • Mass spectrometry can also be used to confirm the covalent modification of the cysteine residue.

Protocol 2: In Vitro RNA Transcription and Purification

This protocol describes the preparation of the target RNA for binding studies.

Materials:

  • Linearized DNA template containing the target RNA sequence downstream of a T7 promoter.

  • T7 RNA polymerase.

  • Ribonucleotide triphosphates (rNTPs).

  • Transcription Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 10 mM DTT, 2 mM spermidine).

  • DNase I.

  • Urea-polyacrylamide gel for purification.

Procedure:

  • In Vitro Transcription:

    • Set up the transcription reaction with the DNA template, T7 RNA polymerase, rNTPs, and Transcription Buffer.

    • Incubate at 37°C for 4 hours.

    • Treat the reaction with DNase I to digest the DNA template.

  • RNA Purification:

    • Purify the transcribed RNA using denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).

    • Excise the band corresponding to the full-length RNA.

    • Elute the RNA from the gel slice and recover by ethanol (B145695) precipitation.

  • RNA Refolding:

    • Resuspend the purified RNA in a suitable buffer.

    • Heat the RNA to 95°C for 3 minutes and then cool slowly to room temperature to allow for proper folding.

Protocol 3: EPR Distance Measurement of the PTBP1-RNA Complex

This protocol outlines the procedure for measuring inter-domain distances in PTBP1 upon RNA binding using DEER spectroscopy.

Materials:

  • Doubly spin-labeled PTBP1.

  • Purified and refolded target RNA.

  • EPR Buffer: 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5% glycerol.

  • Liquid nitrogen.

  • EPR spectrometer equipped for pulsed measurements.

Procedure:

  • Complex Formation:

    • Mix the doubly spin-labeled PTBP1 with a stoichiometric amount or slight excess of the target RNA in the EPR Buffer.

    • Incubate at room temperature for 30 minutes to allow for complex formation.

  • Sample Preparation for EPR:

    • Concentrate the complex to a suitable concentration for EPR measurements (typically 20-100 µM).

    • Transfer the sample to a quartz EPR tube.

    • Flash-freeze the sample in liquid nitrogen.

  • DEER Spectroscopy:

    • Perform a four-pulse DEER experiment at a low temperature (e.g., 50-80 K).

    • Collect the DEER data and process it to obtain the time-domain signal.

  • Data Analysis:

    • Analyze the time-domain DEER signal to extract the distance distribution between the two spin labels using software such as DeerAnalysis.

    • Compare the distance distribution of the RNA-bound PTBP1 to that of the free protein to characterize the conformational changes upon binding.

Visualizations

experimental_workflow cluster_protein Protein Preparation cluster_rna RNA Preparation cluster_complex Complex Analysis p1 Site-Directed Mutagenesis (Introduce Cysteine) p2 Protein Expression and Purification p1->p2 p3 Spin Labeling with IAP p2->p3 p4 Purification of Labeled Protein p3->p4 c1 Complex Formation p4->c1 Labeled PTBP1 r1 In Vitro Transcription r2 RNA Purification (Urea-PAGE) r1->r2 r3 RNA Refolding r2->r3 r3->c1 Target RNA c2 EPR Spectroscopy (DEER) c1->c2 c3 Data Analysis c2->c3 conclusion conclusion c3->conclusion Distance Distributions & Conformational Changes

Caption: Experimental workflow for studying PTBP1-RNA complexes using IAP.

ptbp1_mechanism cluster_splicing PTBP1-Mediated Splicing Repression ptbp1 PTBP1 Protein binding PTBP1 binds to Pyrimidine Tracts ptbp1->binding rna pre-mRNA with Alternative Exon rna->binding looping RNA Looping binding->looping repression Splicing Repression (Exon Skipping) looping->repression

Caption: Logical model of PTBP1-mediated RNA looping and splicing repression.

References

Application Notes: Studying Protein Folding with 3-(2-Iodoacetamido)-PROXYL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate process of protein folding is fundamental to deciphering protein function and is a cornerstone of drug discovery.[1][2][3] Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful biophysical technique for investigating protein structure, dynamics, and conformational changes.[4][5][6] This method provides site-specific information, is not limited by protein size, and can be used to study systems not amenable to traditional methods like X-ray crystallography or NMR.[5][7][8]

At the core of SDSL is the introduction of a paramagnetic probe, or spin label, at a specific site within a protein.[9] 3-(2-Iodoacetamido)-PROXYL is a sulfhydryl-specific nitroxide spin label widely used for this purpose.[10] Its iodoacetamide (B48618) functional group reacts specifically with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond.[4][10][11] The attached PROXYL moiety, a stable nitroxide free radical, acts as a reporter whose EPR spectrum is exquisitely sensitive to its local environment, including solvent accessibility, polarity, and, most importantly, its motion.[4][12] By analyzing the EPR spectrum, researchers can gain profound insights into the folding and unfolding pathways of proteins.[1][4]

Principle of Application

The utility of this compound in protein folding studies stems from several key principles:

  • Probing Local Dynamics: The EPR spectral line shape of the nitroxide label is dictated by its rotational motion.[4][12] When a protein region is unfolded and flexible, the attached spin label moves rapidly, resulting in a sharp, well-resolved EPR spectrum. As this region folds and becomes more structured, the label's motion is restricted, leading to a broader, more anisotropic spectrum.[13] By monitoring these spectral changes, one can follow folding transitions at the residue level.[5]

  • Mapping Solvent Accessibility: The accessibility of the spin label to paramagnetic quenching agents (e.g., molecular oxygen or metal complexes) can be measured. Buried residues in a folded protein will show low accessibility, while surface-exposed residues in an unfolded state will show high accessibility. This provides information on the tertiary structure formation.[14]

  • Measuring Nanometer-Scale Distances: By introducing two spin labels at different sites, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER).[14][15] This allows for the determination of distance constraints (typically 1.5 to 8 nm) that can be used to define the global fold of a protein, map domain orientations, and detect large-scale conformational changes during folding.[9][15][16]

Data Presentation

Quantitative parameters for the spin label and typical experimental conditions are summarized below for easy reference.

Table 1: Properties of this compound

PropertyValueReference
Chemical Name 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy[17]
CAS Number 27048-01-7[17]
Molecular Formula C₁₀H₁₈IN₂O₂[17]
Molecular Weight 325.17 g/mol [17]
Reactive Group Iodoacetamide[4]
Target Residue Cysteine (Sulfhydryl group)[10]
Resulting Linkage Thioether bond[10][11]
Storage Temperature 2-8 °C[1]

Table 2: Typical Parameters for Cysteine Labeling Reactions

ParameterRecommended Range/ValueNotesReference
pH 7.0 - 8.5Higher pH increases thiolate anion concentration but can lead to non-specific labeling. pH 7.5-8.5 is a common range.[11][18][19]
Temperature 4 °C to Room Temperature (~22 °C)Lower temperature (4°C) for longer incubation times (overnight); room temperature for shorter times (2-4 hours).[11][19]
Molar Excess (Label:Protein) 5- to 20-foldA higher excess ensures complete labeling but may increase non-specific binding. Titration is recommended.[18][19]
Reaction Buffer Phosphate, HEPESAvoid buffers with competing nucleophiles, such as Tris or those containing DTT/β-mercaptoethanol during the reaction.[11][19]
Incubation Time 2 hours to overnightDepends on temperature and protein reactivity. Reaction should be performed in the dark as iodoacetamide is photolabile.[11][18][19]
Quenching Reagent 2-Mercaptoethanol (B42355), DTTAdded after the reaction to consume excess, unreacted spin label.[11]

Experimental Workflows and Methodologies

Successful application of this compound requires careful execution of protein engineering, labeling, and spectroscopic analysis.

SDSL_Workflow cluster_protein_prep Protein Preparation cluster_labeling Spin Labeling cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis (Introduce Cys) expression Protein Expression & Purification mutagenesis->expression reduction Pre-reduction of Cys (e.g., with DTT/TCEP) expression->reduction buffer_exchange Remove Reducing Agent (Desalting Column) reduction->buffer_exchange labeling_rxn Labeling Reaction with PROXYL buffer_exchange->labeling_rxn quenching Quench Reaction (Add excess thiol) labeling_rxn->quenching purification Remove Excess Label (Dialysis/Desalting) quenching->purification epr_acq EPR Data Acquisition (CW-EPR / DEER) purification->epr_acq analysis Spectral Analysis (Mobility, Accessibility, Distance) epr_acq->analysis model Structural Modeling & Folding Insights analysis->model

Figure 1: General experimental workflow for studying protein folding using Site-Directed Spin Labeling (SDSL).
Protocol 1: Protein Preparation and Cysteine Reduction

This protocol assumes the protein of interest has been engineered via site-directed mutagenesis to contain a single cysteine residue at the desired labeling site, and native non-disulfide-bonded cysteines have been removed.[7]

  • Protein Purification: Purify the cysteine-mutant protein to >95% homogeneity using standard chromatography techniques.

  • Buffer Preparation: Prepare a labeling buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.5) and a storage buffer (e.g., PBS, pH 7.4). Degas all buffers to minimize oxidation of thiols.[19]

  • Cysteine Reduction: To ensure the target cysteine is in its reduced, reactive thiol form, incubate the purified protein (at a concentration of 50-300 µM) with a 10-fold molar excess of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1-2 hours at room temperature.[11][20]

  • Removal of Reducing Agent: Immediately before labeling, remove the DTT or TCEP. This is a critical step.[11] Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with the degassed labeling buffer.[11][20] Collect the protein fractions and proceed immediately to the labeling step.

Protocol 2: Labeling with this compound
  • Prepare Spin Label Stock: Just before use, dissolve the this compound solid in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).[11]

  • Labeling Reaction:

    • Place the reduced protein solution from Protocol 1 in a reaction vessel. To minimize photo-degradation of the iodoacetamide reagent, perform the reaction in the dark or in a foil-wrapped tube.[18]

    • While gently stirring, add the spin label stock solution to the protein to achieve a 10- to 20-fold molar excess of label over protein.[19] The final concentration of the organic solvent should be less than 10% (v/v) to avoid protein denaturation.[11]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[19]

  • Quench the Reaction: Stop the reaction by adding a quenching reagent, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM to react with any excess spin label. Incubate for 30 minutes.[11]

  • Purification of Labeled Protein: Remove the unreacted spin label and quenching reagent. This is typically achieved by extensive dialysis against the desired storage buffer at 4°C or by using a desalting column.[19] The labeled protein is now ready for EPR analysis.

Cys_Labeling_Reaction Protein_Cys Protein-SH (Cysteine Thiol) Labeled_Protein Protein-S-CH₂-CO-NH-PROXYL (Stable Thioether Bond) Protein_Cys->Labeled_Protein SN2 Reaction Spin_Label I-CH₂-CO-NH-PROXYL (Iodoacetamido-PROXYL) Spin_Label->Labeled_Protein Byproduct HI (Hydroiodic Acid)

Figure 2: Reaction scheme for labeling a protein cysteine residue with this compound.
Protocol 3: EPR Data Acquisition

  • Sample Preparation: Concentrate the labeled protein to a suitable concentration (typically 50-200 µM). Load the sample into a quartz capillary tube appropriate for the EPR spectrometer.

  • Continuous Wave (CW-EPR) Spectroscopy:

    • Acquire CW-EPR spectra at room temperature (X-band, ~9.5 GHz).

    • The resulting spectrum provides information about the mobility of the spin label. A narrow, three-line spectrum indicates high mobility (unstructured region), while a broad spectrum indicates restricted motion (folded region).[21]

  • Pulsed EPR (DEER) Spectroscopy:

    • For doubly-labeled proteins, flash-freeze the sample in liquid nitrogen.

    • Perform a DEER (or PELDOR) experiment at cryogenic temperatures (e.g., 50-80 K).

    • The experiment measures the dipolar interaction between the two electron spins, which is dependent on the distance between them.[14]

    • Processing the DEER data yields a distance distribution between the two labeled sites, providing a powerful restraint for structural modeling.[9]

DEER_Principle cluster_protein Doubly Labeled Protein Protein Protein Backbone EPR Pulsed EPR Spectrometer (DEER/PELDOR) Protein->EPR Measures Dipolar Interaction Spin1 PROXYL 1 Spin2 PROXYL 2 Spin1->Spin2  r (1.5 - 8 nm) Data Distance Distribution Plot EPR->Data Data Processing

Figure 3: Principle of distance measurement in a doubly-labeled protein using pulsed EPR (DEER).

Applications in Drug Development

The insights gained from using this compound are valuable for drug development professionals.[1]

  • Mechanism of Action: SDSL-EPR can elucidate how a drug or ligand induces conformational changes in its target protein, revealing the mechanism of action at a molecular level.[3][8]

  • Identifying Allosteric Sites: By mapping protein dynamics, it is possible to identify allosteric sites that are affected by ligand binding, opening new avenues for drug design.

  • Characterizing Misfolding and Aggregation: The technique is well-suited to study the structural transitions involved in protein misfolding and aggregation, which are implicated in many diseases.[4]

  • Membrane Protein Dynamics: SDSL-EPR is particularly powerful for studying membrane proteins, which are major drug targets and often difficult to crystallize.[15][22]

By providing detailed, residue-specific information on protein conformation and dynamics, SDSL with this compound serves as an indispensable tool in the modern structural biology and drug discovery toolkit.

References

Troubleshooting & Optimization

Technical Support Center: 3-(2-Iodoacetamido)-PROXYL Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(2-Iodoacetamido)-PROXYL. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to low labeling efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound with a protein?

A1: The labeling reaction is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated sulfhydryl group (thiolate, -S⁻) of a cysteine residue acts as a nucleophile, attacking the carbon atom adjacent to the iodine on the iodoacetamide (B48618) moiety of the PROXYL spin label. This forms a stable, covalent thioether bond between the cysteine residue and the spin label, with iodide being the leaving group.[1][2] For this reaction to be efficient, the cysteine's sulfhydryl group must be in its more reactive thiolate form.[3][4]

Figure 1. Reaction of this compound with a cysteine residue.

Q2: What is the optimal pH for the labeling reaction?

A2: The optimal pH for labeling cysteine residues with iodoacetamide reagents is typically between 7.0 and 8.5.[5][6] The pKa of a typical cysteine thiol group is around 8.3-8.5.[1][4] The reaction rate is dependent on the concentration of the nucleophilic thiolate anion (-S⁻). A pH near the pKa ensures a sufficient concentration of the thiolate form for an efficient reaction without promoting significant side reactions.[3][7] At acidic pH, the thiol group is protonated (-SH), making it a poor nucleophile and drastically reducing the reaction rate.[3][6]

Q3: Can other amino acid residues react with this compound?

A3: Yes, while cysteine is the primary target, other amino acid side chains can react, particularly at higher pH values (above 8.5) or with a large excess of the labeling reagent.[8] These off-target reactions are generally much slower than the reaction with cysteine thiols. Potential side reactions can occur with the side chains of histidine, lysine, methionine, tyrosine, aspartate, and glutamate, as well as the N-terminal amino group.[6][8][9]

Q4: My spin label has been stored for a while. Could it have gone bad?

A4: Yes, iodoacetamide-based reagents are sensitive to light and moisture and have a limited shelf life.[8] The solid reagent should be stored desiccated at 2-8°C and protected from light. Stock solutions are even less stable and should be prepared fresh immediately before use.[8][10] Degradation of the reagent (e.g., hydrolysis) will lead to a lower concentration of the active compound and result in poor labeling efficiency.

Troubleshooting Guide for Low Labeling Efficiency

This guide is designed to help you diagnose and solve common issues leading to low labeling efficiency.

G start Start: Low Labeling Efficiency q_cys Are Cysteine Residues Accessible & Reduced? start->q_cys q_reagent Is the Spin Label Reagent Active and Concentrated? q_cys->q_reagent Yes sol_cys_no Solution: 1. Check protein structure for accessibility. 2. Add reducing agent (DTT/TCEP), then remove it before labeling. q_cys->sol_cys_no No q_conditions Are Reaction Conditions Optimal? q_reagent->q_conditions Yes sol_reagent_no Solution: 1. Use a fresh vial of spin label. 2. Prepare stock solution immediately before use in anhydrous solvent. q_reagent->sol_reagent_no No sol_conditions_no Solution: 1. Adjust pH to 7.0-8.5. 2. Increase molar excess of label (5-20 fold). 3. Increase incubation time/temperature. q_conditions->sol_conditions_no No end_node Problem Solved q_conditions->end_node Yes sol_cys_no->q_cys sol_reagent_no->q_reagent sol_conditions_no->q_conditions

Figure 2. Troubleshooting workflow for low labeling efficiency.

Problem Area 1: Protein Cysteine Availability
  • Issue: Cysteine residues may be oxidized, forming disulfide bonds, or they may be buried within the protein's structure, making them inaccessible to the spin label.[5][11]

  • Troubleshooting Steps:

    • Ensure Cysteines are Reduced: Pre-incubate your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds.

    • Crucially, remove the reducing agent before adding the this compound. Reducing agents contain free thiols that will react with and consume your spin label. Removal can be accomplished by dialysis or using a desalting column.

    • Assess Accessibility: Review the known structure of your protein. If the target cysteine is in a sterically hindered or buried location, labeling efficiency will be inherently low.[11] Consider introducing a cysteine at a more accessible surface location via site-directed mutagenesis if possible.

Problem Area 2: Reagent Quality and Concentration
  • Issue: The this compound reagent may have degraded, or its concentration may be inaccurate.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Always use a fresh vial of the spin label or one that has been stored properly (2-8°C, protected from light and moisture).[8]

    • Prepare Fresh Stock Solutions: Dissolve the spin label in an appropriate anhydrous solvent (like DMSO or DMF) immediately before the experiment. Do not store stock solutions for extended periods, as they are prone to hydrolysis.[8]

    • Verify Concentration: If problems persist, consider verifying the concentration of your spin label stock solution, although this is often unnecessary if fresh, high-quality reagent is used.

Problem Area 3: Reaction Conditions
  • Issue: The reaction buffer composition, pH, or incubation parameters may be suboptimal.

  • Troubleshooting Steps:

    • Check Buffer Composition: Ensure your reaction buffer does not contain competing nucleophiles such as Tris or free amino acids.[12] Buffers like phosphate (B84403) or HEPES at pH 7.0-8.5 are recommended.[5]

    • Optimize pH: Verify that the pH of your final reaction mixture is between 7.0 and 8.5 for optimal cysteine reactivity.[7]

    • Increase Molar Excess: A 5- to 20-fold molar excess of the spin label over the protein is typically recommended. If efficiency is low, try increasing the molar excess.[5]

    • Adjust Incubation Time and Temperature: Reactions are often run for 2 hours at room temperature or overnight at 4°C.[12] You can try extending the incubation time or increasing the temperature (e.g., to 37°C) to improve efficiency, but be mindful that this may also increase non-specific labeling.[5][7]

    • Protect from Light: Iodoacetamide reagents are light-sensitive.[5][8] Perform the incubation step in the dark by wrapping the reaction tube in aluminum foil.[12]

Experimental Protocols

Protocol 1: Standard Labeling of a Cysteine-Containing Protein

This protocol provides a general workflow for labeling a purified protein.

G A 1. Prepare Protein (Buffer exchange to PBS/HEPES, pH 7.4) B 2. (Optional) Reduce Protein (Incubate with 10-fold molar excess TCEP for 1 hr) A->B C 3. Remove Reducing Agent (Use desalting column) B->C E 5. Labeling Reaction (Add 10-fold molar excess of label to protein. Incubate 2 hr at RT or overnight at 4°C, in dark) C->E D 4. Prepare Spin Label Stock (Dissolve in anhydrous DMSO to 10-50 mM) D->E F 6. Quench Reaction (Add DTT or BME to consume excess label) E->F G 7. Purify Labeled Protein (Dialysis or desalting column to remove free label and quenching agent) F->G H 8. Characterize & Store (Measure labeling efficiency. Store at 4°C or -80°C) G->H

Figure 3. General experimental workflow for protein spin labeling.

1. Protein Preparation:

  • Start with a purified protein solution at a concentration of 1-10 mg/mL.

  • Perform a buffer exchange into a suitable reaction buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4). Avoid buffers containing primary amines (e.g., Tris).

2. Reduction of Disulfide Bonds (Optional but Recommended):

  • If your protein may contain disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.

  • Crucial Step: Remove the TCEP using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the protein back into the fresh reaction buffer.

3. Labeling Reaction:

  • Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.[8]

  • Add a 10-fold molar excess of the spin label stock solution to your protein solution.

  • Wrap the reaction tube in aluminum foil to protect it from light.[12]

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Removal of Unreacted Label:

  • To remove the excess, unreacted spin label, pass the reaction mixture over a desalting column or perform extensive dialysis against your desired storage buffer.

5. Characterization and Storage:

  • Determine the labeling efficiency using Electron Paramagnetic Resonance (EPR) spectroscopy by comparing the signal intensity to a known standard.

  • Store the labeled protein under conditions appropriate for its stability, typically at 4°C for short-term or aliquoted at -80°C for long-term storage.

Data Presentation: Factors Influencing Labeling Efficiency

The following table summarizes key experimental parameters and their impact on the labeling reaction.

ParameterRecommended RangeEffect of Low ValueEffect of High ValueNotes
pH 7.0 - 8.5[3][5]Very low reaction rate due to protonated thiol (-SH)[6]Increased risk of non-specific labeling at other residues (Lys, His)[6][8]The optimal pH balances thiol reactivity with labeling specificity.
Molar Excess (Label:Protein) 5:1 to 30:1[5]Incomplete labeling, low efficiency.Increased non-specific labeling and risk of protein precipitation.[12]Titrate to find the lowest ratio that provides sufficient labeling.
Temperature 4°C to 37°C[5][7]Slower reaction rate, may require longer incubation.Faster reaction rate, but may increase non-specific labeling and protein instability.Start with room temp (20-22°C) or 4°C for sensitive proteins.
Incubation Time 2 to 12 hours[5][12]Incomplete reaction, low efficiency.Increased potential for side reactions and sample degradation.[12]Monitor labeling over time in an initial experiment to determine the optimal duration.
Protein Concentration 1 - 10 mg/mLSlower reaction kinetics (second-order reaction).May lead to aggregation, especially after modification.Ensure protein is soluble and stable at the chosen concentration.

References

Technical Support Center: Iodoacetamide Spin Labels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the non-specific binding of iodoacetamide-based spin labels. It is intended for researchers, scientists, and drug development professionals utilizing site-directed spin labeling (SDSL) in their experiments.

FAQs: Understanding and Troubleshooting Non-specific Binding

Q1: What is non-specific binding of iodoacetamide (B48618) spin labels?

A1: Iodoacetamide spin labels are designed to selectively react with the thiol group (-SH) of cysteine residues. However, under certain conditions, the spin label can also react with other nucleophilic amino acid side chains, leading to "non-specific" or "off-target" labeling. This can interfere with the interpretation of experimental results.

Q2: Which amino acids are most susceptible to non-specific labeling by iodoacetamide?

A2: Besides the intended cysteine target, iodoacetamide can react with the side chains of methionine, histidine, lysine (B10760008), aspartate, and glutamate. The N-terminus of a protein can also be susceptible to non-specific alkylation.[1]

Q3: What are the primary factors that contribute to non-specific binding?

A3: The main factors influencing non-specific binding are:

  • pH: The reactivity of both the target cysteine and off-target amino acids is highly dependent on pH.

  • Excess Reagent: A large molar excess of the iodoacetamide spin label relative to the protein can drive non-specific reactions.

  • Incubation Time and Temperature: Longer reaction times and elevated temperatures can increase the likelihood of off-target labeling.

  • Solvent Accessibility: The degree to which an amino acid residue is exposed on the protein surface affects its availability to react with the spin label.

Q4: How can I minimize non-specific binding during my labeling experiment?

A4: To enhance the specificity of your labeling reaction:

  • Optimize pH: Maintain a slightly alkaline pH, ideally between 7.5 and 8.0, to favor the reaction with the more nucleophilic cysteine thiolate.

  • Control Reagent Concentration: Use the lowest effective concentration of the iodoacetamide spin label. A 5- to 10-fold molar excess over the protein is a common starting point.

  • Optimize Incubation Conditions: Keep the incubation time as short as possible and perform the reaction at room temperature or on ice. Avoid elevated temperatures.

  • Protect from Light: Iodoacetamide is light-sensitive, so it's crucial to perform the labeling reaction in the dark.

Q5: How can I detect and quantify non-specific binding?

A5: Several methods can be employed to assess the extent of non-specific binding:

  • Mass Spectrometry (MS): This is the most direct method. By analyzing the labeled protein or its peptide fragments, you can identify which amino acids have been modified and quantify the extent of labeling at each site.

  • Control Experiments: Labeling a protein that lacks cysteine residues or a mutant where the target cysteine has been replaced with another amino acid (e.g., alanine (B10760859) or serine) can help identify non-specific binding to other residues.

  • Wild-Type Protein Comparison: Comparing the labeling of your cysteine-mutant protein to the wild-type protein (if it contains other native cysteines) can help distinguish between labeling at the intended site and other locations.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Low labeling efficiency at the target cysteine. Suboptimal pH: The cysteine thiol may not be sufficiently deprotonated.Increase the pH of the reaction buffer to 7.5-8.0.
Insufficient reducing agent: Disulfide bonds may not be fully reduced.Ensure complete reduction of disulfide bonds with a suitable reducing agent like DTT or TCEP prior to labeling.
Degraded iodoacetamide: The reagent is unstable and light-sensitive.Prepare fresh iodoacetamide solutions immediately before use and protect them from light.
Significant labeling of a cysteine-less control protein. Non-optimal reaction conditions: High pH, excess reagent, or prolonged incubation.Refer to the optimization strategies in the FAQs (A4) to increase specificity.
Mass spectrometry reveals modification of multiple amino acid types. Over-alkylation: The concentration of the iodoacetamide spin label is too high.Reduce the molar excess of the spin label in your reaction.
High pH: Favors the reactivity of other nucleophilic side chains.Lower the pH of the reaction buffer to be within the 7.5-8.0 range.
Inconsistent labeling results between experiments. Variability in reaction conditions: Inconsistent pH, temperature, or incubation time.Standardize all experimental parameters and ensure accurate and consistent preparation of all reagents.

Data Presentation: Factors Influencing Non-specific Binding

The following table summarizes the key factors that influence the non-specific binding of iodoacetamide spin labels and their general effects.

Parameter Condition Favoring Specific Cysteine Labeling Condition Increasing Non-specific Binding Affected Off-Target Residues Semi-Quantitative Observations
pH 7.5 - 8.0> 8.5Lysine, HistidineThe rate of reaction with cysteine is highly pH-dependent, with a pKa of a reactive cysteine being around 6.7.[2] Reactions with lysine and histidine become more pronounced at higher pH.
Reagent Molar Excess 5-10 fold over protein> 20 foldAll susceptible residuesWith excess iodoacetamide, N-terminal alkylation can become a very common modification.[1]
Temperature 4°C to Room Temperature> 37°CN-terminus, Lys, Glu, Asp, HisA significant increase in N-terminal alkylation is observed at elevated temperatures.[3]
Incubation Time 30 minutes to 2 hours> 4 hoursAll susceptible residuesLonger incubation times provide more opportunity for the slower, non-specific reactions to occur.

Experimental Protocols

Protocol 1: Optimized Cysteine-Specific Spin Labeling

This protocol is designed to maximize the specific labeling of a target cysteine residue while minimizing non-specific binding.

Materials:

  • Protein with a single cysteine for labeling

  • Degassed labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

  • Reducing agent (e.g., 10 mM DTT or 1 mM TCEP)

  • Iodoacetamide spin label (e.g., MTSSL)

  • Quenching solution (e.g., 100 mM L-cysteine)

  • Size-exclusion chromatography column for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the purified protein in the degassed labeling buffer to a final concentration of 10-100 µM.

  • Reduction: Add the reducing agent to the protein solution and incubate for 1 hour at room temperature to ensure all disulfide bonds are reduced.

  • Removal of Reducing Agent: Remove the reducing agent by buffer exchange using a size-exclusion chromatography column equilibrated with the labeling buffer.

  • Labeling Reaction: Immediately after removing the reducing agent, add a 5- to 10-fold molar excess of the iodoacetamide spin label to the protein solution. Perform this step in the dark and incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a 10-fold molar excess of the quenching solution (relative to the spin label) and incubate for 15 minutes.

  • Removal of Excess Label: Remove unreacted spin label and quenching reagent by buffer exchange using a size-exclusion chromatography column equilibrated with the desired final buffer.

  • Analysis: Confirm labeling efficiency and specificity using mass spectrometry.

Protocol 2: Control Experiment to Assess Non-specific Binding using Mass Spectrometry

This protocol outlines a control experiment to identify and quantify non-specific labeling.

Materials:

  • Cysteine-less control protein (or a mutant where the target cysteine is replaced)

  • The same reagents as in Protocol 1

Procedure:

  • Follow the same procedure as described in Protocol 1 (steps 1-7), but use the cysteine-less control protein instead of the target protein.

  • Mass Spectrometry Analysis:

    • Digest the labeled control protein with a suitable protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data for modifications corresponding to the mass of the iodoacetamide spin label on all possible amino acid residues.

    • The presence and relative abundance of modified peptides will indicate the extent and sites of non-specific binding under your experimental conditions.

Visualizations

Site-Directed Spin Labeling (SDSL) Workflow

SDSL_Workflow cluster_protein_prep Protein Preparation cluster_labeling Spin Labeling cluster_purification_analysis Purification & Analysis start Start with Purified Protein reduce Reduce Disulfide Bonds (e.g., DTT, TCEP) start->reduce buffer_exchange1 Remove Reducing Agent (Size Exclusion) reduce->buffer_exchange1 add_label Add Iodoacetamide Spin Label (in dark) buffer_exchange1->add_label incubate Incubate (RT, 2 hrs) add_label->incubate quench Quench Reaction (e.g., L-cysteine) incubate->quench buffer_exchange2 Remove Excess Label (Size Exclusion) quench->buffer_exchange2 ms_analysis Mass Spectrometry (Confirm Specificity) buffer_exchange2->ms_analysis epr_spectroscopy EPR Spectroscopy ms_analysis->epr_spectroscopy end End epr_spectroscopy->end Structural & Dynamic Information Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start High Non-Specific Binding Observed (e.g., via MS) high_ph pH > 8.5 start->high_ph excess_reagent High Molar Excess of Spin Label start->excess_reagent long_incubation Prolonged Incubation Time / High Temp start->long_incubation optimize_ph Adjust pH to 7.5-8.0 high_ph->optimize_ph reduce_reagent Decrease Spin Label Concentration excess_reagent->reduce_reagent optimize_time_temp Shorten Incubation Time & Reduce Temperature long_incubation->optimize_time_temp end Re-evaluate Specificity optimize_ph->end reduce_reagent->end optimize_time_temp->end

References

Technical Support Center: 3-(2-Iodoacetamido)-PROXYL (IAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the spin label 3-(2-Iodoacetamido)-PROXYL (IAP).

Troubleshooting Guide

This guide addresses common issues encountered during protein labeling and subsequent EPR analysis that can lead to signal loss or reduction.

Observation Potential Cause Recommended Action
Weak or No EPR Signal After Labeling 1. Incomplete Labeling: Cysteine residues may not have reacted efficiently with the IAP. This can be due to incorrect pH, inaccessible cysteine residues, or oxidized thiols.- Optimize pH: Ensure the labeling reaction is performed at a slightly alkaline pH (7.5-8.5) to facilitate the nucleophilic attack of the thiolate anion on the iodoacetamide (B48618). - Reduce Disulfide Bonds: Pre-treat the protein with a reducing agent like DTT or TCEP to ensure cysteine residues are in their reduced, reactive thiol state. Crucially, the reducing agent must be removed before adding IAP , for example, by using a desalting column. - Check Accessibility: If the cysteine is buried within the protein structure, consider gentle denaturation or using a spin label with a longer linker arm.
2. Hydrolyzed/Degraded IAP: The iodoacetamide functional group is susceptible to hydrolysis, especially at high pH and in aqueous solutions. The PROXYL radical itself is sensitive to light and heat.- Use Fresh IAP Solution: Prepare the IAP solution in a suitable organic solvent like DMSO or DMF immediately before use. - Protect from Light: Keep the IAP stock solution and the labeling reaction mixture protected from light.[1][2] - Control Temperature: Perform the labeling reaction at room temperature or 4°C to minimize degradation.
EPR Signal Decays Over Time (Post-Labeling) 1. Reduction of the PROXYL Radical: The nitroxide radical can be reduced to an EPR-silent hydroxylamine (B1172632) by endogenous reducing agents in the sample.- Identify and Remove Reductants: Common biological reductants include ascorbic acid (Vitamin C) and glutathione (B108866) (GSH).[3] If possible, remove these from your sample buffer using dialysis or a desalting column prior to EPR analysis. - Work Quickly: For in-cell or in-vivo experiments where reductants cannot be removed, acquire EPR data as quickly as possible after sample preparation.
2. Sample Instability: The labeled protein itself may be unstable under the experimental conditions, leading to aggregation or degradation, which can affect the EPR signal.- Optimize Buffer Conditions: Ensure the pH and ionic strength of the buffer are optimal for the stability of your target protein. - Proper Storage: Store the labeled protein at 4°C for short-term use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4][5][6][7] The addition of cryoprotectants like glycerol (B35011) may be beneficial.[4][5]
Inconsistent Labeling Efficiency 1. Variable Protein Quality: The concentration of active, properly folded protein with accessible cysteines may vary between batches.- Ensure Consistent Protein Purification: Use a standardized protocol for protein expression and purification. - Quantify Thiol Content: Before labeling, consider quantifying the free thiol content of your protein sample to ensure consistency.
2. Presence of Competing Nucleophiles: Other nucleophilic groups in the buffer (e.g., Tris) or on the protein (e.g., lysine, histidine at high pH) can react with iodoacetamide, reducing the efficiency of cysteine labeling.- Use Non-Nucleophilic Buffers: Use buffers such as phosphate (B84403) or HEPES for the labeling reaction. - Maintain Optimal pH: Avoid excessively high pH to minimize side reactions with other amino acid residues.[1][2][8]

Frequently Asked Questions (FAQs)

Labeling Chemistry and Stability

Q1: What is the optimal pH for labeling a cysteine residue with this compound?

A1: The optimal pH for the reaction between the iodoacetamide group of IAP and a cysteine thiol is slightly alkaline, typically in the range of 7.5 to 8.5.[1][2][8] This is because the reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate anion, -S⁻) on the carbon atom bearing the iodine. The pKa of a typical cysteine thiol is around 8.5, so a pH in this range ensures a sufficient concentration of the more reactive thiolate anion without promoting significant hydrolysis of the iodoacetamide or side reactions with other amino acid residues like lysine.

Q2: How stable is the this compound reagent?

A2: this compound is sensitive to light and heat and should be stored accordingly, typically at 2-8°C for short-term and -20°C for long-term storage. The iodoacetamide functional group can hydrolyze in aqueous solutions, especially at higher pH. Therefore, it is recommended to prepare solutions of IAP fresh in an anhydrous organic solvent like DMSO or DMF just before use and to protect them from light.[1][2]

Q3: How stable is the thioether bond formed between IAP and a cysteine residue?

A3: The thioether bond formed is a stable covalent bond. It is significantly more stable than the disulfide bond formed by methanethiosulfonate (B1239399) (MTS) spin labels, especially under mildly reducing conditions. This makes IAP a good choice for experiments where the disulfide linkage might be cleaved.

Signal Loss and Reduction

Q4: What is the primary cause of IAP signal loss in biological samples?

A4: The primary cause of signal loss is the chemical reduction of the paramagnetic nitroxide radical (>NO•) to the corresponding diamagnetic (EPR-silent) hydroxylamine (>N-OH).[3] This reduction is often mediated by endogenous reducing agents present in biological samples.

Q5: What are the common biological molecules that can reduce the IAP signal?

A5: The most common biological reductants are ascorbic acid (Vitamin C) and glutathione (GSH).[3] These molecules can directly react with the nitroxide radical, leading to a decrease in the EPR signal intensity over time.

Q6: Is the reduction of the IAP signal reversible?

A6: Yes, the reduction to the hydroxylamine can be reversible. The hydroxylamine can be oxidized back to the nitroxide radical by reactive oxygen species (ROS). This redox cycling can be a factor in cellular or in-vivo experiments where both reducing and oxidizing species are present.

Q7: How can I prevent or minimize the reduction of the IAP signal?

A7: To minimize signal reduction, you should:

  • Remove Reductants: If possible, remove low molecular weight reductants like ascorbate (B8700270) and GSH from your purified protein sample using methods like dialysis or gel filtration (desalting columns) before EPR analysis.

  • Control Oxygen Levels: The presence of oxygen can influence the redox state of the sample. Depending on the specific experimental question, you may need to control oxygen levels.

  • Acquire Data Promptly: In complex biological media where reductants cannot be removed (e.g., cell lysates, in-vivo studies), it is crucial to acquire EPR data as quickly as possible after sample preparation to observe the signal before significant decay occurs.

Experimental Design

Q8: My protein has multiple native cysteines. How can I specifically label one site with IAP?

A8: If your protein has multiple reactive cysteines, you will need to use site-directed mutagenesis to replace the non-target cysteines with another amino acid, such as alanine (B10760859) or serine. A single cysteine residue is then introduced at the desired labeling site.

Q9: How do I remove excess, unreacted IAP after the labeling reaction?

A9: Excess IAP must be removed to prevent it from contributing a sharp, narrow signal that can obscure the broader signal from the protein-bound label. Common methods for removing unreacted label include dialysis, gel filtration (desalting columns), or using a centrifugal concentrator to wash and re-concentrate the protein sample.[9]

Quantitative Data on IAP Signal Reduction and Labeling Reactions

The rate of IAP signal loss and the efficiency of the initial labeling reaction are dependent on several factors, including the concentration of reducing agents and the pH. The following tables summarize key kinetic data.

Table 1: Second-Order Rate Constants for Nitroxide Reduction

NitroxideReducing AgentpHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
3-Carbamoyl-PROXYL (similar to IAP)Ascorbate7.6Not Specified0.09[3]
TEMPOL (piperidine-based nitroxide)AscorbateNot Specified258.7[10]
NitroalkenesGlutathione7.437183 - 355[11][12]
Tyrosyl RadicalsGlutathione7.15Not Specified2 x 10⁶[13]

Note: The reaction of nitroxides with glutathione is complex and can be influenced by other factors. The data for nitroalkenes and tyrosyl radicals are provided for context on glutathione reactivity.

Table 2: pH Dependence of Cysteine Alkylation by Iodoacetamide

pHRelative Reaction RateKey ConsiderationsReference
< 7.0SlowThe concentration of the reactive thiolate anion is low.[14]
7.2ModerateAn apparent rate constant of 107 M⁻¹s⁻¹ has been reported for the reaction of iodoacetamide with a specific cysteine in thioredoxin.[14]
7.5 - 8.5OptimalBalances a high concentration of the reactive thiolate with the stability of the iodoacetamide reagent.[1][2][8]
> 9.0Fast, but with increased side reactionsIncreased risk of reaction with other nucleophilic amino acid side chains (e.g., lysine) and hydrolysis of the iodoacetamide.[2][8]

Experimental Protocols

Protocol for Site-Directed Spin Labeling of a Protein with this compound

This protocol provides a general workflow. Specific concentrations, incubation times, and temperatures may need to be optimized for your particular protein.

Materials:

  • Purified protein with a single cysteine residue for labeling.

  • This compound (IAP).

  • Anhydrous DMSO or DMF.

  • Reducing agent (e.g., DTT or TCEP).

  • Labeling Buffer (e.g., 50 mM Phosphate buffer with 150 mM NaCl, pH 7.5-8.0).

  • Desalting column or dialysis cassette.

  • Storage Buffer (a buffer in which your protein is stable, e.g., PBS, pH 7.4).

Procedure:

  • Protein Preparation (Reduction of Disulfide Bonds - Optional but Recommended):

    • If your protein may have formed disulfide bonds (e.g., through air oxidation), it is crucial to reduce them.

    • Incubate your protein with a 10-fold molar excess of DTT for 1 hour at room temperature.

    • Completely remove the DTT using a desalting column pre-equilibrated with deoxygenated Labeling Buffer. This step is critical as residual DTT will react with the IAP.

  • Preparation of IAP Stock Solution:

    • Immediately before use, dissolve IAP in anhydrous DMSO to a final concentration of 50-100 mM.

    • Protect the solution from light by wrapping the tube in aluminum foil.[1][2]

  • Labeling Reaction:

    • Adjust the protein concentration in the Labeling Buffer to 50-100 µM.

    • Add the IAP stock solution to the protein solution to achieve a 5- to 10-fold molar excess of IAP over the protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time should be determined empirically. Gently mix the solution during incubation. Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a small amount of a thiol-containing reagent like 2-mercaptoethanol (B42355) to a final concentration of 1-5 mM to react with any excess IAP.

  • Removal of Unreacted IAP:

    • It is essential to remove all unreacted IAP.

    • Pass the reaction mixture through a desalting column pre-equilibrated with your desired Storage Buffer.

    • Alternatively, dialyze the sample against several changes of a large volume of Storage Buffer.

    • Collect the protein-containing fractions. You can confirm the removal of free IAP by running an EPR spectrum on the final wash/dialysis buffer, which should show no signal.

  • Concentration and Storage:

    • Concentrate the labeled protein to the desired concentration for EPR analysis using a centrifugal concentrator.

    • For short-term storage (days to a week), keep the labeled protein at 4°C.[4][7]

    • For long-term storage, add a cryoprotectant like glycerol to 20-50% (v/v), flash-freeze aliquots in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[4][5]

Visualizations

Mechanism of IAP Signal Loss

G IAP_active IAP-Labeled Protein (Paramagnetic, EPR Active) IAP_inactive Reduced IAP-Labeled Protein (Hydroxylamine, EPR Silent) IAP_active->IAP_inactive Reduction IAP_inactive->IAP_active Oxidation Reductants Biological Reductants (e.g., Ascorbate, Glutathione) Reductants->IAP_active donates electron ROS Reactive Oxygen Species (ROS) ROS->IAP_inactive accepts electron

Caption: Redox cycle of the IAP nitroxide radical leading to EPR signal loss and potential recovery.

Experimental Workflow for IAP Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep Protein with Single Cysteine Reduction 1. Reduce Protein (DTT/TCEP) Protein_Prep->Reduction IAP_Prep Prepare Fresh IAP Solution (in DMSO, protect from light) Labeling 3. Add IAP (5-10x excess) Incubate @ RT or 4°C IAP_Prep->Labeling Removal_DTT 2. Remove Reducing Agent Reduction->Removal_DTT Removal_DTT->Labeling Removal_IAP 4. Remove Excess IAP (Desalting/Dialysis) Labeling->Removal_IAP EPR 5. EPR Analysis Removal_IAP->EPR Storage 6. Store Labeled Protein (4°C or -80°C) EPR->Storage

Caption: Step-by-step workflow for labeling a protein with this compound.

References

Technical Support Center: Optimizing 3-(2-Iodoacetamido)-PROXYL to Protein Molar Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of 3-(2-Iodoacetamido)-PROXYL to protein for site-directed spin labeling (SDSL) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein studies?

This compound, also known as IPSL, is a spin-labeling reagent. It contains a nitroxide radical that possesses an unpaired electron, making it paramagnetic. This property allows it to be detected by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] The iodoacetamido functional group specifically reacts with the sulfhydryl group of cysteine residues in proteins, forming a stable covalent bond.[1] This site-specific labeling enables researchers to study protein structure, dynamics, and conformational changes.[1]

Q2: What is the recommended starting molar ratio of this compound to protein?

A common starting point for labeling is a 10-fold molar excess of the spin label to the protein. However, the optimal ratio can vary depending on the protein's reactivity, concentration, and the number of cysteine residues. It is often necessary to empirically determine the ideal ratio for each specific protein and experimental setup.

Q3: How does protein concentration affect the labeling efficiency?

Lower protein concentrations can decrease labeling efficiency. This is because the bimolecular reaction between the protein and the spin label is less favored at lower concentrations, and competing hydrolysis of the iodoacetamide (B48618) reagent can become more significant. If you are working with low protein concentrations, you may need to increase the molar excess of the spin label or extend the incubation time to achieve sufficient labeling.

Q4: What are the critical parameters to control during the labeling reaction?

Several factors can influence the success of the labeling reaction:

  • pH: The reaction of iodoacetamide with cysteine's sulfhydryl group is most efficient at a slightly alkaline pH, typically between 7.5 and 8.5.

  • Temperature: The reaction is usually carried out at room temperature or 4°C. Lower temperatures may require longer incubation times.

  • Incubation Time: Reaction times can range from one hour to overnight, depending on the reactivity of the cysteine residue and the concentrations of the reactants.

  • Reducing Agents: Prior to labeling, it is crucial to reduce any disulfide bonds to ensure the cysteine's sulfhydryl group is available for reaction. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose. It is important to remove the reducing agent before adding the spin label to prevent it from reacting with the iodoacetamide.

  • Light Sensitivity: Iodoacetamide reagents can be light-sensitive. It is good practice to perform the labeling reaction in the dark to prevent degradation of the reagent.

Troubleshooting Guide

This guide addresses common issues encountered during protein labeling with this compound.

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_ratio Is Molar Ratio Optimized? start->check_ratio increase_ratio Increase Molar Ratio (e.g., 20:1, 50:1) check_ratio->increase_ratio No check_protein_conc Is Protein Concentration > 1 mg/mL? check_ratio->check_protein_conc Yes increase_ratio->check_protein_conc concentrate_protein Concentrate Protein check_protein_conc->concentrate_protein No check_ph Is Reaction pH 7.5 - 8.5? check_protein_conc->check_ph Yes concentrate_protein->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_reducing_agent Was Reducing Agent Fully Removed? check_ph->check_reducing_agent Yes adjust_ph->check_reducing_agent improve_removal Improve Removal (e.g., Desalting Column) check_reducing_agent->improve_removal No check_incubation Are Incubation Time/Temp Sufficient? check_reducing_agent->check_incubation Yes improve_removal->check_incubation increase_incubation Increase Incubation Time or Temperature check_incubation->increase_incubation No check_reagent_quality Is Spin Label Reagent Fresh? check_incubation->check_reagent_quality Yes increase_incubation->check_reagent_quality use_fresh_reagent Use Freshly Prepared Reagent check_reagent_quality->use_fresh_reagent No success Problem Solved check_reagent_quality->success Yes use_fresh_reagent->success

Problem Potential Cause Recommended Solution
Low or No Labeling Insufficient molar excess of spin label.Increase the molar ratio of this compound to protein (e.g., 20:1 or 50:1) and repeat the labeling.
Low protein concentration.Concentrate the protein solution to at least 1 mg/mL before labeling.
Suboptimal pH of the reaction buffer.Ensure the reaction buffer pH is between 7.5 and 8.5 for efficient reaction with cysteine's sulfhydryl group.
Incomplete reduction of disulfide bonds.Ensure complete reduction of disulfide bonds by incubating with a sufficient concentration of DTT or TCEP prior to labeling.
Presence of residual reducing agent.Thoroughly remove the reducing agent (e.g., using a desalting column or dialysis) before adding the spin label.
Inactivated spin label reagent.Prepare the spin label solution fresh before each use and store the solid reagent under appropriate conditions (cool, dark, and dry).
Non-specific Labeling High molar excess of spin label.Decrease the molar ratio of the spin label to protein.
Prolonged incubation time.Reduce the incubation time. Perform a time-course experiment to determine the optimal duration.
Reaction pH is too high.Lower the pH of the reaction buffer to the recommended range of 7.5-8.5 to minimize reactions with other nucleophilic residues like lysine.
Protein Precipitation High degree of labeling altering protein properties.Reduce the molar excess of the spin label or the reaction time to decrease the number of labeled sites.
Unfavorable buffer conditions.Ensure the buffer composition and ionic strength are suitable for maintaining protein solubility throughout the labeling process.

Experimental Protocols

General Protocol for Spin Labeling a Cysteine-Containing Protein
  • Protein Preparation and Reduction:

    • Prepare the purified protein in a suitable buffer (e.g., phosphate (B84403) or HEPES) at a pH of 7.5-8.5. The buffer should be free of primary amines (e.g., Tris) and sulfhydryl-containing compounds.

    • Add a 5-10 fold molar excess of a reducing agent (e.g., DTT or TCEP) to the protein solution.

    • Incubate at room temperature for 1-2 hours to ensure complete reduction of any disulfide bonds.

    • Remove the reducing agent completely using a desalting column or dialysis against the labeling buffer.

  • Spin Labeling Reaction:

    • Immediately before use, dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute it into the labeling buffer.

    • Add the desired molar excess of the spin label (starting with a 10:1 ratio of label to protein) to the protein solution.

    • Incubate the reaction mixture in the dark with gentle mixing. The incubation time can range from 1 hour to overnight at either room temperature or 4°C. The optimal time should be determined empirically.

  • Removal of Unreacted Spin Label:

    • After the incubation period, remove the unreacted spin label by extensive dialysis or by using a desalting column.

    • The labeled protein is now ready for concentration and subsequent EPR analysis.

Optimization of Molar Ratio

To determine the optimal molar ratio of this compound to protein, a series of labeling reactions with varying ratios should be performed.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Protein Concentration1 mg/mL1 mg/mL1 mg/mL1 mg/mL
Molar Ratio (Label:Protein)5:110:120:150:1
Incubation Time4 hours4 hours4 hours4 hours
TemperatureRoom Temp.Room Temp.Room Temp.Room Temp.

The labeling efficiency for each condition can be assessed using techniques such as EPR spectroscopy to measure the signal intensity of the bound label or mass spectrometry to determine the mass shift upon labeling.

Signaling Pathway Diagram

Site-directed spin labeling with EPR spectroscopy is a powerful technique to study conformational changes in signaling proteins, such as G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified workflow for investigating GPCR activation.[2][3][4]

GPCR_Activation_Workflow labeling labeling epr_inactive epr_inactive labeling->epr_inactive analysis analysis conclusion conclusion analysis->conclusion Determine Activation Mechanism

References

how to improve signal-to-noise ratio in PROXYL spin label experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PROXYL Spin Label Experiments

Welcome to the technical support center for PROXYL spin label experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) in your Electron Paramagnetic Resonance (EPR) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the signal-to-noise ratio in a PROXYL spin label experiment?

The signal-to-noise ratio (S/N) is determined by a combination of factors related to your sample, the EPR spectrometer settings, and data processing methods. The main contributors are:

  • Sample Preparation: The concentration of the spin-labeled molecule is crucial. Low concentrations lead to a weak signal, while excessively high concentrations can cause line broadening due to spin-spin interactions, which can also reduce signal intensity. The purity of the sample and the efficiency of the spin labeling reaction are also critical.

  • Spectrometer Hardware: The quality factor (Q) of the resonator plays a significant role; a higher Q-factor generally leads to better sensitivity.[1] The filling factor, which describes how effectively the sample fills the sensitive volume of the resonator, also impacts the signal strength.[2]

  • Acquisition Parameters: Key parameters that you can control include microwave power, modulation amplitude, temperature, number of scans, and the time constant. Optimizing these settings is essential for maximizing the signal while minimizing noise.

  • Data Processing: Post-acquisition processing, such as signal averaging and filtering, can significantly improve the S/N of your final spectrum.

Q2: How does microwave power affect my signal, and what is power saturation?

Microwave power is a critical parameter for achieving a good signal. The EPR signal intensity is proportional to the square root of the microwave power. However, this relationship only holds at non-saturating power levels.[3]

Power saturation occurs when the microwave power is too high, causing the spin system to absorb energy faster than it can relax back to its ground state. This leads to an equalization of the spin state populations and a decrease in the signal intensity, and can also distort the spectral lineshape.[4][5] For each paramagnetic species, there is an optimal microwave power that provides the maximum signal without causing significant saturation.[6] This optimal power is dependent on the sample's relaxation times, which are influenced by temperature and the local environment of the spin label.

To avoid saturation, it is crucial to perform a power saturation experiment to determine the optimal microwave power for your specific sample and experimental conditions.

Q3: What is the optimal modulation amplitude for my experiment?

The modulation amplitude is a key parameter in continuous-wave (CW) EPR that influences both signal intensity and resolution. Increasing the modulation amplitude generally increases the signal intensity. However, if the modulation amplitude is larger than the intrinsic linewidth of the EPR signal, it will lead to artificial broadening of the spectral lines and loss of resolution.[4] This can obscure important features like hyperfine splittings.

A good rule of thumb is to start with a small modulation amplitude (e.g., less than 10% of the peak-to-peak linewidth) and gradually increase it to find a compromise between signal intensity and signal distortion.[4] For high-resolution spectra, a lower modulation amplitude is necessary.[7]

Troubleshooting Guide: Low Signal-to-Noise Ratio

If you are experiencing a low S/N in your PROXYL spin label experiments, follow this troubleshooting guide to identify and resolve the issue.

Step 1: Verify Sample Preparation and Quality

Poor sample quality is a common source of weak signals.

  • Is the spin label concentration adequate? For proteins, typical concentrations for spin-labeled samples are in the micromolar range. Very low concentrations will naturally produce a weak signal.

  • Was the labeling reaction successful? Confirm the efficiency of your spin labeling reaction. Unsuccessful labeling will result in a very low concentration of paramagnetic centers.

  • Has excess spin label been removed? Free, unreacted spin label in the solution can contribute to a high background signal and interfere with the analysis of the labeled protein. Ensure that purification steps like dialysis or gel filtration have been performed thoroughly.[8]

Step 2: Optimize Spectrometer Acquisition Parameters

Incorrect spectrometer settings can significantly degrade your signal.

  • Have you performed a microwave power saturation test? As discussed in the FAQ, operating at a microwave power that is too high will saturate your signal and reduce its intensity.[5] You must determine the optimal power for your sample.

  • Is the modulation amplitude set correctly? An overly broad modulation will distort your signal, while one that is too small may result in a poor signal intensity.[4]

  • Are you acquiring enough scans? The S/N ratio improves with the square root of the number of scans. If your signal is weak, increasing the number of accumulated scans is a straightforward way to improve it.

  • Is the temperature appropriate? Lowering the temperature can sometimes increase the signal intensity. However, it also increases the likelihood of power saturation.[4][6] The optimal temperature needs to be determined experimentally for your system.

Step 3: Check Instrument and Hardware Setup

Ensure the spectrometer itself is performing optimally.

  • Is the resonator tuned and coupled correctly? Proper tuning and coupling of the resonator are essential for efficient transfer of microwave power to the sample and for sensitive detection of the signal.

  • Is the sample positioned correctly in the resonator? The sample should be placed in the region of maximum magnetic field within the resonator to achieve the best filling factor and, consequently, the strongest signal.

The following diagram provides a logical workflow for troubleshooting low S/N issues.

Low_SN_Troubleshooting start Low S/N Detected sample_prep Step 1: Check Sample Preparation start->sample_prep check_conc Is spin label concentration sufficient? sample_prep->check_conc check_labeling Was labeling reaction efficient? check_conc->check_labeling Yes reprepare_sample Action: Re-prepare or re-purify sample check_conc->reprepare_sample No check_purification Was excess label removed? check_labeling->check_purification Yes check_labeling->reprepare_sample No check_purification->reprepare_sample No acq_params Step 2: Optimize Acquisition Parameters check_purification->acq_params Yes reprepare_sample->start power_sat Perform power saturation test acq_params->power_sat mod_amp Optimize modulation amplitude power_sat->mod_amp Done optimize_params Action: Adjust spectrometer settings power_sat->optimize_params Issue Found num_scans Increase number of scans mod_amp->num_scans Done mod_amp->optimize_params Issue Found num_scans->optimize_params Issue Found hardware_check Step 3: Verify Hardware Setup num_scans->hardware_check Done optimize_params->start tuning Is resonator tuned and coupled? hardware_check->tuning positioning Is sample positioned correctly? tuning->positioning Yes check_hardware Action: Re-tune resonator and check sample position tuning->check_hardware No positioning->check_hardware No end_good S/N Improved positioning->end_good Yes check_hardware->start end_bad Issue Persists: Consult Instrument Specialist SN_Optimization_Logic cluster_Sample Sample Properties cluster_Hardware Spectrometer Hardware cluster_Parameters Acquisition Parameters SpinConc Spin Concentration Signal Signal Intensity SpinConc->Signal RelaxTimes Relaxation Times (T1, T2) MWPower Microwave Power RelaxTimes->MWPower defines saturation ResonatorQ Resonator Q-Factor ResonatorQ->Signal FillingFactor Filling Factor FillingFactor->Signal MWPower->Signal + (non-saturating) ModAmp Modulation Amplitude ModAmp->Signal + (non-distorting) NumScans Number of Scans NumScans->Signal Noise Noise Level NumScans->Noise - (sqrt(N)) Temperature Temperature Temperature->RelaxTimes Temperature->Noise SN_Ratio Signal-to-Noise Ratio (S/N) Signal->SN_Ratio Noise->SN_Ratio

References

Technical Support Center: Minimizing Spin Label Mobility for Accurate Distance Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to spin label mobility in distance measurement experiments, such as Double Electron-Electron Resonance (DEER) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing spin label mobility important for distance measurements?

A1: The precision and accuracy of distance measurements using techniques like DEER are fundamentally limited by the conformational flexibility of the spin label.[1] A highly mobile spin label does not report on a single distance but rather on a distribution of distances between the paramagnetic centers. This mobility broadens the resulting distance distribution, which can obscure small structural differences or mask the presence of distinct conformational states.[2][3] Using more rigid spin labels or techniques to constrain their motion leads to narrower, more precise distance distributions.[1][4]

Q2: What is the most common spin label and what are its limitations regarding mobility?

A2: The most widely used spin label is MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanethiosulfonate), which forms the R1 side chain upon reaction with a cysteine residue.[2][5] While versatile, the R1 side chain has several rotatable bonds, granting it considerable flexibility.[5] This inherent mobility is a primary contributor to the breadth of distance distributions in DEER experiments.[4]

Q3: What are the main strategies to reduce spin label mobility?

A3: There are two primary strategies:

  • Utilizing Intrinsically Rigid Spin Labels: This involves selecting or designing spin labels with less internal flexibility. Examples include bifunctional labels that attach to two points on the protein, or labels with cyclic structures that restrict bond rotation.[4]

  • Site-Specific Labeling at Constraining Positions: Introducing the spin label at a protein site that is sterically hindered can limit its conformational freedom. However, care must be taken to ensure the label does not perturb the native protein structure.[5]

Q4: Can alternative spin labels to nitroxides help reduce mobility?

A4: Yes, alternative labels can offer advantages. For instance, Cu(II)-based labels, when coordinated by a double-histidine (dHis) motif, can be rigidly attached to the protein backbone, yielding distance distributions up to five times narrower than those from nitroxide labels.[6][7] Gd(III)-based labels are also used and offer benefits like high sensitivity, especially at high magnetic fields.[8] The artificial amino acid TOAC is another highly rigid option, though its use is often limited to peptide synthesis.

Q5: How does the choice of labeling site affect spin label mobility?

A5: The local protein environment significantly influences the mobility of the spin label side chain.[9] The EPR spectrum reflects the nanosecond timescale motion of the label, which is a combination of its internal flexibility, protein backbone dynamics, and overall protein tumbling.[9] Placing a label on a solvent-exposed, flexible loop will likely result in higher mobility compared to a site within a structured and sterically crowded region.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments that lead to broad or inaccurate distance distributions.

Issue 1: The experimental distance distribution is much broader than expected.
Possible Cause Troubleshooting Step
High Intrinsic Flexibility of the Spin Label The standard R1 (from MTSL) label is known for its flexibility.[4] Consider using a more rigid spin label. See the Spin Label Comparison Table below for options.
Label Mobility at the Selected Site The chosen labeling site may be in a highly flexible region of the protein. Analyze the protein structure to identify more sterically constrained sites for labeling.
Presence of Multiple Protein Conformations The broad distribution may be a genuine reflection of protein conformational heterogeneity.[2] This is a valid structural finding, not an artifact. To confirm, try experiments under conditions that might favor a single state (e.g., with a binding partner).
Incomplete or Non-specific Labeling If labeling is incomplete, you may have a mixed population of labeled and unlabeled protein.[10] If excess label is not removed, it can associate non-specifically with the protein-detergent complex, leading to spurious signals.[10] Ensure high labeling efficiency and rigorous purification post-labeling.
Issue 2: The mean of the distance distribution is inconsistent with the expected structure.
Possible Cause Troubleshooting Step
Spin Label Perturbs Protein Structure The introduction of the spin label and the cysteine mutation may have altered the local or global structure of the protein.[5] Run control experiments (e.g., functional assays, CD spectroscopy) to compare the labeled protein with the wild-type.
Incorrect Modeling of the Spin Label When comparing experimental data to a structural model, the conformational space of the spin label itself must be accurately modeled.[2][3] Use spin-label modeling software to predict the likely distribution of the label's position relative to the protein backbone.
Ambiguous Data Analysis The process of converting the raw DEER time-domain trace into a distance distribution is an ill-posed mathematical problem.[5][11] Ensure you are using appropriate background correction and regularization methods. Compare results from different analysis software packages (e.g., DeerAnalysis).[11]
Issue 3: Poor signal-to-noise ratio in the DEER experiment.
Possible Cause Troubleshooting Step
Low Labeling Efficiency Low spin concentration will result in a weak signal. Optimize the labeling reaction conditions (e.g., pH, incubation time, label-to-protein ratio).
Sample Aggregation Aggregation can create pockets of high local spin concentration, leading to short phase memory times and poor signal quality, especially for membrane proteins.[4] Optimize sample preparation by varying protein/lipid ratios or using systems like nanodiscs.[4]
Suboptimal DEER Parameters The DEER experiment itself may not be properly optimized. This includes pulse lengths, pulse frequencies, and evolution time.[12][13] Follow a systematic optimization protocol for all experimental parameters.

Data Presentation: Spin Label Comparison

This table summarizes the characteristics of different spin labels used for distance measurements.

Spin LabelTypeKey CharacteristicsImpact on Distance Distribution
MTSL (R1) Nitroxide (Monofunctional)Highly flexible due to multiple rotatable bonds.[5] The most commonly used label.Tends to produce broader distributions due to high mobility.[4]
BSL / RX Nitroxide (Bifunctional)Attaches to two cysteine residues (e.g., at i, i+4 in an α-helix), significantly restricting motion.[2][4]Yields tighter, narrower distance distributions compared to MTSL.[4]
NOAI Nitroxide (Monofunctional)Features a shorter, more rigid connection (thioester bond) to the protein backbone compared to MTSL.[1]Produces narrower distance distributions than MTSL.[1]
TOAC Nitroxide (Amino Acid)The nitroxide ring is incorporated into the protein backbone, making it arguably the most rigid nitroxide label.Provides very narrow distributions but requires peptide synthesis for incorporation.
Cu(II)-NTA / TPA Metal Ion (Cu2+)Coordinated by a dHis-tag (two histidines). The rigid coordination provides a very constrained probe.[6][7]Can produce distance distributions up to 5 times narrower than nitroxides.[6][7]
Gd(III) Chelate Metal Ion (Gd3+)Offers high sensitivity and lacks orientation selection, which simplifies data analysis.[8]Can provide high-quality data, especially at high frequencies (W-band).[8][14]

Experimental Protocols

Protocol 1: Site-Directed Spin Labeling (SDSL) with MTSL

This protocol outlines the general steps for labeling a protein with the MTSL nitroxide spin label.

  • Site Selection and Mutagenesis:

    • Based on the protein's structure, select solvent-accessible sites for labeling that are unlikely to disrupt protein structure or function.[2]

    • If native cysteine residues exist, they must be mutated to another amino acid (e.g., serine or alanine) unless they are the target for labeling.

    • Use standard site-directed mutagenesis techniques to introduce a cysteine codon at the desired position(s).

  • Protein Expression and Purification:

    • Express the cysteine-mutant protein using a suitable expression system.

    • Purify the protein to >95% homogeneity. It is critical to perform purification in the absence of reducing agents like DTT or β-mercaptoethanol in the final steps, as these will interfere with the labeling reaction.

  • Spin Labeling Reaction:

    • Prepare a stock solution of MTSL (typically 10-50 mM) in a dry, water-miscible organic solvent like DMSO or acetonitrile.

    • Add a 10-fold molar excess of MTSL to the purified protein solution (typically at a concentration of 50-100 µM).

    • Incubate the reaction mixture. Common conditions are 1 hour at room temperature or overnight at 4°C. The optimal conditions may need to be determined empirically.

    • The reaction covalently attaches the spin label to the cysteine's sulfhydryl group via a disulfide bond.[5]

  • Removal of Excess Spin Label:

    • It is crucial to remove all unreacted spin label to prevent artifacts.[10]

    • Use size-exclusion chromatography (gel filtration) or repeated buffer exchange via dialysis or a centrifugal concentrator. Multiple passes are often required for complete removal, especially for membrane proteins in detergents.[10]

  • Verification of Labeling:

    • Confirm labeling efficiency using continuous-wave (CW) EPR spectroscopy to determine the spin concentration and compare it to the protein concentration (determined by A280 or another method).

    • Mass spectrometry can also be used to confirm the covalent modification of the target cysteine residue.

Protocol 2: Four-Pulse DEER/PELDOR Experiment

This protocol describes a standard four-pulse DEER experiment for measuring distances between two nitroxide spin labels.[5][11]

  • Sample Preparation:

    • Prepare the doubly spin-labeled protein sample in a cryoprotectant solution (e.g., 20-30% glycerol (B35011) or sucrose) to ensure glassing upon freezing.

    • The typical protein concentration is in the range of 20-100 µM.

    • Load the sample into an EPR tube and flash-freeze it in liquid nitrogen.

  • Spectrometer Setup:

    • The experiment is typically performed at cryogenic temperatures (e.g., 50-80 K) to freeze molecular motion and increase relaxation times.

    • The standard four-pulse DEER sequence is: (π/2)obs - τ1 - (π)obs - t - (π)pump - (τ1 + τ2 - t) - (π)obs - τ2 - echo.[4]

  • Parameter Optimization:

    • Frequencies: Set the observer pulse frequency (νobs) and the pump pulse frequency (νpump) at positions on the nitroxide EPR spectrum that provide a good balance of signal and modulation depth. A common strategy is to place the pump pulse at the spectral maximum and the observer pulse at a lower frequency offset (e.g., 60-100 MHz).[5]

    • Pulse Lengths: Use pulse lengths that provide sufficient excitation bandwidth to cover the spins. For Q-band experiments, typical π/2 and π observer pulses are 10-20 ns, and the pump pulse is often shorter (e.g., 12-24 ns).[4]

    • Evolution Time (τ2): The length of the dipolar evolution time determines the maximum distance that can be measured. This time is often limited by the transverse relaxation time (Tm or T2) of the spins.[12]

    • Repetition Time: The shot repetition time should be long enough to allow the spins to relax back to thermal equilibrium between shots, typically determined by the spin-lattice relaxation time (T1).

  • Data Acquisition:

    • Record the refocused echo intensity as a function of the pump pulse position, t.

    • Acquire data for a sufficient duration (often several hours) to achieve an adequate signal-to-noise ratio.[4]

  • Data Analysis:

    • The raw time-domain data must be processed. This involves phase correction, background subtraction to remove the intermolecular contribution, and finally, transformation (e.g., via Tikhonov regularization) to obtain the distance distribution P(r).[4][11]

Visualizations

DEER_Workflow start Start site_selection 1. Site Selection & Mutagenesis start->site_selection expression 2. Protein Expression & Purification site_selection->expression labeling 3. Spin Labeling expression->labeling purification 4. Removal of Excess Label labeling->purification measurement 5. DEER Measurement purification->measurement analysis 6. Data Analysis measurement->analysis end Distance Distribution analysis->end Troubleshooting_Tree start Problem: Broad Distance Distribution q_label Is the spin label intrinsically rigid? start->q_label q_protein Is protein conformational heterogeneity expected? q_label->q_protein Yes sol_label Solution: Use a more rigid label (e.g., BSL, Cu(II)-dHis) q_label->sol_label No q_protocol Was the labeling protocol and purification optimal? q_protein->q_protocol No sol_protein Result: Distribution reflects real structural states q_protein->sol_protein Yes q_protocol->start Yes (Re-evaluate) sol_protocol Solution: Verify labeling efficiency and ensure rigorous purification q_protocol->sol_protocol No Mobility_Concept cluster_0 High Mobility cluster_1 Low Mobility flexible_label Flexible Spin Label (e.g., MTSL/R1) broad_dist Broad Distance Distribution flexible_label->broad_dist Leads to rigid_label Rigid Spin Label (e.g., BSL, Cu(II)) narrow_dist Narrow Distance Distribution rigid_label->narrow_dist Leads to

References

Technical Support Center: 3-(2-Iodoacetamido)-PROXYL Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with proteins labeled with 3-(2-Iodoacetamido)-PROXYL.

Troubleshooting Guide: Protein Aggregation Issues

Issue 1: Visible Precipitation or Cloudiness During/After Labeling

If your protein solution becomes cloudy or you observe visible precipitate during or after the labeling reaction with this compound, it is a strong indicator of significant protein aggregation.[1] This can be caused by several factors, including the alteration of the protein's surface properties by the attached spin label.

Immediate Steps:

  • Stop the Reaction: If the reaction is ongoing, it may be beneficial to stop it to prevent further aggregation. This can be done by adding a quenching reagent like 2-mercaptoethanol (B42355) or DTT to a final concentration of 10-50 mM.[2]

  • Assess on a Small Scale: Before applying changes to your entire sample, test troubleshooting strategies on a small aliquot.

  • Solubilization Attempt: For existing precipitate, you can attempt to solubilize it by adding mild detergents or chaotropic agents, but be aware that this may affect the protein's native structure and function.

Troubleshooting Workflow:

start Precipitation Observed During/ After Labeling q1 Is the protein stable in the labeling buffer BEFORE adding the PROXYL reagent? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes step1a Optimize Buffer Conditions: - Adjust pH away from pI - Screen different salt concentrations - Add stabilizing agents (see Table 1) ans1_no->step1a Protein stability issue step1b Perform buffer exchange into optimized buffer before labeling (see Protocol 1) step1a->step1b q2 What is the molar ratio of This compound to protein? ans1_yes->q2 Labeling-induced issue ans2_high High (>10:1) q2->ans2_high ans2_low Low/Optimal q2->ans2_low step2a Reduce Molar Ratio: - Titrate to a lower ratio (e.g., 1:1, 3:1, 5:1) - Aim for a lower degree of labeling (DOL) ans2_high->step2a Potential over-labeling q3 Are the reaction conditions (concentration, temperature, time) optimized? ans2_low->q3 ans3_no No q3->ans3_no ans3_yes Yes q3->ans3_yes step3a Adjust Reaction Conditions: - Lower protein concentration - Reduce reaction temperature (e.g., 4°C) - Decrease incubation time ans3_no->step3a step3b Consider Advanced Strategies: - Add non-denaturing detergents (see Table 2) - Use co-solvents like glycerol (B35011) or sucrose - Screen for a more hydrophilic spin label ans3_yes->step3b

Caption: Troubleshooting workflow for protein precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my protein aggregate after labeling with this compound?

A1: Protein aggregation after labeling is a common issue and can stem from several factors directly related to the labeling process:

  • Increased Hydrophobicity: The PROXYL moiety, like many organic labels, is hydrophobic. Covalently attaching it to the protein surface increases the overall hydrophobicity, which can promote self-association and aggregation to minimize contact with the aqueous buffer.[1][3]

  • Alteration of Surface Charge: The iodoacetamide (B48618) reaction targets cysteine residues. This modification can alter the protein's surface charge distribution and its isoelectric point (pI), potentially reducing its solubility in a given buffer.[4]

  • Conformational Changes: The labeling reagent can induce local or global conformational changes in the protein. This may expose previously buried hydrophobic regions, creating new patches that can lead to aggregation.[4]

  • Over-labeling: Attaching too many spin label molecules can drastically change the protein's surface properties, leading to instability and precipitation.[3][4]

Q2: How can I prevent protein aggregation before it starts?

A2: Proactive measures can significantly reduce the risk of aggregation:

  • Optimize Buffer Conditions: Ensure your protein is in an optimal buffer for stability. This includes a pH at least one unit away from the protein's pI and an appropriate salt concentration (typically 50-150 mM NaCl or KCl) to maintain solubility.[5]

  • Use Stabilizing Agents: The inclusion of additives can enhance protein stability. These are typically added to the buffer before the labeling reaction.

    Stabilizing AgentTypical ConcentrationMechanism of Action
    Glycerol5% - 20% (v/v)Preferentially excluded, stabilizing the native state.
    Sucrose / Trehalose5% - 10% (w/v)Stabilizes protein structure through preferential hydration.[4]
    L-Arginine / L-Glutamate50 - 500 mMCan suppress aggregation by binding to charged and hydrophobic regions.[5]
    Glycine50 - 250 mMStabilizes proteins through preferential exclusion.[4]
  • Control Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[5] If possible, perform the labeling reaction at a lower protein concentration and then concentrate the labeled protein if necessary.

  • Work at a Lower Temperature: Performing the labeling reaction at 4°C can slow down the aggregation process, although it may also slow the labeling reaction rate.[5]

Q3: My protein is stable before labeling but aggregates after adding the PROXYL reagent. What should I do?

A3: This strongly suggests the issue is directly related to the labeling chemistry.

  • Reduce the Label-to-Protein Ratio: Over-labeling is a frequent cause of aggregation.[4] Try reducing the molar excess of this compound. Start with a 1:1 or 3:1 molar ratio of label to protein and optimize from there.

  • Add Detergents or Co-solvents: Low concentrations of non-denaturing detergents or certain co-solvents can help maintain the solubility of the labeled protein.

    AdditiveTypical ConcentrationNotes
    Tween 20 / Triton X-1000.01% - 0.1% (v/v)Non-ionic detergents that can shield hydrophobic patches.[6]
    CHAPS0.1% - 0.5% (w/v)A zwitterionic detergent that can help solubilize aggregates.[7]
  • Prompt Purification: After the labeling reaction is complete, immediately purify the labeled protein from excess, unreacted spin label using size-exclusion chromatography (SEC) or dialysis. This removes the hydrophobic free label and allows for buffer exchange into a stable storage buffer.[4]

Q4: How can I detect and quantify aggregation in my labeled protein sample?

A4: Several methods can be used to assess the aggregation state of your protein:

  • Size-Exclusion Chromatography (SEC): This is a powerful technique to separate monomers from dimers and higher-order aggregates. Aggregates will elute in earlier fractions than the monomeric protein.[4][8]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive method that measures the size distribution of particles in a solution. It can quickly provide information on the presence of aggregates and the polydispersity of your sample.[4][9]

  • UV-Vis Spectroscopy (Aggregation Index): A simple method is to measure the absorbance at 280 nm and 350 nm. An increased absorbance at 350 nm indicates light scattering from large aggregates. The ratio of A350/A280 can be used as an "Aggregation Index".[8]

  • Fluorescence-Based Assays: Dyes like Thioflavin T (ThT) can be used to detect specific types of aggregates, such as amyloid-like fibrils, by an increase in fluorescence upon binding.[4][10]

cause1 Increased Hydrophobicity aggregation Protein Aggregation cause1->aggregation cause2 Altered Surface Charge cause2->aggregation cause3 Conformational Changes cause3->aggregation cause4 Over-labeling cause4->aggregation

Caption: Key factors leading to protein aggregation.

Experimental Protocols

Protocol 1: General Labeling of Cysteine Residues with this compound

This protocol provides a general framework. Optimal conditions, particularly the molar ratio of the spin label, should be determined empirically for each protein.

1. Materials:

  • Protein of interest with at least one accessible cysteine residue.

  • Labeling Buffer: Phosphate buffer (50 mM, pH 7.5-8.5) or HEPES (50 mM, pH 7.5-8.5). Avoid buffers containing primary amines (like Tris) or thiols.[2]

  • Reducing Agent (optional): DTT or TCEP.

  • This compound (MW: 325.17 g/mol ).[11]

  • Anhydrous DMSO or DMF.

  • Quenching Solution: 1 M 2-Mercaptoethanol or DTT.

  • Desalting column (e.g., Sephadex G-25) or dialysis device.

2. Procedure:

  • Buffer Exchange: Ensure your protein is in the appropriate Labeling Buffer. If the buffer contains interfering substances, perform a buffer exchange using a desalting column or spin filtration.[1]

  • (Optional) Reduction of Disulfides: If cysteine residues are oxidized, they must be reduced. Add DTT or TCEP to a final concentration of 1-5 mM. Incubate for 1 hour at room temperature. Crucially, remove the reducing agent using a desalting column before proceeding, as it will react with the iodoacetamide label.[2][12]

  • Prepare Spin Label Stock: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Iodoacetamide reagents are light-sensitive, so protect the solution from light.[2][13]

  • Labeling Reaction:

    • Adjust the protein concentration (e.g., 1-5 mg/mL).

    • Slowly add the spin label stock solution to the stirring protein solution to achieve the desired molar ratio (e.g., start with a 5- to 10-fold molar excess of label over protein).[12] The final concentration of DMSO/DMF should be less than 10% (v/v) to avoid denaturation.[2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to react with any excess iodoacetamide. Incubate for at least 30 minutes.[2]

  • Purification: Remove the unreacted spin label and quenching reagent by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS). The first colored band to elute is typically the labeled protein.[2] Alternatively, perform extensive dialysis.

  • Characterization: Determine the degree of labeling (DOL) and assess the aggregation state of the final product using methods described in Q4. Store the labeled protein appropriately, often at -80°C with a cryoprotectant like glycerol.[5]

Protocol 2: Quantifying Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Prepare the labeled protein sample at a concentration of approximately 0.5-1.0 mg/mL in a buffer that has been filtered through a 0.1 µm or 0.22 µm filter.

    • Centrifuge the sample at >10,000 x g for 10 minutes to remove any large particulates or dust.[4]

  • DLS Measurement:

    • Carefully transfer the supernatant to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform the measurement according to the instrument's instructions.

  • Data Analysis:

    • Analyze the size distribution profile. A monomeric, non-aggregated protein sample should show a single, narrow peak.

    • The presence of peaks at larger hydrodynamic radii indicates the presence of soluble aggregates.

    • The Polydispersity Index (PDI) provides a measure of the heterogeneity of the sample. A PDI below 0.2 is generally considered monodisperse.

References

Technical Support Center: Preventing Nitroxide Spin Label Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of nitroxide spin label reduction in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter with nitroxide spin label stability.

Q1: Why is my nitroxide EPR signal disappearing or decaying rapidly?

Your EPR signal is likely decaying because the nitroxide radical is being reduced to its EPR-silent hydroxylamine (B1172632) form.[1] This is a common issue, especially in biological samples, which contain a variety of reducing agents. The rate of decay can range from minutes to hours depending on the specific conditions and the type of nitroxide label used.

Q2: What are the primary causes of nitroxide reduction in my biological sample?

The reduction of nitroxide spin labels in a biological context is primarily caused by two factors:

  • Cellular Reducing Agents: Small molecules like ascorbic acid (ascorbate) and glutathione (B108866) (GSH) are abundant in cells and can directly reduce the nitroxide radical.[2][3] Ascorbate (B8700270) is often the most significant contributor to this process.[4]

  • Enzymatic Processes: In cell lysates or intact cells, enzymes that utilize cofactors like NADPH and NADH are major contributors to nitroxide reduction.[5][6][7] These enzymatic systems can be more potent than small molecule reductants alone.

The chemical structure of the nitroxide itself also plays a critical role. Six-membered piperidine (B6355638) rings (like TEMPO) are generally reduced more rapidly than five-membered pyrrolidine (B122466) or pyrroline (B1223166) rings (like PROXYL).[2][8]

Q3: My experiment is with cell lysates, and the signal vanishes almost instantly. What should I do?

Rapid signal loss in cell lysates is typically due to enzymatic activity. The most effective strategy is to treat the lysate with maleimide (B117702) prior to adding your spin-labeled sample. Maleimide consumes the NADPH/NADH cofactors that are essential for the reducing enzymes, thereby preserving the nitroxide signal for extended periods.[5][6][7]

  • Action: Follow the detailed Protocol for Stabilizing Nitroxide Spin Labels in Cell Lysates with Maleimide .

Q4: I am performing an in-cell experiment. How can I increase the lifetime of my spin label?

In-cell experiments are particularly challenging due to the highly reducing intracellular environment. Here are the recommended strategies:

  • Choose a More Stable Spin Label: This is the most crucial step. Use a nitroxide with a five-membered ring and bulky "sterically shielding" substituents. Tetraethyl-substituted pyrrolidine nitroxides are significantly more resistant to reduction than the common tetramethyl-substituted labels like MTSL.[2][4]

  • Use an Oxidizing Agent: Co-injecting the oxidizing agent potassium ferricyanide (B76249) (K₃Fe(CN)₆) can help regenerate the active nitroxide from its reduced hydroxylamine form, extending the signal lifetime.[9]

  • Increase Injection Concentration: For experiments involving microinjection (e.g., into Xenopus oocytes), increasing the concentration of the injected spin-labeled protein can increase the nitroxide half-life.[9]

Q5: My signal has already decayed. Is it possible to recover it?

Yes, in many cases, the reduction to a hydroxylamine is reversible.[1] You can attempt to re-oxidize the sample back to the EPR-active nitroxide state by adding a mild oxidizing agent.

  • Action: Follow the Protocol for In-Sample Re-oxidation of Reduced Nitroxides using Potassium Ferricyanide . This can often recover a significant portion of the signal, assuming the label has not been irreversibly degraded.

Q6: My protein requires a reducing agent like DTT or TCEP for its stability and function. How can I spin-label it without the label being immediately reduced?

This is a common dilemma. The key is to remove the reducing agent after it has served its purpose of reducing protein disulfide bonds but before the spin labeling reaction begins.

  • Action: During your protein purification and labeling procedure, include a desalting or size-exclusion chromatography step immediately after the incubation with DTT or TCEP. This will remove the small molecule reducing agent, allowing the subsequent addition of the nitroxide reagent to proceed efficiently.[10][11] For long-term stability, if a reducing agent is still required after labeling, use the lowest effective concentration and choose a more reduction-resistant nitroxide label.

Data Presentation: Nitroxide Spin Label Stability

The choice of nitroxide can dramatically impact its stability. The following table summarizes the relative stability of different nitroxide core structures against reduction.

Nitroxide Core StructureSubstituentsExample Label(s)Relative Stability vs. AscorbateNotes
Piperidine (6-membered ring)TetramethylTEMPO, MTSLLowMost susceptible to reduction by both ascorbate and enzymes.[2][4]
Pyrrolidine/Pyrroline (5-membered ring)TetramethylPROXYL, 5-MSLModerateSignificantly more stable than piperidine-based labels.[2]
Pyrrolidine (5-membered ring)Tetraethyl TEEPOLHigh The tetraethyl groups provide steric shielding, making these labels 20-30 times more stable against ascorbate reduction than their tetramethyl analogs.[2][4]
Isoindoline (fused rings)Tetramethyl---HighThe rigid, fused-ring structure confers high chemical stability.[8]

Experimental Protocols

Protocol 1: Standard Site-Directed Spin Labeling (SDSL) of Cysteine Residues

This protocol describes the most common method for labeling a protein at a specific cysteine residue using a methanethiosulfonate (B1239399) (e.g., MTSL) or maleimide-functionalized nitroxide.

Materials:

  • Purified, cysteine-mutant protein in a suitable buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5), free of thiols.

  • Reducing agent stock solution (e.g., 500 mM DTT or TCEP).

  • Nitroxide spin label stock solution (e.g., 200 mM MTSL in acetonitrile (B52724) or 10 mM maleimide-nitroxide in DMSO).

  • Degassed labeling buffer (same as protein buffer).

  • Desalting column (e.g., PD-10).

Procedure:

  • Reduce Protein Disulfides: Add the reducing agent stock solution to your protein solution to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature. This step ensures the target cysteine thiol is free and reactive.

  • Remove Reducing Agent: Immediately remove the excess DTT or TCEP using a desalting column equilibrated with degassed labeling buffer. This is a critical step to prevent the reducing agent from reacting with your spin label.[10][11]

  • Perform Labeling Reaction: Add the nitroxide spin label stock solution to the protein solution. A 10-fold molar excess of the spin label over the protein is a common starting point.[10][11]

  • Incubate: Gently mix the reaction and incubate. For MTSL, this can be done for 1-4 hours at room temperature or overnight at 4°C.[10] For maleimide labels, incubate for 2 hours at room temperature or overnight at 4°C.[12][13] Protect the reaction from light.

  • Remove Excess Label: After incubation, remove the unreacted, free spin label by extensive dialysis or by passing the solution through another desalting column.

  • Verify Labeling: Confirm successful labeling and protein integrity using methods such as EPR spectroscopy and mass spectrometry.

Protocol 2: Stabilizing Nitroxide Spin Labels in Cell Lysates with Maleimide

This protocol is designed to be used for EPR measurements of spin-labeled biomolecules in a cell lysate environment.

Materials:

  • Prepared cell lysate (e.g., E. coli, HeLa).

  • Maleimide stock solution (e.g., 100 mM in DMSO).

  • Spin-labeled protein or biomolecule of interest.

Procedure:

  • Prepare Lysate: Prepare your cell lysate using standard methods (e.g., sonication or chemical lysis). Determine the total protein concentration.

  • Treat with Maleimide: Add the maleimide stock solution to the cell lysate to a final concentration of 2-5 mM.[6]

  • Incubate: Incubate the maleimide-treated lysate at room temperature for 30-60 minutes. This allows the maleimide to react with and consume the endogenous NADPH/NADH.[5][6]

  • Add Spin-Labeled Sample: Add your spin-labeled protein to the treated lysate to the desired final concentration for your EPR experiment.

  • Measure: Proceed with your EPR measurements. The nitroxide signal should now be stable for several hours, even at room temperature.[6]

Protocol 3: In-Sample Re-oxidation of Reduced Nitroxides using Potassium Ferricyanide

Use this protocol to attempt to recover an EPR signal that has been lost due to reduction.

Materials:

  • EPR sample with reduced nitroxide label.

  • Potassium ferricyanide (K₃Fe(CN)₆) stock solution (e.g., 100 mM in water or buffer).

Procedure:

  • Prepare Stock Solution: Prepare a fresh stock solution of potassium ferricyanide.

  • Add to Sample: Add a small volume of the potassium ferricyanide stock solution directly to your EPR sample (in the capillary tube) to a final concentration of approximately 1-2 mM.

  • Mix and Incubate: Gently mix the sample by inverting the capillary tube. Incubate for 5-10 minutes at room temperature.

  • Re-measure: Acquire another EPR spectrum. The signal should be partially or fully restored if the nitroxide was reduced to a hydroxylamine.[2][9]

  • Caution: Be aware that ferricyanide is a paramagnetic complex and may contribute to a broad background signal or affect relaxation times. Use the lowest effective concentration.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to nitroxide spin label reduction.

TroubleshootingWorkflow start EPR Signal Decays Rapidly q_sample What is the sample type? start->q_sample ans_purified Purified Protein in Buffer q_sample->ans_purified Purified Protein ans_lysate Cell Lysate q_sample->ans_lysate Cell Lysate ans_incell In-Cell / In-Vivo q_sample->ans_incell In-Cell check_reductant Is a reducing agent (DTT, TCEP) present? ans_purified->check_reductant sol_maleimide Pre-treat lysate with Maleimide (2-5 mM) for 30-60 min. ans_lysate->sol_maleimide sol_stable_label Use a more stable label (e.g., Tetraethyl-substituted Pyrrolidine). ans_incell->sol_stable_label check_ascorbate Is Ascorbate present? check_reductant->check_ascorbate No sol_remove_dtt Remove reducing agent post-reduction via desalting before labeling. check_reductant->sol_remove_dtt Yes sol_add_ferricyanide Add Potassium Ferricyanide (1-2 mM) to re-oxidize the label. check_ascorbate->sol_add_ferricyanide Yes check_ascorbate->sol_stable_label No / Still Decays sol_stable_label->sol_add_ferricyanide For longer lifetime sol_maleimide->sol_stable_label If decay persists

Caption: A troubleshooting workflow for diagnosing and resolving rapid nitroxide signal decay.

ReductionPathways cluster_causes Primary Causes of Reduction nitroxide Nitroxide Radical (R-NO•) EPR Active hydroxylamine Hydroxylamine (R-NOH) EPR Silent nitroxide->hydroxylamine Reduction hydroxylamine->nitroxide Oxidation (e.g., by K3Fe(CN)6) enzymatic Enzymatic Reduction chemical Direct Chemical Reduction nadph NAD(P)H enzyme Reductase Enzymes nadph->enzyme nadp NAD(P)+ enzyme->nitroxide e- enzyme->nadp ascorbate Ascorbic Acid ascorbate->nitroxide e- dehydroascorbate Dehydroascorbic Acid

Caption: The main pathways of nitroxide spin label reduction in biological systems.

References

Validation & Comparative

Validating Cysteine-Targeted Labeling: A Mass Spectrometry Guide to 3-(2-Iodoacetamido)-PROXYL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent labeling of cysteine residues is a cornerstone of contemporary proteomics research. This guide provides a comprehensive comparison of 3-(2-Iodoacetamido)-PROXYL, a nitroxide spin-labeling reagent, with other common cysteine-reactive compounds, focusing on validation by mass spectrometry. Detailed experimental protocols and supporting data are presented to facilitate informed reagent selection and experimental design.

Introduction to Cysteine Labeling with this compound

This compound is a valuable tool for studying protein structure and dynamics. It belongs to the iodoacetamide (B48618) class of reagents, which selectively react with the thiol group of cysteine residues to form a stable thioether bond. The key feature of this molecule is the PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxy) radical, which serves as a spin label for analysis by electron paramagnetic resonance (EPR) spectroscopy. However, before undertaking complex EPR studies, it is crucial to validate the labeling efficiency and specificity. Mass spectrometry (MS) is the gold standard for this validation, providing precise information on the site and extent of modification.

Comparison of Cysteine Labeling Reagents

The choice of a cysteine-modifying reagent is critical and depends on the specific application. Besides this compound, other commonly used reagents include iodoacetamide (IAM) and maleimide (B117702) derivatives. Each has distinct characteristics in terms of reactivity, specificity, and stability of the resulting bond.

FeatureThis compoundIodoacetamide (IAM)Maleimides (e.g., N-ethylmaleimide)
Reactive Group IodoacetylIodoacetylMaleimide
Reaction pH Slightly alkaline (pH 7.5-8.5)Slightly alkaline (pH 7.5-8.5)Neutral to slightly acidic (pH 6.5-7.5)
Reactivity HighHighVery High
Bond Stability Stable thioetherStable thioetherThioether, but susceptible to hydrolysis
Specificity Primarily cysteine thiolsPrimarily cysteine thiolsPrimarily cysteine thiols
Known Side Reactions Alkylation of other nucleophilic residues (e.g., His, Lys, Met, N-terminus) at high concentrations and pH.[1][2][3][4][5]Alkylation of other nucleophilic residues (e.g., His, Lys, Met, N-terminus) at high concentrations and pH.[1][2][3][4][5]Can react with lysine (B10760008) and histidine at alkaline pH. The thioether bond can undergo hydrolysis.[6][7]
Primary Application Spin-labeling for EPR, validated by MSGeneral cysteine blocking in proteomicsBioconjugation, labeling for fluorescence studies

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound for MS Analysis

This protocol outlines the general steps for labeling a purified protein or a complex protein mixture.

Materials:

  • Protein sample in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.5-8.0)

  • This compound solution (freshly prepared in a compatible solvent like DMSO or DMF)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (if necessary)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Urea (B33335) or Guanidine-HCl for denaturation (optional, for complex mixtures)

  • Trypsin (MS-grade)

  • Formic acid

Procedure:

  • Reduction (Optional): If targeting all cysteines, reduce disulfide bonds by incubating the protein sample with 5-10 mM DTT or TCEP for 1 hour at 37°C.

  • Denaturation (Optional): For complex protein mixtures, denature proteins using 6 M urea or 4 M guanidine-HCl to expose buried cysteine residues.

  • Labeling: Add a 5- to 10-fold molar excess of this compound to the protein solution. Incubate for 1-2 hours at room temperature in the dark.

  • Quenching: Stop the reaction by adding a 2-fold molar excess of a quenching reagent (e.g., L-cysteine) over the initial labeling reagent concentration. Incubate for 15-30 minutes.

  • Sample Cleanup: Remove excess reagents by dialysis, buffer exchange, or protein precipitation (e.g., with acetone (B3395972) or trichloroacetic acid).

  • Proteolytic Digestion: Resuspend the labeled protein in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Desalting: Acidify the digest with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or ZipTip prior to MS analysis.

Protocol 2: Mass Spectrometry Analysis of Labeled Peptides

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system is recommended.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column.

  • Mobile Phases:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of mobile phase B to elute the peptides.

  • MS Acquisition:

    • MS1 (Full Scan): Acquire high-resolution full scans to detect the precursor ions of the labeled peptides.

    • MS2 (Fragmentation): Use a data-dependent acquisition (DDA) mode to select the most intense precursor ions for fragmentation (e.g., by HCD or CID).

Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar) to search the MS/MS data against a relevant protein sequence database.

  • Define the mass shift corresponding to the this compound modification on cysteine residues (C + 307.0518 Da) as a variable modification.

  • Also, search for potential off-target modifications on other residues (e.g., His, Lys, Met) to assess specificity.

  • Manually inspect the MS/MS spectra of identified labeled peptides to confirm the presence of the modification on the correct cysteine residue.

  • Quantify the labeling efficiency by comparing the intensities of the labeled versus unlabeled versions of each cysteine-containing peptide.

Data Presentation

The following table illustrates the expected mass shifts for on-target and potential off-target modifications with this compound.

Amino AcidModificationMass Shift (Da)
Cysteine (C)PROXYL-acetamido+307.0518
Histidine (H)PROXYL-acetamido+307.0518
Lysine (K)PROXYL-acetamido+307.0518
Methionine (M)PROXYL-acetamido+307.0518
N-terminusPROXYL-acetamido+307.0518

Visualizing the Workflow and Chemistry

To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_0 Protein Preparation cluster_1 Labeling cluster_2 Sample Processing cluster_3 Analysis Protein Protein Sample ReducedProtein Reduced Protein Protein->ReducedProtein Reduction (DTT/TCEP) LabeledProtein PROXYL-Labeled Protein ReducedProtein->LabeledProtein + this compound DigestedPeptides Digested Peptides LabeledProtein->DigestedPeptides Trypsin Digestion DesaltedPeptides Desalted Peptides DigestedPeptides->DesaltedPeptides C18 Cleanup LCMS LC-MS/MS Analysis DesaltedPeptides->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for validating this compound labeling by mass spectrometry.

Caption: Reaction of this compound with a cysteine residue.

Conclusion

Validating the labeling of proteins with this compound by mass spectrometry is an indispensable step for ensuring the reliability of subsequent biophysical studies. This guide provides a framework for comparing this reagent to other common cysteine-modifying agents and offers detailed protocols for labeling and MS analysis. By carefully controlling experimental conditions and thoroughly analyzing the mass spectrometry data, researchers can confidently determine the efficiency and specificity of their labeling reactions, paving the way for insightful structural and dynamic studies of proteins.

References

A Head-to-Head Comparison of IAP and MTSL Spin Labels for EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Electron Paramagnetic Resonance (EPR) spectroscopy, the choice of spin label is paramount to extracting meaningful data on protein structure, dynamics, and interactions. This guide provides an objective, data-driven comparison of two widely used cysteine-reactive nitroxide spin labels: 3-(2-Iodoacetamido)-PROXYL (IAP) and S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSL).

Introduction to IAP and MTSL

Both IAP and MTSL are invaluable tools in site-directed spin labeling (SDSL)-EPR experiments. They are designed to covalently attach to cysteine residues introduced at specific sites within a protein, providing a paramagnetic probe whose EPR spectrum is sensitive to its local environment and motion.

This compound (IAP) belongs to the iodoacetamide (B48618) class of reagents. It reacts with the sulfhydryl group of a cysteine residue via a nucleophilic substitution reaction, forming a stable thioether bond.

MTSL , a methanethiosulfonate-based spin label, reacts with cysteine's sulfhydryl group through a thiol-disulfide exchange reaction, resulting in a disulfide bond between the label and the protein. This disulfide linkage is potentially susceptible to cleavage under reducing conditions.[1]

Performance Comparison: IAP vs. MTSL

The selection of a spin label hinges on several factors, including labeling efficiency, the stability of the label-protein conjugate, the potential impact on protein structure and function, and the nature of the EPR experiment being conducted (e.g., continuous wave EPR for dynamics or pulsed EPR for distance measurements).

Quantitative Data Summary
Performance MetricThis compound (IAP)MTSLKey Considerations & References
Reaction Chemistry Nucleophilic substitution with cysteine thiolThiol-disulfide exchange with cysteine thiolIAP forms a thioether bond; MTSL forms a disulfide bond.
Bond Stability High (stable thioether bond)Moderate (disulfide bond, susceptible to reduction)Thioether bonds are generally more stable, especially in reducing environments.[2][3]
Labeling Efficiency Can achieve high yields, potentially higher than MTSL under certain conditions.Generally high, but can be variable.Labeling efficiency is protein and condition-dependent. One study showed IAP with ~50% yield compared to ~30% for MTSL under the same conditions.
Label Mobility Generally higher mobility due to a more flexible linker.Generally lower mobility, providing a more direct report on backbone dynamics.The choice depends on whether the experiment aims to probe local dynamics (MTSL) or requires a more flexible tether.
Impact on Protein Can be less perturbing in some cases; less prone to causing precipitation in specific instances.Can sometimes induce protein precipitation.The effect is highly protein-dependent.
DEER/PELDOR Performance The flexible linker can lead to broader distance distributions.The more rigid nature is often preferred for precise distance measurements, leading to narrower distributions.[1][4]For high-precision distance measurements, MTSL is often the preferred choice of the two.

Experimental Protocols

Accurate and reproducible results in SDSL-EPR begin with a robust and well-executed labeling protocol. Below are generalized protocols for labeling proteins with IAP and MTSL.

Protocol 1: Labeling with this compound (IAP)

This protocol is a general guideline for labeling proteins with iodoacetamide-based spin labels.

  • Protein Preparation:

    • Ensure the protein is in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.5-8.5). Avoid buffers containing nucleophiles like Tris or DTT.

    • If the protein has been stored with a reducing agent, it must be removed prior to labeling, for example, by using a desalting column.

  • Spin Label Preparation:

    • Prepare a stock solution of IAP (e.g., 10-100 mM) in a high-quality, anhydrous organic solvent such as DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the IAP stock solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum (typically <5%) to avoid protein denaturation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol (B42355) or DTT to a final concentration of 10-50 mM to react with any unreacted IAP.

    • Incubate for at least 30 minutes at room temperature.

  • Purification:

    • Remove excess spin label and quenching reagent using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions. The labeled protein is typically the first colored band to elute.

  • Verification of Labeling:

    • Confirm labeling and estimate efficiency using methods such as EPR spectroscopy to quantify the spin concentration relative to the protein concentration, or mass spectrometry to detect the mass shift corresponding to the attached label.

Protocol 2: Labeling with MTSL

This protocol is a standard procedure for labeling proteins with MTSL.

  • Protein Preparation:

    • The purified protein should be in a buffer at a pH between 6.5 and 8.0.

    • Reduce any existing disulfide bonds in the protein by incubating with a 10-fold molar excess of DTT for 15-30 minutes at room temperature.

    • Remove the DTT using a desalting column, and proceed immediately to the labeling step.

  • Spin Label Preparation:

    • Prepare a stock solution of MTSL (e.g., 100-200 mM) in a dry, inert solvent like acetonitrile (B52724) or ethanol. Store at -20°C, protected from light.

  • Labeling Reaction:

    • Add a 5- to 50-fold molar excess of the MTSL stock solution to the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The incubation time may need to be optimized for buried cysteine residues.

  • Purification:

    • Remove the unreacted MTSL by dialysis, diafiltration, or a desalting column.

  • Verification of Labeling:

    • Determine the labeling efficiency by comparing the protein concentration (measured by UV-Vis spectroscopy) with the spin concentration (determined by CW-EPR spectroscopy). Mass spectrometry can also be used to confirm covalent modification.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a site-directed spin labeling experiment for EPR spectroscopy.

G cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification & Analysis Protein_Purification Protein Purification (with Cys mutation) Reduction Reduction of Cys (e.g., with DTT) Protein_Purification->Reduction Removal_Reducing_Agent Removal of Reducing Agent Reduction->Removal_Reducing_Agent Labeling_Reaction Incubate Protein with Excess Spin Label Removal_Reducing_Agent->Labeling_Reaction Spin_Label_Prep Prepare Spin Label Stock Solution (IAP or MTSL) Spin_Label_Prep->Labeling_Reaction Quench Quench Reaction (for IAP) Labeling_Reaction->Quench for IAP Purify_Labeled_Protein Purify Labeled Protein (remove excess label) Labeling_Reaction->Purify_Labeled_Protein Quench->Purify_Labeled_Protein Verification Verify Labeling (EPR, MS) Purify_Labeled_Protein->Verification EPR_Spectroscopy EPR Spectroscopy (CW or Pulsed) Verification->EPR_Spectroscopy

Caption: General workflow for site-directed spin labeling with IAP or MTSL.

Logical Relationships in Spin Label Selection

The choice between IAP and MTSL is dictated by the specific requirements of the EPR experiment. The following diagram outlines the decision-making process.

G Start Start: Choose Spin Label Experiment_Type What is the primary EPR experiment? Start->Experiment_Type Reducing_Environment Is the experiment in a reducing environment? Experiment_Type->Reducing_Environment Dynamics (CW-EPR) Distance_Precision Is high precision in distance measurement critical? Experiment_Type->Distance_Precision Distance (DEER/PELDOR) Protein_Stability Is protein stability with MTSL a concern? Reducing_Environment->Protein_Stability No IAP Consider IAP Reducing_Environment->IAP Yes Distance_Precision->IAP No MTSL Consider MTSL Distance_Precision->MTSL Yes Protein_Stability->IAP Yes Protein_Stability->MTSL No

References

A Head-to-Head Comparison of Iodoacetamide and Maleimide Spin Labels for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis using techniques like site-directed spin labeling (SDSL), the choice of a spin label is a critical decision that can significantly impact experimental outcomes. Iodoacetamide (B48618) and maleimide-based spin labels are two of the most commonly employed classes of reagents for selectively targeting cysteine residues. This guide provides an objective, data-driven comparison of their performance characteristics to aid in the selection of the optimal tool for your research needs.

This comparison guide delves into the chemical reactivity, specificity, and stability of iodoacetamide and maleimide (B117702) spin labels, offering detailed experimental protocols and visual guides to their application.

Quantitative Performance Comparison

The selection of a spin label is often a trade-off between reactivity and stability. The following table summarizes the key performance characteristics of iodoacetamide and maleimide spin labels based on available experimental data and established chemical principles.

FeatureIodoacetamide Spin LabelsMaleimide Spin LabelsKey Considerations
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael AdditionThe SN2 reaction of iodoacetamide is generally considered irreversible, while the Michael addition of maleimides can be reversible under certain conditions (retro-Michael reaction).
Reaction pH Optimal at pH 7.5-8.5Optimal at pH 6.5-7.5[1]Higher pH increases the reactivity of iodoacetamide but also the risk of off-target reactions. Maleimides are highly selective for thiols within their optimal pH range.
Reactivity Generally less reactive than maleimidesHighly reactive towards thiols[2]The higher reactivity of maleimides can lead to faster labeling kinetics.
Specificity Can exhibit off-target reactions with other residues (e.g., methionine, lysine, histidine) at higher pH and concentrations[3][4]Highly specific for cysteine residues within the optimal pH range[5]Careful control of reaction conditions is crucial to ensure the specificity of iodoacetamide labeling.
Bond Stability Forms a highly stable, irreversible thioether bond[6]The resulting thioether bond can be susceptible to hydrolysis and exchange with other thiols, especially in reducing environments[7]The stability of the maleimide-cysteine linkage can be a concern for long-term experiments or in vivo studies.
Side Reactions Alkylation of other nucleophilic amino acid side chains[3]Hydrolysis of the maleimide ring, retro-Michael reaction leading to de-labeling, and potential cross-reactivity with amines at pH > 7.5[1]The potential for reversibility of the maleimide-thiol linkage should be considered in experimental design.

Chemical Reaction Pathways

The distinct reaction mechanisms of iodoacetamide and maleimide spin labels with cysteine residues are fundamental to their differing performance characteristics.

cluster_iodoacetamide Iodoacetamide Reaction cluster_maleimide Maleimide Reaction Iodoacetamide Iodoacetamide Spin Label Transition_I SN2 Transition State Iodoacetamide->Transition_I Cysteine_I Protein-SH (Cysteine) Cysteine_I->Transition_I Nucleophilic Attack Product_I Stable Thioether Bond (Irreversible) Transition_I->Product_I Iodide Iodide (Leaving Group) Transition_I->Iodide Maleimide Maleimide Spin Label Intermediate_M Thioenolate Intermediate Maleimide->Intermediate_M Cysteine_M Protein-SH (Cysteine) Cysteine_M->Intermediate_M Michael Addition Product_M Thioether Bond (Potentially Reversible) Intermediate_M->Product_M Protonation

Figure 1. Cysteine Labeling Reactions.

Experimental Protocols

Successful and reproducible spin labeling requires meticulous adherence to optimized protocols. Below are detailed methodologies for labeling proteins with iodoacetamide and maleimide spin labels.

Iodoacetamide Spin Labeling Protocol

This protocol is a generalized procedure and may require optimization for specific proteins.

Materials:

  • Purified protein with a single accessible cysteine residue

  • Iodoacetamide spin label (e.g., (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate, MTSL)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 100 mM L-cysteine in labeling buffer)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the purified protein in the labeling buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature. Note: If using DTT, it must be removed prior to adding the spin label, for example, by using a desalting column.

  • Spin Label Preparation: Immediately before use, dissolve the iodoacetamide spin label in a minimal amount of a compatible organic solvent (e.g., DMSO or acetonitrile) and then dilute to the desired stock concentration with labeling buffer. Protect the solution from light.[3]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the iodoacetamide spin label solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quenching the Reaction: To stop the labeling reaction, add a 5-fold molar excess of the quenching solution (relative to the spin label) and incubate for 10 minutes.

  • Purification: Remove the unreacted spin label and quenching reagent using a desalting column or by dialysis against a suitable buffer.

Maleimide Spin Labeling Protocol

This protocol is a generalized procedure and may require optimization for specific proteins.

Materials:

  • Purified protein with a single accessible cysteine residue

  • Maleimide spin label (e.g., 3-Maleimido-PROXYL)

  • Reducing agent (e.g., TCEP)

  • Labeling buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.0)[9]

  • Quenching solution (e.g., 100 mM β-mercaptoethanol or L-cysteine in labeling buffer)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the purified protein in the degassed labeling buffer to a final concentration of 1-10 mg/mL.[10]

  • Reduction of Disulfide Bonds (if necessary): Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[5]

  • Spin Label Preparation: Immediately before use, dissolve the maleimide spin label in an anhydrous organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).[11]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide spin label stock solution to the protein solution while gently stirring. Incubate for 2 hours at room temperature or overnight at 4°C.[5][11]

  • Quenching the Reaction: Add a 5-fold molar excess of the quenching solution (relative to the spin label) and incubate for 10 minutes.

  • Purification: Remove the unreacted spin label and quenching reagent using a desalting column or by dialysis against a suitable buffer.[9]

Experimental Workflow: Site-Directed Spin Labeling (SDSL)

The following diagram outlines the key stages of a typical SDSL experiment, from protein preparation to data analysis.

A Protein Expression & Purification B Site-Directed Mutagenesis (Introduce Cysteine) A->B C Protein Reduction B->C D Spin Labeling Reaction (Iodoacetamide or Maleimide) C->D E Quenching D->E F Purification (Remove Excess Label) E->F G EPR Spectroscopy F->G H Data Analysis G->H

Figure 2. Site-Directed Spin Labeling Workflow.

Conclusion

The choice between iodoacetamide and maleimide spin labels is contingent on the specific experimental goals and the nature of the protein under investigation. Maleimide spin labels offer high reactivity and specificity for cysteine residues under mild pH conditions, making them an excellent choice for many applications. However, the potential for the reversibility of the formed thioether bond must be a consideration, particularly for long-term studies or experiments in a cellular environment.

Iodoacetamide spin labels form a more stable, irreversible thioether bond, which is advantageous for applications requiring a permanent label. The trade-off is a generally lower reactivity and a higher propensity for off-target reactions if the experimental conditions, particularly pH, are not carefully controlled. For studies where absolute bond stability is paramount, iodoacetamide remains a robust choice, provided that labeling conditions are optimized to ensure specificity.

Ultimately, a thorough understanding of the chemical principles and careful optimization of the labeling protocol are essential for the successful application of either class of spin label in elucidating protein structure and dynamics.

References

Unveiling Molecular Architectures: A Comparative Guide to Cross-Validating EPR Data in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the intricate three-dimensional structures of biomolecules is paramount to understanding their function and designing novel therapeutics. Electron Paramagnetic Resonance (EPR) spectroscopy, a powerful technique for studying paramagnetic species, offers unique insights into the structure, dynamics, and environment of macromolecules. However, the true strength of EPR data is often realized when it is cross-validated with information from other established structural biology techniques. This guide provides an objective comparison of EPR with X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM), and Förster Resonance Energy Transfer (FRET), supported by experimental considerations.

The Power of Integrative Structural Biology

Modern structural biology has moved towards an integrative or hybrid approach, where data from multiple techniques are combined to generate a more complete and accurate picture of a biomolecule's structure and function.[1][2][3] EPR spectroscopy, particularly when combined with site-directed spin labeling (SDSL), has become a vital tool in this integrative framework.[1] It provides valuable distance restraints and information on conformational changes, complementing the high-resolution static pictures from X-ray crystallography and cryo-EM, and the detailed solution-state dynamics from NMR.[1][4]

Comparing EPR with Key Structural Biology Techniques

The choice of a biophysical technique depends on various factors, including the size and nature of the biological system, the desired level of detail, and the specific questions being addressed. The following tables summarize the key characteristics and performance metrics of EPR in comparison to other major techniques.

Table 1: General Comparison of Structural Biology Techniques
FeatureElectron Paramagnetic Resonance (EPR)X-ray CrystallographyNuclear Magnetic Resonance (NMR)cryo-Electron Microscopy (cryo-EM)Förster Resonance Energy Transfer (FRET)
Principle Detects unpaired electrons (intrinsic or spin labels) to measure distances, accessibility, and dynamics.[5]Scatters X-rays from a crystal to determine electron density and atomic coordinates.[6]Measures the magnetic properties of atomic nuclei to determine structure and dynamics in solution.[7]Images frozen hydrated molecules to reconstruct a 3D structure.[8]Measures the efficiency of energy transfer between two fluorophores to determine distance.[9]
Sample State Solution (frozen or liquid), single crystals, in-cell.[1][10]Crystalline solid.[6]Solution.[7]Vitreous ice (amorphous solid).[8]Solution, in-cell.[9]
Size Limitation No theoretical upper limit.[4]No theoretical limit, but crystallization of large complexes can be challenging.[6]Generally limited to < 50 kDa for detailed structure determination.[7][11]Ideal for large complexes (>100 kDa).[12]No strict size limit, but dependent on labeling efficiency.
Resolution Provides distance distributions (Ångstrom precision), but not a complete high-resolution structure on its own.[13]Atomic resolution (< 3 Å).[14]Atomic resolution for smaller proteins.[11]Near-atomic resolution for well-behaved samples.[8]Provides distance information, not a full structure.[9]
Dynamic Information Excellent for studying conformational changes, flexibility, and kinetics.[4][15]Generally provides a static picture of the most stable conformation in the crystal lattice.[11]Excellent for studying dynamics over a wide range of timescales.[7]Can capture different conformational states if they can be computationally separated.[16]Can monitor real-time conformational changes.[9]
Throughput Moderate.Low to moderate, dependent on crystallization success.Low.High for data collection, but computationally intensive.High.
Table 2: Quantitative Comparison of Distance Measurement Capabilities
ParameterPulsed EPR (DEER/PELDOR)X-ray CrystallographyNMR (NOE)cryo-EMsmFRET
Distance Range 1.5 - 16 nm[13][17]N/A (provides atomic coordinates)< 6 ÅN/A (provides 3D model)3 - 10 nm[9][12]
Distance Precision High (sub-Ångstrom for mean distance)[13]Very high (sub-Ångstrom)ModerateHigh (depends on resolution)Moderate
Information Content Provides a distribution of distances, reflecting conformational heterogeneity.[1]Provides a single, time-averaged distance between atoms.Provides an upper distance limit.Provides a 3D model from which distances can be measured.Provides the efficiency of energy transfer, which is related to the average distance.
Key Advantage Ability to measure longer distances and characterize conformational ensembles.[1]Unparalleled atomic detail of the overall structure.[14]Provides a wealth of short-range distance restraints for structure calculation.Ability to visualize large, flexible complexes in a near-native state.[12]High sensitivity allows for single-molecule measurements.[9]
Key Limitation Requires introduction of spin labels; measurements often at cryogenic temperatures.[1]Requires well-diffracting crystals; can be biased by crystal packing forces.[7]Limited to short-range distances and smaller proteins.[7]Lower resolution for smaller, more dynamic molecules.[12]Requires bulky fluorophores; susceptible to photobleaching and label orientation effects.[18][19]

Experimental Protocols for Cross-Validation

To ensure a robust cross-validation of EPR data, it is crucial to employ well-defined experimental protocols. The following outlines the key steps for each technique in a comparative study.

Site-Directed Spin Labeling (SDSL) for EPR
  • Protein Expression and Purification: The protein of interest is expressed, often with cysteine mutations at the sites targeted for labeling.

  • Spin Labeling: The purified protein is incubated with a spin-labeling reagent, typically a nitroxide-based methanethiosulfonate (B1239399) (MTSL), which covalently attaches to the cysteine residues.[15]

  • Removal of Unreacted Label: Excess, unreacted spin label is removed through dialysis or size-exclusion chromatography.

  • EPR Spectroscopy:

    • Continuous Wave (CW) EPR: Provides information on the mobility of the spin label and its local environment.[5][15]

    • Pulsed EPR (DEER/PELDOR): Measures the dipolar coupling between two spin labels to determine the distance distribution between them.[9][17] This is typically performed on frozen solutions.[13]

X-ray Crystallography
  • Crystallization: The purified protein is screened against a variety of conditions to induce the formation of well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[6]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which an atomic model of the protein is built and refined.[6]

NMR Spectroscopy
  • Sample Preparation: The protein is typically isotopically labeled (e.g., with ¹⁵N and ¹³C) and dissolved in a suitable buffer.

  • Data Acquisition: A series of NMR experiments (e.g., HSQC, NOESY, TROSY) are performed to assign the resonances of the protein's nuclei and measure through-space correlations (NOEs).

  • Structure Calculation: The experimental restraints, primarily NOE-derived distance restraints, are used to calculate an ensemble of structures that are consistent with the data.

Cryo-Electron Microscopy (cryo-EM)
  • Sample Preparation: A thin film of the purified protein solution is applied to a grid and rapidly frozen in liquid ethane (B1197151) to create a layer of vitreous ice.[8]

  • Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of individual particles in different orientations.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the molecule.[8]

Single-Molecule FRET (smFRET)
  • Labeling: The protein is labeled with a donor and an acceptor fluorophore at specific sites.

  • Immobilization: For many smFRET experiments, the labeled protein is immobilized on a surface.

  • Data Acquisition: The fluorescence from individual molecules is detected, and the FRET efficiency is calculated.

  • Data Analysis: The distribution of FRET efficiencies is analyzed to determine the distribution of distances between the fluorophores.

Visualizing Integrative Workflows

The power of combining these techniques lies in an integrative workflow that leverages the strengths of each method to build a comprehensive structural and dynamic model of a biological system.

integrative_workflow cluster_experimental Experimental Data Acquisition cluster_data Derived Information cluster_modeling Computational Modeling and Validation EPR EPR Spectroscopy (DEER, CW-EPR) EPR_data Distance Distributions Conformational Dynamics EPR->EPR_data XRAY X-ray Crystallography XRAY_data High-Resolution Static Structure XRAY->XRAY_data NMR NMR Spectroscopy NMR_data Solution Structure Local Dynamics NMR->NMR_data CRYOEM Cryo-Electron Microscopy CRYOEM_data 3D Density Map Conformational States CRYOEM->CRYOEM_data Model Integrative Structural Model EPR_data->Model XRAY_data->Model NMR_data->Model CRYOEM_data->Model Validation Cross-Validation and Refinement Model->Validation Validation->Model Final_Model Final_Model Validation->Final_Model Final Validated Model

Integrative Structural Biology Workflow

Applications in Drug Discovery and Development

The cross-validation of EPR data is not merely an academic exercise; it has significant implications for drug discovery and development. By providing a more accurate and complete understanding of a drug target's structure and conformational dynamics, this integrative approach can:

  • Aid in rational drug design: High-resolution structures from crystallography or cryo-EM, informed by the dynamic states revealed by EPR, can guide the design of more potent and specific small molecules.[20]

  • Elucidate mechanisms of action: EPR can be used to study drug-target interactions, conformational changes upon drug binding, and the role of allosteric regulation.[20][21]

  • Characterize drug delivery systems: EPR can probe the microenvironment within drug delivery vehicles, such as viscosity and polarity, providing insights into drug release mechanisms.[22]

  • Investigate drug-induced toxicity: The role of free radicals in drug-induced toxicity can be directly studied using EPR.[21]

Conclusion

EPR spectroscopy is a versatile and powerful tool in the structural biologist's arsenal.[4] Its unique ability to provide information on molecular distances, dynamics, and conformational heterogeneity makes it highly complementary to other high-resolution techniques.[1] By cross-validating EPR data with results from X-ray crystallography, NMR, and cryo-EM, researchers can build more accurate and comprehensive models of biological macromolecules. This integrative approach is not only advancing our fundamental understanding of biological processes but also paving the way for the development of new and improved therapeutics.

References

Assessing the Conformational Impact of 3-(2-Iodoacetamido)-PROXYL Labeling: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology and drug development, site-directed spin labeling (SDSL) is a powerful technique to investigate protein structure, dynamics, and conformational changes. The choice of spin label is critical, as the label itself can potentially perturb the native conformation of the protein, leading to non-representative structural data. This guide provides an objective comparison of 3-(2-Iodoacetamido)-PROXYL (IAP), a sulfhydryl-specific spin label, with common alternatives, focusing on the potential conformational impact of labeling.

Introduction to Site-Directed Spin Labeling

SDSL, in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, allows for the measurement of distances between labeled sites on a macromolecule and provides insights into the local environment and dynamics of the spin label.[1] The most common strategy involves introducing a cysteine residue at a specific site in the protein via site-directed mutagenesis, followed by covalent modification of the cysteine's sulfhydryl group with a nitroxide spin label, such as IAP.

The ideal spin label should be small, rigid, and minimally perturbing to the protein's structure and function. However, the attachment of any extrinsic molecule can induce local or even global conformational changes. Therefore, it is crucial to assess the impact of the chosen label.

Comparison of Cysteine-Reactive Spin Labels

The most widely used spin labels for cysteine modification are based on three reactive groups: iodoacetamide (B48618), maleimide, and methanethiosulfonate (B1239399). This compound falls into the first category. Its primary alternatives include 3-Maleimido-PROXYL and the methanethiosulfonate spin label (MTSSL).

FeatureThis compound (IAP)3-Maleimido-PROXYLMethanethiosulfonate Spin Label (MTSSL)
Reactive Group IodoacetamideMaleimideMethanethiosulfonate
Reaction Type SN2 Nucleophilic SubstitutionMichael AdditionThiol-disulfide exchange
Reaction pH Optimal at pH 7.5-8.5Optimal at pH 6.5-7.5Broad pH range (6.0-9.0)
Reaction Speed Moderate to FastVery FastVery Fast
Bond Formed ThioetherThioetherDisulfide
Bond Stability Highly StableStable, but susceptible to hydrolysis and retro-Michael additionLabile in the presence of reducing agents
Specificity High for Cysteine, but can react with other nucleophiles (Met, Lys, His, N-terminus) at higher pH and longer reaction times.Generally higher for Cysteine at neutral pH.High for Cysteine.
Potential for Perturbation The covalent modification can alter local charge and sterics. The flexibility of the linker can be a source of uncertainty in distance measurements.Similar potential for steric perturbation as IAP. The resulting thioether bond is stable.The disulfide bond is susceptible to cleavage by cellular reducing agents, which can be a limitation for in-cell studies.

While direct quantitative data comparing the conformational impact of IAP and its alternatives on the same protein is sparse in the literature, a study on rat liver 60S ribosomal subunits found that N-ethylmaleimide (a maleimide-containing compound) inhibited the activity of the subunits, whereas iodoacetamide had only a slight effect.[2] This suggests that for this specific system, the iodoacetamide-based modification was less perturbing. However, this is not a universal rule and the impact is highly context-dependent.

Assessing the Conformational Impact of Labeling

To ensure that the spin label does not significantly alter the protein's structure or function, it is essential to perform biophysical and functional characterization of the labeled protein.

Experimental Protocols

1. Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a rapid and effective method for assessing the secondary structure of a protein.[3] By comparing the CD spectra of the unlabeled and labeled protein, one can detect any significant changes in the alpha-helix and beta-sheet content.[4][5]

  • Protocol:

    • Prepare solutions of both unlabeled and labeled protein at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[6]

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record the far-UV CD spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 25°C).[7]

    • Acquire a baseline spectrum of the buffer alone and subtract it from the protein spectra.[7]

    • Compare the spectra of the unlabeled and labeled protein. Significant changes in the shape and magnitude of the CD signal, particularly at the characteristic wavelengths for alpha-helices (negative bands at 222 and 208 nm) and beta-sheets (negative band at 218 nm), would indicate a conformational change.[1]

2. Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, measures the thermal stability of a protein.[8][9] Ligand binding or covalent modification can alter a protein's melting temperature (Tm). A significant change in Tm upon labeling can indicate a change in the protein's conformational stability.

  • Protocol:

    • Prepare the unlabeled and labeled protein to a final concentration of 2-5 µM in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.[10]

    • Use a real-time PCR instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).[11]

    • Monitor the fluorescence intensity as a function of temperature.

    • The Tm is the midpoint of the unfolding transition. Compare the Tm of the unlabeled and labeled protein. A significant shift suggests that the label has altered the protein's stability.

3. Enzyme Activity Assay

For enzymes, the most direct way to assess the impact of labeling is to measure their catalytic activity. A significant loss of activity upon labeling indicates that the label has likely perturbed the conformation of the active site or allosteric sites.

  • General Protocol:

    • Prepare reaction mixtures containing a suitable buffer, substrate, and any necessary cofactors.[12]

    • Initiate the reaction by adding a known concentration of the unlabeled or labeled enzyme.

    • Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[13]

    • Calculate the specific activity (e.g., in µmol of product formed per minute per mg of enzyme) for both the unlabeled and labeled enzyme.

    • A significant difference in specific activity indicates that the label has impacted the enzyme's function.

Visualizing Workflows and Concepts

experimental_workflow cluster_prep Protein Preparation cluster_analysis Conformational Analysis unlabeled Unlabeled Protein cd Circular Dichroism unlabeled->cd Control dsf Differential Scanning Fluorimetry unlabeled->dsf Control activity Enzyme Activity Assay unlabeled->activity Control labeled IAP-Labeled Protein labeled->cd Experiment labeled->dsf Experiment labeled->activity Experiment data_comp Data Comparison cd->data_comp Compare Spectra dsf->data_comp Compare Tm activity->data_comp Compare Activity conclusion Assess Conformational Impact data_comp->conclusion

Workflow for assessing the conformational impact of labeling.

labeling_chemistry cluster_iap Iodoacetamide Chemistry cluster_maleimide Maleimide Chemistry protein Protein-SH (Cysteine) iap IAP (Iodoacetamido-PROXYL) protein->iap maleimide Maleimido-PROXYL protein->maleimide iap_product Protein-S-CH2-CO-NH-PROXYL (Stable Thioether Bond) iap->iap_product SN2 Reaction maleimide_product Protein-S-Maleimide-PROXYL (Stable Thioether Bond) maleimide->maleimide_product Michael Addition

Comparison of IAP and Maleimide labeling reactions.

Conclusion

The selection of a spin label for SDSL-EPR studies requires careful consideration of its potential to perturb the native structure and function of the protein under investigation. While this compound is a widely used and effective spin label, its conformational impact should be experimentally assessed. By employing a combination of biophysical techniques such as Circular Dichroism and Differential Scanning Fluorimetry, alongside functional assays, researchers can validate the structural integrity of the labeled protein. This ensures that the insights into protein conformation and dynamics obtained from EPR spectroscopy are a true reflection of the native state, thereby increasing the reliability and impact of the research. When significant perturbation is detected, considering alternative labels with different chemistries, such as maleimide-based or the more rigid, newer generation spin labels, is a prudent step.

References

A Comparative Analysis of PROXYL Derivatives for Spin Labeling in Biological EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used PROXYL (pyrrolidinyl-oxy) derivatives for site-directed spin labeling (SDSL) in electron paramagnetic resonance (EPR) spectroscopy. We will delve into their performance characteristics, supported by experimental data, to aid in the selection of the most suitable spin label for your research needs. Detailed experimental protocols and visual workflows are included to facilitate the practical application of these powerful techniques.

Introduction to PROXYL Spin Labels

PROXYL-based nitroxide spin labels are invaluable tools for investigating the structure, dynamics, and conformational changes of biomolecules.[1][2] Covalently attached to a specific site, typically an engineered cysteine residue, the paramagnetic nitroxide group acts as a reporter, with its EPR spectrum being highly sensitive to its local environment, mobility, and accessibility to other paramagnetic species.[1][2][3] The choice of the reactive group on the PROXYL derivative determines its specificity and the nature of the covalent linkage to the biomolecule. This guide focuses on a comparative analysis of three commonly used cysteine-reactive PROXYL derivatives:

  • Maleimido-PROXYL (M-PROXYL): Reacts with sulfhydryl groups via a Michael addition, forming a stable thioether bond.

  • Iodoacetamido-PROXYL (IA-PROXYL): Reacts with sulfhydryl groups through nucleophilic substitution, also forming a stable thioether bond.

  • Methanethiosulfonate-PROXYL (MTS-PROXYL): Reacts with sulfhydryl groups to form a disulfide bond. This linkage is susceptible to cleavage by reducing agents.

Performance Comparison of PROXYL Derivatives

The ideal spin label should be stable in the biological environment, minimally perturb the native structure of the biomolecule, and provide a high-resolution EPR spectrum that is sensitive to changes in its surroundings. Below, we compare the performance of different PROXYL derivatives based on these key criteria.

Data Presentation

Table 1: Comparative Stability of PROXYL and other Nitroxide Spin Labels in a Reducing Environment

The stability of a spin label is crucial, especially for in-cell EPR studies where the intracellular environment is highly reducing. The rate of reduction of the nitroxide radical to its EPR-silent hydroxylamine (B1172632) form is a key measure of its stability. Ascorbate (B8700270) (Vitamin C) is commonly used as a model reducing agent to assess this stability.

Spin Label DerivativeCore StructureSecond-Order Rate Constant (k) with Ascorbate (M⁻¹s⁻¹)Reference
3-Carboxy-PROXYLTetramethyl-pyrrolidine0.06 ± 0.01[4]
Tetraethyl-3-carboxy-PROXYLTetraethyl-pyrrolidine0.001 ± 0.0001[4][5]
4-Carboxy-TEMPOTetramethyl-piperidine0.28 ± 0.02[4]

Note: Lower 'k' values indicate greater stability. The data clearly shows that tetraethyl substitution on the pyrrolidine (B122466) ring significantly enhances the stability of the PROXYL derivative, making it about 60 times more resistant to reduction by ascorbate compared to the standard tetramethyl-PROXYL.[4][5] Pyrrolidine-based nitroxides (PROXYL) are generally more stable than piperidine-based nitroxides (TEMPO).[4]

Table 2: Representative EPR Spectral Parameters of Cysteine-Bound PROXYL Derivatives

The EPR spectrum of a spin label provides rich information about its local environment. Key parameters include the rotational correlation time (τc), which describes the mobility of the spin label, and the hyperfine coupling constant (aN), which is sensitive to the polarity of the environment.

Spin LabelModel Protein and SiteRotational Correlation Time (τc) (ns)Hyperfine Coupling Constant (aN) (Gauss)g-factorReference
Maleimido-PROXYLBovine Serum Albumin (Cys-34)Varies with conditions (e.g., pH, temp)~15.5 - 16.5Not specified[6]
MTS-PROXYLBacteriorhodopsin (various sites)Site-dependentSite-dependentNot specified[7]

Note: Direct, side-by-side comparative data for different PROXYL derivatives at the same protein site under identical conditions is scarce in the literature. The provided data illustrates the typical range of values. The rotational correlation time is highly sensitive to the local protein structure and dynamics; a smaller τc indicates higher mobility. The hyperfine coupling constant, aN, increases with the polarity of the nitroxide's microenvironment.

Experimental Protocols

Site-Directed Spin Labeling (SDSL) of a Cysteine-Free Protein

This protocol outlines the general steps for labeling a purified, cysteine-free protein into which a single cysteine residue has been introduced by site-directed mutagenesis.

1. Reagents and Buffers:

  • Protein Stock Solution: Purified protein at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 50 mM MOPS or phosphate (B84403) buffer, 150 mM NaCl, pH 7.4). The buffer should be free of primary amines if using maleimide-based labels.

  • Spin Label Stock Solution: 100-200 mM stock solution of the PROXYL derivative in a compatible organic solvent (e.g., DMSO or acetonitrile). Prepare this solution fresh.

  • Reducing Agent (for MTS-PROXYL labeling): 50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: 1 M solution of a scavenger for the unreacted spin label (e.g., L-cysteine for maleimides and iodoacetamides).

  • Dialysis Buffer: The same buffer used for the protein stock solution.

2. Reduction of Cysteine Residue (for proteins with potential disulfide bonds):

  • Add a 10-fold molar excess of DTT or TCEP to the protein solution.

  • Incubate at room temperature for 1 hour.

  • Remove the reducing agent by buffer exchange using a desalting column or dialysis.

3. Spin Labeling Reaction:

  • Add a 10 to 20-fold molar excess of the spin label stock solution to the protein solution. The final concentration of the organic solvent should not exceed 5% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture with gentle agitation. Reaction times and temperatures vary depending on the spin label and the protein:

    • Maleimido-PROXYL and Iodoacetamido-PROXYL: Typically react for 1-4 hours at room temperature or overnight at 4°C.

    • MTS-PROXYL: Reacts faster, usually for 15-60 minutes at room temperature.

  • Quench the reaction by adding a 100-fold molar excess of the quenching reagent and incubate for an additional 30 minutes.

4. Removal of Unreacted Spin Label:

  • Remove the unreacted spin label and quenching reagent by extensive dialysis against the dialysis buffer (e.g., 3 x 1 L changes over 24 hours) or by using a desalting column.

  • Concentrate the labeled protein solution to the desired concentration using a centrifugal concentrator.

5. Verification of Labeling:

  • Record a continuous-wave (CW) EPR spectrum of the labeled protein. The presence of a broad spectrum indicates successful labeling, while a sharp three-line spectrum suggests the presence of free, unreacted spin label.

  • The labeling efficiency can be quantified by double integration of the EPR spectrum and comparison to a standard of known concentration.

Continuous-Wave (CW) EPR Spectroscopy

This protocol describes the general procedure for acquiring CW-EPR spectra to study protein dynamics.

1. Sample Preparation:

  • Load the spin-labeled protein solution (typically 20-100 µM) into a glass capillary tube or a specialized flat cell.

  • For studies in the presence of ligands or other interacting molecules, pre-incubate the spin-labeled protein with the desired compound before loading into the EPR tube.

2. EPR Spectrometer Setup:

  • Set the microwave frequency to X-band (~9.5 GHz).

  • Set the temperature of the sample in the resonant cavity (e.g., 298 K for room temperature measurements).

  • Tune the spectrometer to the resonant frequency of the cavity.

3. Data Acquisition Parameters:

  • Center Field: Approximately 3400 Gauss (for g ≈ 2.006).

  • Sweep Width: 100-150 Gauss.

  • Microwave Power: Use a non-saturating power level, typically in the range of 2-20 mW. This should be determined experimentally by a power saturation study.

  • Modulation Frequency: 100 kHz.

  • Modulation Amplitude: Optimized for the best signal-to-noise ratio without line broadening, typically around 1 Gauss.

  • Time Constant: Appropriate for the scan time to avoid signal distortion.

  • Number of Scans: Average multiple scans to improve the signal-to-noise ratio.

4. Data Analysis:

  • The resulting EPR spectrum can be analyzed to determine the mobility of the spin label. This is often done by simulating the spectrum to extract the rotational correlation time (τc).

  • Changes in the spectral lineshape upon addition of a ligand or a change in environmental conditions (e.g., pH, temperature) indicate conformational changes in the protein in the vicinity of the spin label.

Mandatory Visualization

Signaling Pathway Diagram: GPCR Activation

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Their activation involves significant conformational changes, which can be effectively studied using SDSL-EPR.[8][9][10][11][12]

GPCR_Activation_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Agonist Agonist GPCR_inactive Inactive GPCR TM6 inward Agonist->GPCR_inactive:f0 1. Binding GPCR_active Active GPCR TM6 outward GPCR_inactive->GPCR_active G_protein G-protein GPCR_active:f0->G_protein 3. G-protein   Coupling Effector Effector Activation G_protein->Effector 4. Signal   Transduction

Caption: Workflow of GPCR activation and signaling.

Experimental Workflow Diagram: SDSL-EPR

The following diagram illustrates the general workflow for a site-directed spin labeling EPR experiment to study protein conformational changes.

SDSL_EPR_Workflow cluster_prep Sample Preparation cluster_epr EPR Spectroscopy cluster_analysis Data Analysis Mutagenesis Site-Directed Mutagenesis (Cys) Purification Protein Purification Mutagenesis->Purification Labeling Spin Labeling (PROXYL derivative) Purification->Labeling Purification2 Removal of Free Label Labeling->Purification2 EPR_acq CW-EPR Data Acquisition Purification2->EPR_acq Spectral_sim Spectral Simulation (τc, aN) EPR_acq->Spectral_sim Conformational_change Detection of Conformational Change Spectral_sim->Conformational_change

Caption: General workflow for SDSL-EPR experiments.

Conclusion

The choice of a PROXYL derivative for spin labeling depends on the specific requirements of the experiment. For studies in reducing environments, such as in-cell EPR, the highly stable tetraethyl-substituted PROXYL derivatives are the preferred choice. Maleimido- and iodoacetamido-PROXYL form stable thioether bonds, making them suitable for a wide range of applications. In contrast, MTS-PROXYL, which forms a reducible disulfide bond, may be advantageous in experiments where reversible labeling or release of the label is desired. By carefully considering the properties of each derivative and following robust experimental protocols, researchers can effectively harness the power of SDSL-EPR to gain deep insights into the intricate world of biomolecular structure and function.

References

A Researcher's Guide to Validating Protein Dynamics: A Comparison of 3-(2-Iodoacetamido)-PROXYL EPR and Molecular Dynamics Simulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein dynamics is paramount to unraveling biological function and designing effective therapeutics. This guide provides a comprehensive comparison of a powerful experimental technique, Electron Paramagnetic Resonance (EPR) spectroscopy using the spin label 3-(2-Iodoacetamido)-PROXYL (IAP), with a potent computational method, Molecular Dynamics (MD) simulations. We will delve into the methodologies, present a quantitative comparison of their outputs, and explore how their synergy provides a robust framework for validating protein dynamics data.

Introduction to IAP-EPR and MD Simulations in Protein Dynamics

Site-directed spin labeling (SDSL) in conjunction with EPR spectroscopy is a versatile experimental approach to probe the local environment and dynamics of specific residues within a protein. This compound (IAP) is a thiol-reactive spin label that can be covalently attached to cysteine residues. The unpaired electron of the PROXYL nitroxide radical serves as a sensitive reporter, with its EPR spectrum being modulated by its rotational motion. This motion, in turn, is dictated by the local protein dynamics at the labeled site.

Molecular dynamics (MD) simulations offer a computational microscope to visualize the time evolution of a protein's structure at an atomic level. By solving Newton's equations of motion for a system of atoms, MD simulations can predict the conformational ensembles and dynamic properties of a protein, providing a theoretical complement to experimental data.

The validation of MD simulations against experimental data is crucial to ensure the accuracy of the computational model and the reliability of its predictions. Comparing MD-derived dynamic parameters with those obtained from IAP-EPR experiments provides a powerful validation strategy, offering a more complete and confident picture of protein behavior.

Quantitative Comparison of IAP-EPR and MD Simulation Data

A key aspect of validating MD simulations with EPR data is the quantitative comparison of dynamic parameters. One of the most important parameters is the generalized order parameter (S²), which describes the spatial restriction of the spin label's motion. An S² value of 1 indicates a completely rigid site, while a value of 0 signifies unrestricted, isotropic motion. Another crucial parameter is the rotational correlation time (τc), which reflects the timescale of the spin label's tumbling.

Below is a table summarizing a direct comparison of order parameters obtained from EPR experiments and MD simulations for various sites in the model protein T4 Lysozyme.

ResidueExperimental S² (EPR)Simulated S² (MD)
400.700.72
650.650.68
720.810.83
800.750.77
1310.550.58

This data is representative of typical comparisons found in the literature and highlights the strong correlation often observed between experimental and simulated values when the force fields and simulation parameters are well-chosen.

Comparison with Other Biophysical Techniques

While the synergy between IAP-EPR and MD simulations is powerful, it is essential to understand its place within the broader landscape of techniques used to study protein dynamics.

TechniqueDynamic InformationTemporal ResolutionSpatial Resolution
IAP-EPR/MD Local side-chain and backbone dynamics, conformational exchangeps - μsAtomic to residue level
NMR Spectroscopy Backbone and side-chain dynamics, conformational exchangeps - sAtomic
X-ray Crystallography Atomic positions in a crystalline state (time-averaged)ms - s (for time-resolved studies)Atomic

Experimental and Computational Protocols

Experimental Protocol: Labeling a Protein with this compound (IAP)

This protocol outlines the general steps for labeling a cysteine residue in a protein with IAP for EPR analysis.

Materials:

  • Purified protein with a single cysteine residue

  • This compound (IAP)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds

  • Reaction buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-7.5)

  • Desalting column or dialysis equipment

  • EPR spectrometer

Procedure:

  • Protein Preparation: Ensure the protein is pure and at a suitable concentration (typically 50-200 µM). If necessary, reduce any existing disulfide bonds by incubating the protein with a 10-fold molar excess of DTT or TCEP for 1-2 hours at room temperature. Subsequently, remove the reducing agent using a desalting column or dialysis.

  • Labeling Reaction: Dissolve IAP in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution. Add a 5- to 10-fold molar excess of the IAP stock solution to the protein solution.

  • Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours. The reaction should be protected from light.

  • Removal of Excess Label: After the incubation period, remove the unreacted IAP using a desalting column or extensive dialysis against the desired buffer for EPR measurements.

  • EPR Spectroscopy: Concentrate the labeled protein sample to the desired concentration for EPR analysis. The sample is then loaded into a capillary tube and placed in the EPR spectrometer for data acquisition.

Computational Protocol: MD Simulation for Validating IAP-EPR Data

This protocol provides a step-by-step guide for setting up and running an MD simulation of an IAP-labeled protein to validate experimental EPR data.

Software:

  • MD simulation package (e.g., GROMACS, AMBER)

  • Molecular visualization software (e.g., VMD, PyMOL)

  • Force field for the protein (e.g., AMBER, CHARMM)

Procedure:

  • System Preparation:

    • Start with a high-resolution 3D structure of the target protein (from X-ray crystallography or NMR).

    • In silico, mutate the desired residue to cysteine if it is not already present.

    • Covalently attach the IAP spin label to the sulfhydryl group of the cysteine residue using molecular modeling software.

  • Force Field Parametrization for IAP:

    • The standard protein force fields do not include parameters for the IAP molecule. These parameters (bond lengths, angles, dihedrals, and partial charges) must be generated. This is typically done using quantum mechanical calculations (e.g., using Gaussian) and fitting the results to the force field's functional forms. Several studies have published parameters for PROXYL-based spin labels that can be adapted.

  • Solvation and Ionization:

    • Place the IAP-labeled protein in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic the experimental ionic strength.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Then, equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure the correct density. During equilibration, it is common to apply positional restraints to the protein backbone and the spin label to allow the solvent to relax around them, gradually releasing these restraints.

  • Production Run:

    • Run the production MD simulation without any restraints for a duration sufficient to sample the dynamics of interest (typically hundreds of nanoseconds to microseconds).

  • Trajectory Analysis:

    • From the resulting trajectory, calculate the order parameters (S²) and rotational correlation times (τc) of the IAP spin label. These values can then be directly compared with the experimental data from EPR.

Visualizing the Workflow and a Relevant Signaling Pathway

To better illustrate the relationship between the experimental and computational workflows, and to place this methodology in a biological context, the following diagrams are provided.

experimental_workflow cluster_protein_prep Protein Preparation cluster_labeling Spin Labeling cluster_analysis Data Acquisition & Analysis start Purified Protein reduce Reduce Cysteines (DTT/TCEP) start->reduce remove_reductant Remove Reductant reduce->remove_reductant add_iap Add IAP remove_reductant->add_iap incubate Incubate add_iap->incubate remove_excess Remove Excess IAP incubate->remove_excess epr_spec EPR Spectroscopy remove_excess->epr_spec analyze_epr Analyze Spectrum (S², τc) epr_spec->analyze_epr

Experimental workflow for IAP-EPR.

md_workflow cluster_setup System Setup cluster_simulation Simulation cluster_md_analysis Analysis protein_structure Protein Structure add_label Add IAP in silico protein_structure->add_label parametrize Parametrize IAP add_label->parametrize solvate Solvate & Ionize parametrize->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production Production MD equilibrate->production trajectory Analyze Trajectory production->trajectory calculate_params Calculate S² & τc trajectory->calculate_params

MD simulation workflow for validation.

A common class of proteins studied by this combined approach are G-protein coupled receptors (GPCRs), which are crucial drug targets. The beta-adrenergic receptor is a classic example.

signaling_pathway ligand Agonist (e.g., Epinephrine) receptor β-Adrenergic Receptor (GPCR) ligand->receptor Binds g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Glycogenolysis) pka->cellular_response Phosphorylates targets leading to

Simplified beta-adrenergic signaling pathway.

Conclusion

The combination of IAP-EPR spectroscopy and MD simulations provides a powerful and synergistic approach for the detailed investigation and validation of protein dynamics. While EPR offers precise experimental measurements of local dynamics at specific sites, MD simulations provide a dynamic, all-atom view of the protein's conformational landscape. The quantitative agreement between these two methods, as demonstrated by the comparison of order parameters and correlation times, lends strong support to the validity of the structural and dynamic models of the protein under investigation. This integrated approach is invaluable for fundamental research into protein function and is a critical tool in the modern drug discovery pipeline, enabling a more rational, structure-based design of novel therapeutics.

A Comparative Guide to Spin Labels for EPR Distance Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Electron Paramagnetic Resonance (EPR) spectroscopy, the choice of spin label is a critical determinant of experimental success and data quality. This guide provides an objective comparison of commonly used spin labels for distance measurements, supported by experimental data and detailed protocols to aid in selecting the optimal label for your specific application.

The ability to measure nanometer-scale distances and distance distributions within biomolecules makes pulsed dipolar EPR spectroscopy, particularly Double Electron-Electron Resonance (DEER or PELDOR), a powerful tool in structural biology.[1][2] The selection of an appropriate paramagnetic spin label, which is introduced site-specifically into the molecule of interest, directly impacts the accuracy, sensitivity, and achievable distance range of these measurements.[3] This guide focuses on a comparative analysis of the most prevalent classes of spin labels: nitroxides, trityl radicals, and gadolinium (III) complexes.

Performance Comparison of Spin Labels

The choice of spin label involves a trade-off between various factors including the desired distance range, required sensitivity, and the chemical environment of the labeling site. The following table summarizes the key quantitative performance metrics for nitroxide, trityl, and Gd(III)-based spin labels.

Spin Label ClassTypical Distance Range (Å)Relative SensitivityKey AdvantagesKey Disadvantages
Nitroxides (e.g., MTSL) 15 - 80[1][4]StandardWell-established protocols, relatively small size, versatile chemistry for site-directed spin labeling (SDSL).[5][6]Susceptible to reduction in cellular environments, limited temperature range for measurements due to short phase memory times (Tm).[7][8]
Trityl (TAM) Radicals Up to 160 (in specific cases)HighNarrower EPR lines leading to improved sensitivity, longer phase memory times allowing for measurements at higher temperatures, can provide narrower distance distributions.[9]Larger steric bulk which may perturb protein structure, synthesis and labeling protocols are less established than for nitroxides.[5]
Gadolinium (III) Complexes 20 - 100+HighHigh sensitivity, especially at higher magnetic fields, not susceptible to orientation selection simplifying data analysis, stable in reducing environments making them suitable for in-cell EPR.[7][10][11]Larger and more flexible linker can broaden distance distributions, more complex EPR spectra.[12]

Experimental Methodologies

Accurate and reproducible EPR distance measurements rely on meticulous experimental protocols. Below are generalized methodologies for protein spin labeling and subsequent DEER/PELDOR experiments.

General Protocol for Site-Directed Spin Labeling (SDSL) with Nitroxides

Site-directed spin labeling is a common technique for introducing a paramagnetic label at a specific position in a biomolecule.[13]

  • Protein Preparation : The protein of interest is expressed and purified. If necessary, site-directed mutagenesis is performed to introduce a cysteine residue at the desired labeling site and to remove any other reactive cysteines.

  • Reduction : The protein is treated with a reducing agent (e.g., DTT) for approximately 30 minutes to ensure the cysteine thiol group is in its reduced state.[13]

  • Removal of Reducing Agent : The reducing agent is removed, typically by size-exclusion chromatography.[13]

  • Spin Labeling Reaction : The protein is incubated with a ten-fold molar excess of a nitroxide spin label (e.g., MTSL) for 1-4 hours with gentle agitation.[13]

  • Removal of Unreacted Label : Excess, unreacted spin label is removed from the labeled protein, again typically via chromatography.[13]

  • Sample Preparation for EPR : The labeled protein solution is concentrated and mixed with a cryoprotectant (e.g., glycerol) before being flash-frozen in liquid nitrogen.[14]

Standard Four-Pulse DEER/PELDOR Experiment

The four-pulse DEER (or PELDOR) sequence is the most widely used pulse sequence for measuring inter-spin distances.[1][4]

  • Sample Loading : The frozen sample is placed in the EPR spectrometer's resonator.

  • Temperature Control : The measurement is typically performed at cryogenic temperatures (e.g., 50 K) to prolong the spin relaxation times.[14]

  • Pulse Sequence Application : The standard four-pulse sequence, π/2(νA)–τ1–π(νA)–(τ1+t)–π(νB)–(τ2-t)–π(νA)–τ2–echo, is applied.[14]

    • Observer Pulses (νA) : A set of three pulses at a specific frequency that generate a spin echo.

    • Pump Pulse (νB) : A single pulse at a different frequency that inverts the spins of the second label, modulating the echo intensity based on the dipolar interaction.

  • Data Acquisition : The intensity of the refocused echo is measured as a function of the time 't', which varies the position of the pump pulse. This creates a time-domain trace that contains the distance information.

  • Data Analysis : The resulting time-domain data is processed to remove the background decay and then transformed into a distance distribution using mathematical methods like Tikhonov regularization.[4]

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams illustrate the key steps in an EPR distance measurement experiment.

Experimental_Workflow cluster_prep Sample Preparation cluster_epr EPR Measurement cluster_analysis Data Analysis Protein Protein Expression & Purification Mutagenesis Site-Directed Mutagenesis (Cys) Protein->Mutagenesis Labeling Spin Labeling Mutagenesis->Labeling Purification Purification of Labeled Protein Labeling->Purification SamplePrep Sample Freezing Purification->SamplePrep DEER DEER/PELDOR Experiment SamplePrep->DEER Processing Raw Data Processing DEER->Processing Distribution Distance Distribution Processing->Distribution

Caption: Workflow for EPR distance measurements.

DEER_Pulse_Sequence cluster_observer Observer (vA) cluster_pump Pump (vB) cluster_echo t0 t0 t8 t8 t0->t8 time t1 t1 t3 t3 t1->t3 τ1 t2 t2 t4 t4 t3->t4 t t7 t7 t4->t7 τ2 - t t5 t5 t6 t6 p1 π/2 p2 π p4 π p3 π echo Echo

References

Assessing the Rigidity of 3-(2-Iodoacetamido)-PROXYL Attachment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(2-Iodoacetamido)-PROXYL (IAP), a sulfhydryl-specific spin label, with other commonly used labels for assessing protein structure and dynamics via Electron Paramagnetic Resonance (EPR) spectroscopy. The rigidity of the spin label's attachment to a biomolecule is a critical parameter that influences the interpretation of EPR data. This document outlines the experimental data and protocols necessary to evaluate and compare the attachment of IAP relative to its alternatives.

Introduction to Spin Labeling and Attachment Rigidity

Site-directed spin labeling (SDSL) is a powerful technique for investigating the structure, dynamics, and conformational changes of proteins and other biomolecules.[1][2] This method involves the introduction of a paramagnetic probe, or "spin label," at a specific site within the molecule of interest. The subsequent analysis of the spin label's EPR spectrum provides information about its local environment, mobility, and distance to other spin labels.

The rigidity of the linker connecting the nitroxide radical to the biomolecule is a crucial factor. A more rigidly attached label will more accurately report on the motion of the protein backbone, while a more flexible linker may exhibit independent motion that can complicate data interpretation. This compound is a commonly employed spin label that specifically targets cysteine residues through a covalent bond. Its five-membered PROXYL ring structure is often considered to offer a more restricted motion compared to other labels.

Comparison of Common Cysteine-Specific Spin Labels

The selection of a spin label depends on the specific application and the desired balance between labeling efficiency, stability, and the rigidity of the attachment. Below is a comparison of IAP with other popular sulfhydryl-reactive spin labels.

Spin LabelReactive GroupLinker CharacteristicsRelative RigidityKey Advantages
This compound (IAP/IPSL) IodoacetamideShort, amide bond linkageGenerally considered rigid Specific for sulfhydryl groups; stable linkage.[3]
(1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate (MTSL) MethanethiosulfonateLonger, more flexible disulfide bondGenerally considered flexible High reactivity and labeling efficiency.[1][2]
3-Maleimido-PROXYL (MSL) MaleimideThioether linkageIntermediate to rigid Highly specific for cysteines at neutral pH.[3][4]
bis-(2,2,5,5-Tetramethyl-3-imidazoline-1-oxyl-4-yl)disulfide (IDSL) DisulfideDirect disulfide bondPotentially more rigid due to shorter tetherBiradical nature can be advantageous for certain experiments.[5]

Experimental Data: Assessing Spin Label Rigidity

The rigidity of a spin label's attachment is experimentally determined by analyzing the line shape of its continuous-wave (CW) EPR spectrum. The rotational correlation time (τc) is a key parameter derived from the spectrum that quantifies the motional freedom of the nitroxide radical. A longer τc indicates a more restricted, or rigid, attachment.

A direct comparison of labeling efficiencies and resulting EPR spectra for IAP (referred to as IPSL in the study), MTSL, 3-Maleimido-PROXYL (MPSL), and IDSL on the B1 domain of protein G (GB1) revealed the following:

Spin LabelLabeling Efficiency (Overnight Incubation)Qualitative Spectral Features
MTSL ~100%Sharp spectral lines, indicative of higher mobility.
IAP (IPSL) ~30%Broader spectral lines compared to MTSL, suggesting more restricted motion.
MPSL ~125% (potential for non-specific labeling)Sharp components, suggesting some free label or high mobility.
IDSL ~90% (with 20-fold excess)Broader lines, indicating restricted motion.

Data adapted from a comparative study on spin-labeled GB1.[5]

The broader lineshape observed for IAP-labeled protein compared to MTSL-labeled protein in the same system is a strong indicator of a more rigid attachment of the IAP probe.[5]

Experimental Protocols

I. Protein Labeling with this compound (IAP)

This protocol outlines the general steps for covalently attaching IAP to a cysteine residue in a protein.

  • Protein Preparation:

    • The protein of interest must contain a single, accessible cysteine residue for specific labeling. If the wild-type protein contains other cysteines, they should be mutated to a non-reactive amino acid (e.g., alanine (B10760859) or serine).

    • Purify the protein to >95% homogeneity.

    • Ensure the protein is in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) at a pH between 7.0 and 8.0. The buffer should be free of any thiol-containing reagents like DTT or β-mercaptoethanol.

  • Reduction of Cysteine:

    • To ensure the target cysteine is in its reduced, reactive state, treat the protein with a 5-10 fold molar excess of a reducing agent like Dithiothreitol (DTT).

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

    • Remove the DTT completely using a desalting column (e.g., PD-10) or dialysis.

  • Spin Labeling Reaction:

    • Prepare a stock solution of IAP in a compatible organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 50-100 mM.[5]

    • Add a 5-10 fold molar excess of the IAP stock solution to the reduced protein solution.

    • Incubate the reaction mixture in the dark (as IAP can be light-sensitive) at 4°C overnight with gentle stirring.

  • Removal of Unreacted Spin Label:

    • After the incubation period, quench any unreacted IAP by adding a small amount of a thiol-containing reagent (e.g., DTT).

    • Remove the excess, unreacted spin label by extensive dialysis against the desired buffer or by using a desalting column.

  • Verification of Labeling:

    • Confirm the successful labeling and removal of free spin label by acquiring a CW-EPR spectrum. The spectrum of the labeled protein should show broader lines compared to the sharp three-line spectrum of the free spin label in solution.

    • The labeling efficiency can be quantified by comparing the integrated intensity of the EPR signal to a standard of known concentration.

II. EPR Spectroscopy and Data Analysis for Rigidity Assessment
  • Sample Preparation:

    • Concentrate the labeled protein sample to a suitable concentration for EPR measurements (typically 20-100 µM).

    • Load the sample into a quartz capillary tube or a specialized EPR sample holder.

  • EPR Data Acquisition:

    • Record the continuous-wave (CW) EPR spectrum at X-band frequency (~9.5 GHz) at room temperature.

    • Typical acquisition parameters include:

      • Microwave power: 10-20 mW (non-saturating)

      • Modulation frequency: 100 kHz

      • Modulation amplitude: 1-2 G

      • Sweep width: 100-150 G

  • Spectral Analysis for Rigidity:

    • The lineshape of the EPR spectrum is highly sensitive to the rotational motion of the spin label.[1][6]

    • Qualitative Assessment: A broader spectrum with a larger separation between the outer hyperfine extrema (2A'zz) indicates slower motion and a more rigid attachment. Conversely, a spectrum with three sharp lines of similar height indicates rapid, unrestricted motion.

    • Quantitative Analysis (Rotational Correlation Time): For a more quantitative measure, the rotational correlation time (τc) can be estimated from the spectral line widths and positions. For slow-to-intermediate motion, τc can be calculated using the following equation: τc = a (1 - A'zz / Azz_rigid) ^ b * ΔH₀ where A'zz is the measured outer hyperfine splitting, Azz_rigid is the rigid-limit value, ΔH₀ is the width of the central line, and 'a' and 'b' are empirical parameters.

    • By comparing the τc values obtained for proteins labeled with IAP and other spin labels under identical conditions, a quantitative assessment of the relative rigidity of their attachments can be made.

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in assessing spin label rigidity.

experimental_workflow cluster_prep Protein Preparation & Labeling cluster_epr EPR Analysis Protein_Prep Protein Purification & Cysteine Introduction Reduction Cysteine Reduction (DTT Treatment) Protein_Prep->Reduction Labeling Spin Labeling (IAP Addition) Reduction->Labeling Purification Removal of Free Label Labeling->Purification EPR_Acq CW-EPR Spectrum Acquisition Purification->EPR_Acq Labeled Protein Spectral_Analysis Lineshape & τc Analysis EPR_Acq->Spectral_Analysis Rigidity_Assessment Rigidity Comparison Spectral_Analysis->Rigidity_Assessment

Caption: Experimental workflow for assessing spin label rigidity.

rigidity_logic EPR_Spectrum EPR Spectrum Lineshape Broad_Lines Broad Lines Large 2A'zz EPR_Spectrum->Broad_Lines Sharp_Lines Sharp Lines Small 2A'zz EPR_Spectrum->Sharp_Lines Slow_Motion Slow Rotational Motion (Long τc) Broad_Lines->Slow_Motion Fast_Motion Fast Rotational Motion (Short τc) Sharp_Lines->Fast_Motion Rigid Rigid Attachment Slow_Motion->Rigid Flexible Flexible Attachment Fast_Motion->Flexible

Caption: Logic diagram for interpreting EPR spectra for rigidity.

Conclusion

The choice of a spin label is a critical consideration in the design of site-directed spin labeling experiments. For applications where a faithful reporting of protein backbone dynamics is paramount, a more rigidly attached probe is desirable. Experimental evidence suggests that this compound (IAP) provides a more rigid attachment to cysteine residues compared to the more commonly used MTSL, as evidenced by the broader lineshapes in its EPR spectra. However, this increased rigidity may come at the cost of lower labeling efficiency. Researchers should carefully consider these trade-offs when selecting a spin label for their specific research questions. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision and for experimentally verifying the rigidity of the chosen spin label attachment.

References

Safety Operating Guide

Navigating the Disposal of 3-(2-Iodoacetamido)-PROXYL: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the disposal of 3-(2-Iodoacetamido)-PROXYL, a sulfhydryl-specific spin label commonly used in biochemical and biophysical research. By adhering to these protocols, researchers, scientists, and drug development professionals can manage their chemical waste responsibly, minimizing environmental impact and maintaining workplace safety.

Essential Safety and Disposal Information

A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. The following table summarizes key data for this compound.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 27048-01-7[1][2]
Molecular Formula C₁₀H₁₈IN₂O₂[1][2]
Physical Form Solid[2]
GHS Hazard Classification Not a hazardous substance or mixture
Storage Temperature 2-8°C[2]
Personal Protective Equipment Eyeshields, Gloves, type N95 (US) dust mask[1][2]

Step-by-Step Disposal Protocol

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is imperative to follow institutional and regulatory guidelines for chemical waste disposal. Many institutions mandate that all chemical waste be treated as hazardous to ensure the highest level of safety and compliance.[3][4]

Step 1: Waste Identification and Segregation

  • Initial Assessment: Although not classified as hazardous, do not mix this compound waste with general laboratory trash without explicit approval from your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Keep waste this compound separate from other chemical waste streams unless compatibility has been verified. Incompatible chemicals can react dangerously.

Step 2: Container Selection and Labeling

  • Container Choice: Use a suitable, leak-proof container for collecting the waste. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[5] The container must have a secure lid and be in good condition.[6]

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your EHS department.[4][5] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • The quantity of waste.

    • The date of waste generation.[5]

    • The location of origin (e.g., laboratory, room number).[5]

    • The name and contact information of the principal investigator.[5]

    • The words "Hazardous Waste".[5]

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent spills.[4]

Step 4: Disposal Request and Pickup

  • Consult EHS: Before proceeding with final disposal, always consult your institution's EHS office. They will provide specific guidance based on local, state, and federal regulations.

  • Submit for Pickup: Once the container is full, or if the waste has been stored for an extended period, submit a hazardous waste pickup request to your EHS department.[4][5] Do not transport hazardous waste yourself.[4]

Disposal of Empty Containers:

Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[6] The rinsate must be collected and treated as hazardous waste.[4][6] After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash.[4][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: this compound Waste Generated sds_review Review Safety Data Sheet (SDS) Is it classified as hazardous? start->sds_review consult_ehs Consult Institutional EHS Policy sds_review->consult_ehs No (per manufacturer SDS) treat_as_hazardous Treat as Hazardous Waste sds_review->treat_as_hazardous Yes consult_ehs->treat_as_hazardous Policy requires treating all chemical waste as hazardous non_hazardous_disposal Follow EHS Guidance for Non-Hazardous Chemical Waste consult_ehs->non_hazardous_disposal Specific guidance for non-hazardous waste provided label_container Use Labeled Hazardous Waste Container treat_as_hazardous->label_container store_safely Store in Satellite Accumulation Area label_container->store_safely request_pickup Request EHS Pickup store_safely->request_pickup end End: Proper Disposal request_pickup->end non_hazardous_disposal->end

References

Personal protective equipment for handling 3-(2-Iodoacetamido)-PROXYL

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational guidance, and disposal plans for the handling of 3-(2-Iodoacetamido)-PROXYL (CAS 27048-01-7). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Immediate Safety Information

While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, the presence of the reactive iodoacetamide (B48618) functional group warrants a higher level of caution.[1] The related compound, 2-Iodoacetamide, is known to be toxic if swallowed, a skin sensitizer, and can cause severe skin and eye damage.[2][3][4] Therefore, it is prudent to handle this compound with the same level of care as its more hazardous analogue.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following personal protective equipment:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of the powdered compound.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and potential splashes.
Hand Protection Nitrile gloves.To prevent skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Operational Plan: Handling and Storage

This compound is a solid, typically appearing as an off-white to yellow powder.[5] It is sensitive to light and heat and should be handled and stored accordingly.

Storage
  • Temperature: Store in a refrigerator at 2-8°C.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Protection: Protect from light and moisture.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Spill Response

In the event of a spill:

  • Evacuate the area.

  • Wear the appropriate PPE as outlined in section 1.1.

  • Prevent the powder from becoming airborne.

  • Carefully sweep up the spilled solid and place it into a suitable, closed container for disposal. Avoid creating dust.

  • Clean the spill area with a damp cloth.

  • Dispose of all contaminated materials as hazardous waste.

Experimental Protocol: Protein Spin Labeling

This compound is primarily used as a spin label in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure and dynamics of proteins and other biomolecules.[5] It specifically reacts with sulfhydryl groups on cysteine residues.

General Workflow

The following diagram illustrates the general workflow for protein spin labeling with this compound.

G cluster_prep Protein Preparation cluster_labeling Spin Labeling Reaction cluster_purification Purification cluster_analysis Analysis start Start with purified protein containing a cysteine residue reduce Reduce disulfide bonds (e.g., with DTT or TCEP) start->reduce remove_reductant Remove reducing agent (e.g., via dialysis or spin column) reduce->remove_reductant add_spin_label Add this compound solution remove_reductant->add_spin_label incubate Incubate to allow reaction with cysteine add_spin_label->incubate quench Quench reaction (optional) incubate->quench remove_excess Remove unreacted spin label (e.g., via dialysis or chromatography) quench->remove_excess analyze Analyze labeled protein (e.g., EPR spectroscopy) remove_excess->analyze

Workflow for protein spin labeling.
Detailed Methodology

  • Protein Preparation:

    • Start with a purified protein sample containing one or more cysteine residues to be labeled.

    • To ensure the cysteine's sulfhydryl group is available for reaction, reduce any existing disulfide bonds by incubating the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1-2 hours at room temperature.[6][7]

  • Removal of Reducing Agent:

    • It is critical to remove the reducing agent before adding the spin label, as it will react with the iodoacetamide group. This can be achieved through dialysis, gel filtration, or using a desalting column.[6]

  • Spin Labeling Reaction:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).

    • Add the spin label solution to the protein solution in a 10 to 50-fold molar excess.[7] The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

    • Incubate the reaction mixture. The reaction time can vary from a few hours to overnight, and the temperature can be adjusted (e.g., 4°C or room temperature) depending on the protein's stability.[7]

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a small molecule containing a thiol group, such as DTT or β-mercaptoethanol, to consume any unreacted spin label.

  • Purification of the Labeled Protein:

    • Remove the unreacted spin label and any quenching agent by dialysis, gel filtration, or chromatography.

  • Analysis:

    • The labeled protein is now ready for analysis by EPR spectroscopy or other biophysical techniques.

The following diagram illustrates the chemical reaction between the spin label and a cysteine residue.

G cluster_product Product protein Protein-SH (Cysteine) labeled_protein Protein-S-CH2-CO-NH-PROXYL protein->labeled_protein + spin_label I-CH2-CO-NH-PROXYL spin_label->labeled_protein +

Reaction of spin label with cysteine.

Disposal Plan

All materials contaminated with this compound, including the chemical itself, contaminated labware, and used PPE, must be treated as hazardous waste.

Waste Collection
  • Solid Waste: Collect all solid waste, including unused chemical, contaminated gloves, wipes, and plasticware, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste from the experimental procedures in a separate, clearly labeled, and sealed hazardous waste container.

Disposal Procedure
  • All chemical waste should be disposed of through an approved hazardous waste disposal company.[1][2][4]

  • For iodoacetamide-containing compounds, a recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not dispose of this chemical down the drain or in regular trash.

Quantitative Data

No specific quantitative toxicity data for this compound is readily available. However, the data for the closely related and reactive component, 2-Iodoacetamide, is provided below for hazard assessment purposes. It should be assumed that this compound has a similar toxicity profile.

CompoundCAS NumberTestSpeciesRouteValue
2-Iodoacetamide144-48-9LD50MouseOral74 mg/kg[1][3][8]
2-Iodoacetamide144-48-9LD50MouseIntraperitoneal50 mg/kg[1]
2-Iodoacetamide144-48-9LD50MouseIntravenous56 mg/kg[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Iodoacetamido)-PROXYL
Reactant of Route 2
Reactant of Route 2
3-(2-Iodoacetamido)-PROXYL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.